MMV008138
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-9-5-6-11(13(20)7-9)16-17-12(8-15(22-16)18(23)24)10-3-1-2-4-14(10)21-17/h1-7,15-16,21-22H,8H2,(H,23,24)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRIKAAFJMYGX-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H](C2=C1C3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: A Novel Antimalarial Agent in an Era of Resistance
An In-Depth Technical Guide to the Mechanism of Action of MMV008138
The global effort to control and eliminate malaria, a devastating disease caused by Plasmodium parasites, is perpetually threatened by the emergence and spread of drug-resistant strains.[1] This reality creates a pressing need for novel therapeutics that engage new molecular targets.[2] From the Medicines for Malaria Venture (MMV) "Malaria Box" initiative, compound This compound emerged as a promising lead.[2] This guide provides a detailed technical overview of its mechanism of action, elucidating how it selectively targets an essential parasite-specific metabolic pathway, offering a powerful new strategy against Plasmodium falciparum.
The Core Directive: Selective Targeting of the Parasite Apicoplast
P. falciparum harbors a unique, non-photosynthetic plastid organelle known as the apicoplast, a relic of a secondary endosymbiotic event.[1] This organelle is a metabolic hub, hosting several crucial biosynthetic pathways that are absent in the human host.[2] One such pathway is the methylerythritol phosphate (MEP) pathway , which the parasite uses for the de novo synthesis of isoprenoid precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3]
These isoprenoids are fundamental building blocks for a variety of essential molecules, including dolichols (for protein glycosylation), ubiquinone (for electron transport), and prenyl groups for the post-translational modification of proteins. The supply of IPP and DMAPP is the sole indispensable function of the apicoplast during the blood stages of infection, which are responsible for the clinical symptoms of malaria.[2] Crucially, humans rely on the distinct mevalonate pathway for isoprenoid synthesis, making the MEP pathway an ideal, parasite-specific drug target.[1]
The Molecular Target: Pinpointing P. falciparum IspD
Intensive investigation has unequivocally identified the molecular target of this compound as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) , the third enzyme in the MEP pathway.[4][5] The PfIspD gene has been genetically validated as essential for parasite survival, as the locus is refractory to disruption.[4]
The enzyme PfIspD catalyzes the Mg²⁺-dependent conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME) and inorganic pyrophosphate (PPi).[1][6] By inhibiting this critical step, this compound effectively chokes off the supply of precursors for the entire isoprenoid biosynthesis cascade.
A Self-Validating System: The Experimental Evidence
The identification of PfIspD as the definitive target of this compound is supported by a robust and self-validating body of experimental work, establishing a clear causal link from compound administration to parasite death.
1. Phenotypic Screening and Chemical Rescue: The initial clue to this compound's mechanism came from phenotypic screening. The growth-inhibitory effects of the compound on P. falciparum cultures were completely reversed by the addition of exogenous IPP to the growth medium.[2] This chemical rescue demonstrated that the compound targets a step upstream of IPP synthesis.[1] Unlike antibiotics that target apicoplast replication or translation and cause a "delayed death" phenotype, this compound acts quickly, consistent with the inhibition of a critical metabolic pathway.[2]
2. Direct Enzymatic Inhibition: The hypothesis was confirmed using direct enzymatic assays with purified, recombinant PfIspD. These experiments showed that this compound directly inhibits the catalytic activity of the enzyme in a concentration-dependent manner.[1]
4. Target-Based Resistance: The final piece of validation comes from resistance studies. P. falciparum strains selected for resistance to this compound consistently acquire mutations within the PfIspD gene.[6] This provides definitive chemical-genetic proof of the drug-target relationship.
Quantitative Data Summary
The potency of the active stereoisomer, (1R,3S)-MMV008138, has been quantified against both the parasite and the isolated enzyme, demonstrating a strong correlation.
| Compound / Isomer | Target | Assay Type | IC₅₀ Value (nM) | Reference |
| (1R,3S)-MMV008138 | P. falciparum (Dd2) | Whole-cell growth inhibition | 250 ± 50 | [1] |
| (1R,3S)-MMV008138 | Recombinant PfIspD | Enzymatic Inhibition | 44 ± 15 | [1] |
| (1S,3R)-MMV008138 | P. falciparum (Dd2) | Whole-cell growth inhibition | > 10,000 | [2] |
| (1S,3S)-MMV008138 | P. falciparum (Dd2) | Whole-cell growth inhibition | 3,000 | [2] |
| (1R,3R)-MMV008138 | P. falciparum (Dd2) | Whole-cell growth inhibition | > 10,000 | [2] |
Experimental Protocol: PfIspD Enzymatic Assay
This protocol describes a representative method for measuring the inhibitory effect of this compound on recombinant PfIspD activity by quantifying the production of pyrophosphate (PPi).
Objective: To determine the IC₅₀ value of this compound against purified PfIspD.
Principle: The assay measures the rate of PPi released from the IspD-catalyzed reaction. The PPi is detected using a fluorimetric assay kit, where an enzyme cascade converts PPi into a fluorescent product, proportional to IspD activity.
Materials:
-
Purified, recombinant P. falciparum IspD (PfIspD)
-
(1R,3S)-MMV008138 and other test analogs
-
Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP), Cytidine triphosphate (CTP)
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
PhosphoWorks™ Fluorimetric Pyrophosphate Assay Kit (or similar)
-
384-well black microplates
-
Microplate reader with fluorescence capabilities
Methodology:
-
Compound Preparation: Prepare a serial dilution of (1R,3S)-MMV008138 in DMSO, followed by a final dilution in Assay Buffer to the desired test concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is ≤1% in all wells.
-
Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, CTP, and PfIspD enzyme. The final concentrations should be optimized based on enzyme kinetics (e.g., CTP at its Kₘ, PfIspD at ~60 nM).[1]
-
Assay Execution: a. To each well of a 384-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO only) and "no enzyme" controls. b. Add 15 µL of the enzyme/CTP master mix to each well. c. Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the reaction by adding 5 µL of the MEP substrate (at its Kₘ concentration, e.g., ~12 µM).[1] e. Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.
-
Detection: a. Stop the reaction and detect the generated PPi by adding the reagents from the fluorimetric assay kit according to the manufacturer's instructions. b. After a brief incubation, measure the fluorescence intensity using a plate reader (e.g., Excitation/Emission ~540/590 nm).
-
Data Analysis: a. Subtract the background fluorescence from the "no enzyme" controls. b. Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Mechanism of Action: Downstream Consequences and Selectivity
The inhibition of PfIspD by this compound triggers a cascade of downstream cellular failures.
A remarkable feature of this compound is its species selectivity. While it potently inhibits PfIspD, it shows negligible activity against the IspD orthologs from E. coli, M. tuberculosis, and plants.[1] Most importantly, it does not inhibit the recently identified human IspD, underscoring its potential for a favorable safety profile in humans.[1][8] This selectivity is advantageous as it would likely spare the MEP pathway-utilizing bacteria of the human gut microbiome.[2]
Conclusion
The mechanism of action of this compound is now understood with high resolution. It is a potent, stereospecific inhibitor of P. falciparum IspD, an essential enzyme in the parasite-specific MEP pathway for isoprenoid biosynthesis. By blocking this pathway, this compound deprives the parasite of fundamental metabolites, leading to growth arrest and death. The compound's high selectivity for the parasite enzyme over human and bacterial orthologs, combined with its novel mechanism, establishes (1R,3S)-MMV008138 as a validated and highly promising lead compound for the development of a new generation of antimalarial drugs.
References
-
Bartee, D., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 506-517. [Link]
-
ResearchGate. (n.d.). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. Retrieved from [Link]
-
ACS Publications. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases. [Link]
-
PubMed. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. [Link]
-
Miley, G. P., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1749-1753. [Link]
-
Imlay, L. S., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. [Link]
-
PubMed. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. [Link]
-
Hamed, M. M., et al. (2023). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 66(15), 10475-10495. [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Emergence of a Novel Antimalarial Scaffold: A Technical Guide to the Discovery and Preclinical Development of MMV008138
In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, the scientific community has been driven to explore unconventional pathways and molecular targets within the Plasmodium falciparum parasite. This guide provides an in-depth technical narrative of the discovery and early-stage development of MMV008138, a promising antimalarial compound that emerged from a groundbreaking open-access initiative. We will delve into the strategic experimental choices, the elucidation of its unique mechanism of action, and the critical structure-activity relationship studies that have defined its potential as a clinical candidate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important antimalarial lead.
Genesis of a Discovery: The Malaria Box Initiative
The story of this compound begins with the Medicines for Malaria Venture (MMV), an organization dedicated to reducing the burden of malaria.[1] In a paradigm-shifting move to accelerate drug discovery, MMV launched the "Malaria Box" project.[2][3] This initiative provided a collection of 400 diverse, drug-like molecules with confirmed activity against the asexual intraerythrocytic stages of P. falciparum and low cytotoxicity, free of charge to researchers worldwide.[4] The goal was to foster an open and collaborative research environment, allowing scientists to probe the collection for novel mechanisms of action and starting points for new drug development programs.[3]
This compound was one of the compounds within this treasure trove, awaiting detailed characterization.[4] Its journey from a library compound to a validated lead exemplifies the success of the open-source drug discovery model.
Unveiling the Target: A Phenotypic Approach to Mechanism of Action
Initial investigations into this compound's mode of action employed a phenotypic screening approach. The key to deciphering its mechanism lay in the observation that its growth inhibitory effect on P. falciparum could be reversed by the supplementation of isopentenyl pyrophosphate (IPP) in the culture medium.[4][5][6][7] This chemical rescue is a powerful diagnostic tool, strongly suggesting that the compound targets the parasite's apicoplast.[5][8]
The apicoplast is a non-photosynthetic plastid found in most apicomplexan parasites, including Plasmodium. It houses several essential metabolic pathways, one of which is the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[4][5][8] Isoprenoids are vital for the parasite's survival. Since this pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, the enzymes of the MEP pathway represent highly attractive and selective drug targets.[5][8][9]
The fact that this compound's activity was rescued by IPP, the downstream product of the MEP pathway, pinpointed its target to an enzyme within this cascade.[4][5] Further studies against fosmidomycin-resistant parasite strains revealed that this compound's target was distinct from 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the target of fosmidomycin.[8]
Pinpointing the Molecular Target: PfIspD
Subsequent biochemical and genetic studies definitively identified the molecular target of this compound as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[4][5][10][11] This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[4][5][7]
Genetic studies demonstrated that the PfIspD gene is essential for parasite survival, providing genetic validation for targeting this enzyme.[10][11] Furthermore, parasites resistant to this compound were found to harbor mutations in the PfIspD gene, offering strong chemical-genetic evidence that PfIspD is the sole intracellular target of the compound.[10][11][12]
The selective nature of this compound is one of its most compelling attributes. The compound shows potent inhibition of P. falciparum IspD but does not inhibit the IspD enzymes from Arabidopsis thaliana, Mycobacterium tuberculosis, or Escherichia coli at high concentrations.[5] Crucially, it does not target the recently characterized human IspD, reinforcing its potential for a favorable safety profile.[5][6][7] This species selectivity is a significant advantage, as it may minimize off-target effects and reduce the impact on the human gut microbiome.[5][8]
Deciphering the Active Scaffold: Stereochemistry and Structure-Activity Relationship (SAR) Studies
This compound is a tetrahydro-β-carboline derivative with two stereocenters, meaning it can exist as four possible stereoisomers. A critical step in its development was the determination of the active stereoisomer. Through meticulous synthesis and biological evaluation of all four stereoisomers, it was conclusively shown that the antimalarial activity resides exclusively in the (1R,3S)-configured isomer.[8][9]
Extensive structure-activity relationship (SAR) studies were conducted to understand the structural requirements for potent antiplasmodial activity. These studies, which involved the synthesis and testing of numerous analogs, revealed several key features:
-
Stereochemistry is paramount: Only the (1R,3S) configuration exhibits potent activity.[8]
-
D-ring substitution is crucial: 2',4'-disubstitution on the D-ring, particularly with at least one electron-withdrawing group, is essential for potent inhibition of parasite growth.[5][8]
-
C3-substituent is important: The carboxylic acid at the C3 position is important for activity, although it can be replaced by a methylamide to enhance potency.[8]
-
Benzo-ring is sensitive to modification: Even minor substitutions on the benzo-ring (A-ring) can adversely affect the growth inhibition potency.
These SAR studies have been instrumental in guiding the design of more potent and metabolically stable analogs of this compound.[13]
Preclinical Profile of this compound
The preclinical evaluation of this compound has provided valuable insights into its potential as a drug candidate.
In Vitro Potency
The active (1R,3S)-stereoisomer of this compound exhibits potent in vitro activity against multidrug-resistant strains of P. falciparum, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[5][8][14]
| Compound | Parasite Strain | IC50 (nM) | Reference |
| (1R,3S)-MMV008138 | Dd2 | 250 ± 50 | [5] |
| (1R,3S)-MMV008138 | - | 250 | [14] |
| ent-5a ((1R,3R)-MMV008138) | - | 3,000 | [8] |
| 5a ((1S,3S)-MMV008138) | - | >10,000 | [8] |
| ent-4a ((1S,3R)-MMV008138) | - | >10,000 | [8] |
Pharmacokinetics and In Vivo Efficacy
Early pharmacokinetic studies in mice revealed that this compound has good oral bioavailability (57%).[14] Following a 40 mg/kg oral dose, plasma concentrations reached 3.2 µM at 4 hours, which is significantly higher than its in vitro IC50 value.[14]
Despite the promising pharmacokinetic profile, in vivo efficacy studies in a mouse model of malaria have been challenging. One potential explanation for the lack of efficacy is that the IspD enzyme in the rodent malaria parasite P. berghei may be less sensitive to inhibition by this compound compared to the P. falciparum enzyme. This highlights the importance of selecting appropriate animal models for efficacy testing of species-selective inhibitors.
Experimental Protocols
In Vitro P. falciparum Growth Inhibition Assay
This protocol is a standard method for assessing the antimalarial activity of compounds.
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., Dd2 strain) are maintained in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.
-
Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium.
-
Assay Setup: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.
-
Data Analysis: Fluorescence is read using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Chemical Rescue with Isopentenyl Pyrophosphate (IPP)
This assay is used to determine if a compound targets the MEP pathway.
-
Assay Setup: The in vitro growth inhibition assay is performed as described above, but with a parallel set of plates where the culture medium is supplemented with 200 µM IPP.
-
Data Analysis: The IC50 values in the presence and absence of IPP are compared. A significant shift in the IC50 value in the presence of IPP indicates that the compound targets the MEP pathway.
Visualizing the Mechanism and Workflow
The MEP Pathway and the Action of this compound
Caption: The workflow from initial screening to lead optimization for the antimalarial compound this compound.
Conclusion and Future Directions
The discovery of this compound is a testament to the power of open-source drug discovery initiatives and innovative screening strategies. By targeting PfIspD, an essential enzyme in a parasite-specific pathway, this compound represents a promising new class of antimalarials with a novel mechanism of action. The detailed characterization of its active stereoisomer and the extensive SAR studies have laid a solid foundation for the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties.
While the path to a clinically approved drug is long and challenging, the journey of this compound from a library compound to a validated lead provides a compelling blueprint for future antimalarial drug discovery efforts. Continued research focusing on overcoming the challenges of in vivo efficacy and exploring the full potential of this exciting chemical scaffold is crucial in our fight against malaria.
References
-
Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. [Link]
-
Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. PMC - NIH. [Link]
-
Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. PubMed. [Link]
-
Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. NIH. [Link]
-
Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Publications. [Link]
-
About the Pathogen Box. Medicines for Malaria Venture. [Link]
-
Antimalarials targeting apicoplast optimized to derive MMV-008138. BioWorld. [Link]
-
The Malaria Box. Medicines for Malaria Venture. [Link]
-
Open access "Malaria box" a success. University of Washington Department of Medicine News. [Link]
-
Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. PubMed. [Link]
-
Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases. [Link]
-
The Medicines for Malaria Venture Malaria Box contains inhibitors of protein secretion in Plasmodium falciparum blood stage parasites. bioRxiv. [Link]
-
Medicines for Malaria Venture. Department of Economic and Social Affairs, United Nations. [Link]
-
Drug discovery researchers awarded grant to refine malaria drug. Virginia Tech News. [Link]
-
Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. ResearchGate. [Link]
-
Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability. PMC - NIH. [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. ACS Publications. [Link]
Sources
- 1. Medicines for Malaria Venture | Department of Economic and Social Affairs [sdgs.un.org]
- 2. The Malaria Box | Medicines for Malaria Venture [mmv.org]
- 3. Open access "Malaria box" a success | Department of Medicine News [mednews.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Drug discovery researchers awarded grant to refine malaria drug | Virginia Tech News | Virginia Tech [news.vt.edu]
- 14. | BioWorld [bioworld.com]
The Strategic Inhibition of the MEP Pathway: A Technical Guide to the Antimalarial Candidate MMV008138
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Novel Antimalarial Targets
The relentless evolution of drug resistance in Plasmodium species, the causative agents of malaria, presents a formidable challenge to global health. The emergence of artemisinin-resistant strains necessitates the urgent discovery and development of antimalarial agents with novel mechanisms of action.[1] The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for the biosynthesis of isoprenoid precursors in most bacteria, plants, and apicomplexan parasites like Plasmodium falciparum, represents a clinically validated and highly attractive drug target.[2][3] Crucially, this pathway is absent in humans, who utilize the distinct mevalonate (MVA) pathway for isoprenoid synthesis, offering a promising therapeutic window with a reduced risk of on-target toxicity.[2][3] This guide provides an in-depth technical exploration of MMV008138, a potent and selective inhibitor of the MEP pathway enzyme IspD, as a compelling case study in the rational design and evaluation of next-generation antimalarials.
The MEP Pathway: A Gateway to Essential Isoprenoids in Plasmodium falciparum
The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[4][5] In P. falciparum, these precursors are vital for the biosynthesis of a wide range of essential molecules, including carotenoids, tocopherols, and the phytyl chain of chlorophylls.[6][7] The pathway is localized to the apicoplast, a non-photosynthetic plastid-like organelle of prokaryotic origin, further distinguishing it from host cell metabolism.[4][8]
The seven enzymatic steps of the MEP pathway represent a series of druggable nodes for therapeutic intervention.[9] The third enzyme in this cascade, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), has emerged as a particularly promising target.[4][10]
Figure 1: The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in Plasmodium falciparum. The enzyme IspD, the target of this compound, is highlighted.
This compound: A Selective Inhibitor of P. falciparum IspD
This compound, a compound from the Malaria Box initiative, was identified as a potent inhibitor of P. falciparum growth.[4][5] Subsequent studies revealed that its parasiticidal activity stems from the specific inhibition of the MEP pathway.[4][11] This was elegantly demonstrated through chemical rescue experiments where supplementation with IPP, the downstream product of the pathway, reversed the growth inhibitory effects of this compound.[4][11]
Mechanism of Action: Targeting the Heart of Isoprenoid Synthesis
Further investigation pinpointed the precise molecular target of this compound as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[4][10] This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME) and pyrophosphate.[1][4] By inhibiting IspD, this compound effectively chokes off the supply of essential isoprenoid precursors, leading to parasite death.[4][12] Genetic studies have further validated IspD as an essential and druggable antimalarial target.[12][13]
Stereospecificity and Structure-Activity Relationship (SAR)
The inhibitory activity of this compound is highly dependent on its stereochemistry. The (1R,3S)-configured stereoisomer is the most potent inhibitor of both P. falciparum growth and the isolated PfIspD enzyme.[4][11] Structure-activity relationship studies on analogs of this compound have revealed that potent antiplasmodial activity requires:
-
The (1R,3S)-configuration: This specific stereochemistry is crucial for optimal binding to the active site of PfIspD.[4][11]
-
A carboxylate or related functionality at the C3 position. [11]
-
2',4'-disubstitution on the D-ring: Electron-withdrawing substituents at these positions enhance inhibitory potency.[4][11]
These findings provide a clear roadmap for the rational design of more potent and drug-like IspD inhibitors.
Figure 2: Summary of the key structure-activity relationships for this compound and its analogs as inhibitors of PfIspD.
Species Selectivity: A Key Advantage
A remarkable feature of this compound is its species selectivity. While it potently inhibits P. falciparum IspD, it shows significantly less activity against the IspD enzymes from other organisms, including Escherichia coli and, importantly, the recently characterized human IspD homolog.[4][10][11] This selectivity is crucial for minimizing off-target effects and potential toxicity in the host, including disruption of the gut microbiome.[11]
Quantitative Analysis of this compound and Analog Activity
The following table summarizes the inhibitory potency of this compound and key analogs against both the isolated PfIspD enzyme and the in-vitro growth of P. falciparum.
| Compound | Stereoisomer | PfIspD IC50 (nM) | P. falciparum (Dd2) Growth Inhibition IC50 (nM) | Reference(s) |
| This compound | (1R,3S) | 44 ± 15 | 250 ± 50 | [4] |
| Analog with unsubstituted phenyl ring | - | > 10,000 | > 10,000 | [4] |
| Analog with 2',4'-dimethyl substitution | - | > 10,000 | > 10,000 | [4] |
| Fosmidomycin | - | ~4% inhibition at 10 µM | - | [4] |
Table 1: Comparative inhibitory activity of this compound and its analogs.
Experimental Protocols for the Evaluation of MEP Pathway Inhibitors
The following protocols provide a framework for the characterization of novel inhibitors targeting the MEP pathway, using this compound as a reference compound.
Plasmodium falciparum Growth Inhibition Assay
This assay determines the in-vitro potency of a compound against the asexual erythrocytic stage of P. falciparum.
Principle: The assay measures the inhibition of parasite proliferation by quantifying the incorporation of a fluorescent DNA dye (e.g., SYBR Green I) into newly synthesized parasite DNA.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., Dd2 strain) in human erythrocytes at a defined parasitemia and hematocrit.
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then in culture medium.
-
Assay Setup: In a 96-well plate, add the parasite culture to wells containing the serially diluted compound. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable sigmoidal model.
Recombinant PfIspD Inhibition Assay
This biochemical assay directly measures the inhibitory activity of a compound against the isolated PfIspD enzyme.
Principle: The assay quantifies the enzymatic activity of recombinant PfIspD by measuring the production of pyrophosphate, a product of the IspD-catalyzed reaction.
Step-by-Step Methodology:
-
Protein Expression and Purification: Express and purify recombinant PfIspD from a suitable expression system (e.g., E. coli).
-
Reaction Mixture: Prepare a reaction mixture containing buffer, Mg²⁺, CTP, and the recombinant PfIspD enzyme.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the substrate, MEP.
-
Incubation: Incubate the reaction at a defined temperature for a specific time.
-
Detection of Pyrophosphate: Quantify the amount of pyrophosphate produced using a commercially available detection kit (e.g., a coupled-enzyme assay that leads to a colorimetric or fluorescent readout).
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Figure 3: A generalized experimental workflow for the discovery and optimization of MEP pathway inhibitors.
Future Perspectives and Conclusion
This compound serves as an exemplary chemical probe for the validation of IspD as a compelling antimalarial drug target. The detailed understanding of its mechanism of action, stereospecificity, and structure-activity relationships provides a solid foundation for the development of new and improved IspD inhibitors. The species selectivity of this compound highlights the feasibility of designing parasite-specific drugs with a favorable safety profile.
Future efforts in this area should focus on:
-
Structure-guided drug design: Utilizing the crystal structure of PfIspD in complex with inhibitors to design next-generation compounds with enhanced potency and pharmacokinetic properties.
-
Exploration of novel chemical scaffolds: Moving beyond the tetrahydro-β-carboline core of this compound to identify new classes of IspD inhibitors.
-
In vivo efficacy and safety studies: Advancing promising lead compounds into preclinical and clinical development to assess their potential as effective antimalarial therapies.
References
-
White, J. et al. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases4 , 532-539 (2018). [Link]
-
Rodríguez-Concepción, M. & Boronat, A. The MEP pathway: a new target for the development of herbicides, antibiotics and antimalarial drugs. Current Pharmaceutical Design10 , 2391-2400 (2004). [Link]
-
van der Westhuyzen, R. et al. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry65 , 1149-1165 (2022). [Link]
-
Odom, A. R. et al. Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases1 , 157-167 (2015). [Link]
-
Singh, N. & Misra, K. The MEP Pathway: Promising Drug Targets in the Fight Against Tuberculosis. Frontiers in Molecular Biosciences4 , 91 (2017). [Link]
-
Creek, D. J. et al. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. ACS Infectious Diseases4 , 532-539 (2018). [Link]
-
Ghavami, A. et al. Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate (2017). [Link]
-
Meyers, C. F. et al. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters25 , 1515-1519 (2015). [Link]
-
Ghavami, A. et al. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium. Molecules25 , 1846 (2020). [Link]
-
Corniani, N. et al. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. PLoS ONE9 , e103704 (2014). [Link]
-
Odom, A. R. et al. Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases1 , 157-167 (2015). [Link]
-
Rodríguez-Concepción, M. The MEP Pathway: A New Target for the Development of Herbicides, Antibiotics and Antimalarial Drugs. ResearchGate (2004). [Link]
-
Corniani, N. et al. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. National Institutes of Health (2014). [Link]
-
Odom, A. R. et al. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. PubMed (2015). [Link]
-
Singh, N. & Misra, K. Targeting the Methyl Erythritol Phosphate (MEP) Pathway for Novel Antimalarial, Antibacterial and Herbicidal Drug Discovery: Inhibition of 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase (DXR) Enzyme. ProQuest (2007). [Link]
-
Cassera, M. B. et al. Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. Digital.CSIC (2018). [Link]
-
Liu, H. et al. Overexpression of key enzymes of the 2-c-methyl-d-erythritol-4-phosphate (mep) pathway for improving squalene production in escherichia coli. African Journal of Biotechnology16 , 2262-2273 (2017). [Link]
-
Saladié, M. et al. The 2-C-methylerythritol 4-phosphate pathway in melon is regulated by specialized isoforms for the first and last steps. Journal of Experimental Botany65 , 4075-4090 (2014). [Link]
-
Ge, Y. et al. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity. The FEBS Journal281 , 4166-4176 (2014). [Link]
-
van der Westhuyzen, R. et al. Targeting IspD for Anti-infective and Herbicide Development: Exploring Its Role, Mechanism, and Structural Insights. ACS Infectious Diseases8 , 1149-1165 (2022). [Link]
-
Croteau, R. & Poulter, C. D. The methylerythritol phosphate pathway and its significance as a novel drug target. Perspectives in Drug Discovery and Design20 , 137-151 (2000). [Link]
-
Singh, N. & Misra, K. The MEP Pathway: Promising Drug Targets in the Fight Against Tuberculosis. Frontiers in Molecular Biosciences4 , 91 (2017). [Link]
-
Hemmerlin, A. et al. The effect of MEP pathway and other inhibitors on the intracellular localization of a plasma membrane-targeted, isoprenylable GFP reporter protein in tobacco BY-2 cells. Plant and Cell Physiology54 , 1300-1316 (2013). [Link]
-
Diamanti, E. et al. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. ChemMedChem16 , 2931-2936 (2021). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The MEP pathway: a new target for the development of herbicides, antibiotics and antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis | PLOS One [journals.plos.org]
- 7. Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs | Publicación [silice.csic.es]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to IspD as a Drug Target for Malaria
Executive Summary
The escalating resistance of Plasmodium falciparum to frontline antimalarial drugs, such as artemisinin-based combination therapies, presents a grave global health crisis. This necessitates the urgent identification and validation of novel drug targets within the parasite's essential metabolic pathways. The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, responsible for isoprenoid biosynthesis in P. falciparum and other pathogens but absent in humans, has emerged as a particularly promising source of such targets. This guide provides a comprehensive technical overview of IspD (2-C-methyl-D-erythritol 4-phosphate cytidyltransferase), the third enzyme in the MEP pathway, as a druggable antimalarial target. We will delve into the biochemical and structural intricacies of P. falciparum IspD (PfIspD), explore its enzymatic mechanism, discuss strategies for its inhibition, and detail the experimental workflows crucial for the discovery and characterization of novel PfIspD inhibitors. This document is intended for researchers, scientists, and drug development professionals dedicated to combating malaria.
Introduction: The Imperative for Novel Antimalarial Targets
Malaria, caused by protozoan parasites of the genus Plasmodium, remains a devastating infectious disease, primarily affecting subtropical and tropical regions. The rise of drug-resistant parasite strains continually undermines the efficacy of existing treatments, making the discovery of new antimalarials with novel mechanisms of action a critical priority. An ideal antimalarial drug target should be essential for parasite survival and absent in the human host to minimize off-target effects.[1] The MEP pathway for isoprenoid biosynthesis perfectly aligns with these criteria.
The MEP Pathway: A Parasite-Specific Achilles' Heel
Isoprenoids are a vast and diverse class of molecules essential for a multitude of cellular functions, including electron transport, protein prenylation, and the synthesis of dolichols and carotenoids.[2][3] While humans synthesize isoprenoid precursors via the mevalonate pathway, P. falciparum relies exclusively on the MEP pathway, which takes place in the parasite's apicoplast, a non-photosynthetic plastid-like organelle.[2][4][5] This metabolic divergence provides a clear therapeutic window for the development of selective inhibitors. The essentiality of the MEP pathway has been validated through genetic and chemical means. For instance, the antibiotic fosmidomycin, which targets the second enzyme of the pathway, IspC (DXR), has demonstrated clinical efficacy against malaria, underscoring the pathway's druggability.[1][6]
IspD: A Critical Node in Isoprenoid Biosynthesis
IspD, or 2-C-methyl-D-erythritol 4-phosphate cytidyltransferase, catalyzes the third committed step in the MEP pathway: the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and inorganic pyrophosphate (PPi).[1] This reaction is a crucial checkpoint in the pathway, and its disruption leads to parasite death.
Genetic and Chemical Validation of PfIspD as an Essential Target
The indispensability of PfIspD for parasite survival has been robustly demonstrated. Genetic studies have shown that the PfIspD locus is resistant to disruption, a hallmark of an essential gene in the haploid blood stages of the parasite.[6][7] Furthermore, chemical validation has been achieved through the identification of specific inhibitors. The Malaria Box compound MMV008138, for example, has been shown to inhibit P. falciparum growth by directly targeting PfIspD.[6][7] Treatment of parasites with this inhibitor leads to a decrease in downstream MEP pathway metabolites, confirming its on-target activity.[6]
Enzymatic Mechanism of IspD
The catalytic mechanism of IspD involves a cytidyl transfer reaction. Two primary mechanisms have been proposed for cytidyl transferases. The first involves the formation of a highly reactive metaphosphate intermediate from CTP, which is then subjected to a nucleophilic attack by the 4-phosphate group of MEP.[4] The alternative proposed mechanism is a direct nucleophilic attack of the phosphate of MEP on the α-phosphate of CTP.[4] The reaction is dependent on the presence of a divalent metal cation, typically Mg2+.[1]
Structural Biology of PfIspD: A Blueprint for Inhibitor Design
A significant hurdle in the rational design of potent and selective PfIspD inhibitors has been the lack of a publicly available crystal structure.[1] However, homology models based on the structures of IspD from other organisms, such as E. coli, have provided valuable insights into the architecture of the active site.[6] These models suggest that the active site is highly polar and solvent-exposed, which presents challenges for the design of small molecule inhibitors with favorable pharmacokinetic properties.[4][8]
The Active Site: Key Residues and Substrate Binding
Homology models predict that the binding of CTP is a prerequisite for the subsequent binding of MEP.[4] The cytidine moiety of CTP is thought to be recognized by a network of hydrogen bonds, while the triphosphate group interacts with positively charged residues. The binding of MEP is predicted to involve interactions with conserved arginine and lysine residues.[4]
Inhibition of PfIspD: Strategies and Known Inhibitors
Several classes of PfIspD inhibitors have been identified through various screening and design approaches. These compounds provide crucial starting points for the development of clinical candidates.
Major Classes of PfIspD Inhibitors
-
Benzoisothiazolones: Identified through a combination of cheminformatics and high-throughput enzymatic screening, these compounds exhibit nanomolar potency against PfIspD and sub-micromolar activity against cultured parasites.[1][9] Their mechanism of action involves the formation of a disulfide bond with an active site cysteine residue.[9]
-
This compound and its Analogs: This tetrahydro-β-carboline, discovered through phenotypic screening of the Malaria Box library, is a potent and specific inhibitor of PfIspD.[1][7][10] Structure-activity relationship (SAR) studies have explored modifications to this scaffold to improve its potency and drug-like properties.
-
Urea-Based Compounds: A novel class of urea-based inhibitors has been identified with low nanomolar potency against PfIspD and low micromolar whole-cell activity.[1][11] These compounds represent a promising new chemical scaffold for further optimization.[11]
-
Biphenyl Carboxylic Acids: Fragment-based screening has led to the discovery of biphenyl carboxylic acid fragments that inhibit PfIspD.[1]
Table 1: Summary of Key PfIspD Inhibitor Classes
| Inhibitor Class | Discovery Method | Potency (Enzymatic) | Potency (Whole-Cell) | Mechanism of Action |
| Benzoisothiazolones | Cheminformatics & HTS | Nanomolar[9] | <400 nM[9] | Covalent (disulfide bond)[9] |
| This compound | Phenotypic Screening | Micromolar[7] | Micromolar[7] | Non-covalent |
| Urea-Based Compounds | High-Throughput Screening | Low Nanomolar[1] | Low Micromolar[1] | Not fully elucidated |
| Biphenyl Carboxylic Acids | Fragment-Based Screening | Micromolar[1] | Not reported | Non-covalent |
Experimental Workflows for PfIspD Inhibitor Discovery and Characterization
A robust and multi-faceted experimental approach is essential for the successful identification and development of PfIspD inhibitors.
High-Throughput Screening (HTS) for Hit Identification
HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific target.[12][13][14] For PfIspD, both biochemical and cell-based HTS assays can be employed.
Diagram 1: High-Throughput Screening Workflow for PfIspD Inhibitors
Caption: A generalized workflow for identifying PfIspD inhibitors through biochemical and cell-based high-throughput screening.
Protocol 1: Mass Spectrometry-Based PfIspD Activity Assay
A recently developed mass spectrometry (MS)-based assay allows for the direct measurement of PfIspD activity, circumventing the need for auxiliary enzymes.[11]
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant PfIspD, MEP, CTP, and MgCl2 in an appropriate buffer (e.g., Tris-HCl, pH 7.5).
-
Add the test compound or DMSO (vehicle control) to the reaction mixture.
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the product, CDP-ME.
-
-
Data Interpretation: Calculate the percent inhibition of PfIspD activity by comparing the amount of CDP-ME produced in the presence of the test compound to the control.
Biochemical and Biophysical Characterization of Hits
Once initial hits are identified, a battery of biochemical and biophysical assays is required to confirm their mechanism of action and binding characteristics.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Prepare a solution of recombinant PfIspD in a suitable buffer.
-
Prepare a solution of the inhibitor in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
Structural Biology: Elucidating the Inhibitor Binding Mode
Determining the three-dimensional structure of PfIspD in complex with an inhibitor is crucial for structure-based drug design and lead optimization.
Protocol 3: X-ray Crystallography of PfIspD-Inhibitor Complexes
-
Protein Crystallization:
-
Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of PfIspD.
-
Co-crystallize PfIspD with the inhibitor or soak the inhibitor into pre-formed apo-enzyme crystals.
-
-
Data Collection:
-
Expose the crystals to a high-intensity X-ray beam at a synchrotron source.
-
Collect diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the phase problem using molecular replacement with a suitable search model.
-
Build and refine the atomic model of the PfIspD-inhibitor complex.
-
-
Analysis: Analyze the structure to identify the key interactions between the inhibitor and the protein, providing a basis for rational drug design.
Future Perspectives and Conclusion
PfIspD stands as a rigorously validated and highly promising target for the development of novel antimalarial drugs. The absence of a human homolog and its essential role in a parasite-specific metabolic pathway provide a solid foundation for the discovery of selective inhibitors. While challenges remain, particularly the need for a high-resolution crystal structure of PfIspD, the recent identification of diverse and potent inhibitor scaffolds offers significant promise. A continued, integrated approach combining high-throughput screening, detailed biochemical and biophysical characterization, and structural biology will be paramount in translating the potential of PfIspD into life-saving therapies. The development of effective PfIspD inhibitors would not only provide a new class of antimalarials but also contribute to the global effort to combat the growing threat of drug-resistant malaria.
References
- Jomaa, H., Wiesner, J., Sanderbrand, S., Altincicek, B., Weidemeyer, C., Hintz, M., ... & Lüttgen, H. (1999). Inhibitors of the nonmevalonate pathway of isoprenoid biosynthesis as antimalarial drugs. Science, 285(5433), 1573-1576.
-
Imlay, L. S., O'Neill, M., Ghavami, M., Zhang, B., Yeo, T., Dai, M., ... & Odom, A. R. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. [Link]
-
van der Westhuyzen, R., Witschel, M., Wicht, K., Falconnier, L., Jordaan, A., van der Watt, D., ... & Dürr-Auster, K. (2023). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 66(1), 597-614. [Link]
-
Imlay, L. S., & Odom, A. R. (2014). Isoprenoid biosynthesis in Plasmodium falciparum. Eukaryotic cell, 13(10), 1264-1273. [Link]
-
Cassera, M. B., Gozzo, F. C., D'Alexandri, F. L., Merino, E. F., del Portillo, H. A., Peres, V. J., ... & Katzin, A. M. (2004). The methylerythritol phosphate pathway is functionally active in all intraerythrocytic stages of Plasmodium falciparum. Journal of Biological Chemistry, 279(49), 51749-51759. [Link]
-
Witschel, M., Rottmann, M., Wu, W., Wrigstedt, P., Illarionov, B., Böhm, M., ... & Diederich, F. (2021). Targeting IspD for Anti-infective and Herbicide Development: Exploring Its Role, Mechanism, and Structural Insights. ACS Bio & Med Chem Au, 1(1), 4-17. [Link]
- Odom, A. R., & Van Voorhis, W. C. (2010). Isoprenoid biosynthesis in Plasmodium falciparum. In Malaria: Drugs, Disease and Post-genomic Biology (pp. 237-257). Humana Press.
-
Saggu, G. S., Pala, Z. R., Garg, S., & Saxena, V. (2016). New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium. Frontiers in microbiology, 7, 14. [Link]
- Ghavami, M., Butschek, G. J., Li, H., Butler, J. H., Council-Troche, M., Haney, R. S., ... & Odom, A. R. (2018). Tetrahydro-β-carboline analogs are potent inhibitors of Plasmodium falciparum IspD. ACS infectious diseases, 4(11), 1576-1585.
- Kunz, J., Lell, B., & Kremsner, P. G. (2001). Fosmidomycin for the treatment of malaria.
-
Price, A. I., Caldera, E., Luth, M. R., Ghavami, M., Imlay, L. S., Odom, A. R., & Wencewicz, T. A. (2016). Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD. Scientific reports, 6(1), 1-13. [Link]
- HTS assays can be conducted in 96-well or 384-well plates which allows for a large number of samples to be tested at once. High-Throughput Screening Assays. Assay Genie.
- Span, I., Wang, K., Wang, W., Zhang, Y., Bivona, J. J., & Oldfield, E. (2012). IspD as a drug target in Mycobacterium tuberculosis. Journal of medicinal chemistry, 55(17), 7466-7475.
- Witschel, M., Höffken, W., Seet, M., Parra, L., Hissen, D., & Diederich, F. (2015). IspD inhibitors: new insight into the binding mode of allosteric inhibitors of the methylerythritol phosphate pathway.
-
van der Westhuyzen, R., Witschel, M., Wicht, K., Falconnier, L., Jordaan, A., van der Watt, D., ... & Dürr-Auster, K. (2023). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 66(1), 597-614. [Link]
- Ghavami, M., Butschek, G. J., Li, H., Butler, J. H., Council-Troche, M., Haney, R. S., ... & Odom, A. R. (2018). Tetrahydro-β-carboline analogs are potent inhibitors of Plasmodium falciparum IspD. ACS infectious diseases, 4(11), 1576-1585.
-
Price, A. I., Caldera, E., Luth, M. R., Ghavami, M., Imlay, L. S., Odom, A. R., & Wencewicz, T. A. (2016). Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD. Scientific reports, 6(1), 1-13. [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Technology Networks. (2024, April 17). High-Throughput Screening Methods for Drug Discovery. Retrieved from [Link]
-
Molecular Devices. (n.d.). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]
- 6. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity | Semantic Scholar [semanticscholar.org]
- 12. assaygenie.com [assaygenie.com]
- 13. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 14. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
The Dual Arsenal: A Technical Guide to Targeting Isoprenoid Biosynthesis and Hemoglobin Digestion in Plasmodium falciparum
A Note to the Researcher: This guide addresses the initial query regarding MMV008138 and its role in Plasmodium falciparum research. Through rigorous data synthesis, it has become evident that this compound is a potent inhibitor of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, and not PfA-M17. Recognizing the scientific importance of both pathways, this document has been structured to first provide a comprehensive analysis of this compound as a chemical probe for IspD. Subsequently, it offers an in-depth exploration of PfA-M17, a critical aminopeptidase in hemoglobin digestion, as a validated antimalarial drug target, along with its known inhibitors.
Part 1: this compound - A Precision Tool for Interrogating the P. falciparum MEP Pathway
The emergence of drug-resistant P. falciparum strains necessitates the discovery and validation of novel therapeutic targets. The methylerythritol phosphate (MEP) pathway, utilized by the parasite for the synthesis of essential isoprenoid precursors, presents a compelling target as it is absent in humans.[1][2] The Malaria Box compound, this compound, has been identified as a specific inhibitor of this pathway, providing a valuable chemical tool for its study.[1][3]
Mechanism of Action: Targeting IspD
This compound exerts its antimalarial activity by directly inhibiting 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[2][3][4] IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][4] Inhibition of IspD by this compound disrupts the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital for various cellular processes in the parasite, including protein prenylation and ubiquinone biosynthesis.[1]
The active stereoisomer of this compound has been identified as (1R,3S)-MMV008138.[1][5] This stereospecificity is crucial for its inhibitory activity against PfIspD.[1]
Caption: this compound targeting the IspD enzyme in the MEP pathway.
In Vitro Activity and Stage Specificity
(1R,3S)-MMV008138 exhibits potent in vitro activity against asexual blood stages of P. falciparum. The half-maximal inhibitory concentration (IC50) for the Dd2 strain has been reported to be approximately 250 ± 50 nM.[1] The compound demonstrates a clear impact on the late trophozoite and early schizont stages of the parasite's lifecycle.
Structure-Activity Relationship (SAR) Studies
SAR studies on this compound analogs have revealed key structural features necessary for potent antiplasmodial activity:
-
Stereochemistry: The (1R,3S) configuration is essential for activity.[1][5]
-
D-ring Substitution: 2',4'-disubstitution on the D-ring, particularly with at least one electron-withdrawing group, is critical for potent growth inhibition.[1]
-
C3-Carboxylic Acid: The presence of a carboxylic acid or a related functional group at the C3 position is important for activity.[5]
These findings provide a roadmap for the rational design of more potent IspD inhibitors.[6][7]
| Compound | Configuration | D-ring Substitution | P. falciparum (Dd2) IC50 |
| (1R,3S)-MMV008138 | 1R,3S | 2',4'-dichloro | 250 ± 50 nM[1] |
| Unsubstituted Phenyl Analog | 1R,3S | Unsubstituted | >10,000 nM[1] |
| 2',4'-dimethyl Analog | 1R,3S | 2',4'-dimethyl | >10,000 nM[1] |
Resistance Mechanisms
P. falciparum strains resistant to this compound have been selected in vitro. These resistant parasites harbor mutations in the ispd gene, providing strong evidence that IspD is the primary target of the compound.[6]
Part 2: PfA-M17 - A Key Player in Hemoglobin Digestion and a Validated Drug Target
While this compound does not target PfA-M17, this aminopeptidase is a crucial enzyme for parasite survival and a validated target for novel antimalarials.[8][9][10][11]
Role in Hemoglobin Digestion
During its intraerythrocytic stage, P. falciparum digests vast amounts of host cell hemoglobin in its digestive vacuole to obtain amino acids for protein synthesis.[8][9] PfA-M17, a leucine aminopeptidase, is implicated in the final step of this process, cleaving amino acids from the N-terminus of small peptides derived from hemoglobin.[8][12] Genetic and chemical validation studies have shown that PfA-M17 is essential for parasite survival, and its inhibition leads to an accumulation of undigested hemoglobin-derived peptides.[9][10][12]
Caption: The role of PfA-M17 in the final stages of hemoglobin digestion.
Inhibitors of PfA-M17
Several classes of inhibitors have been developed that target PfA-M17:
-
Bestatin: A broad-spectrum aminopeptidase inhibitor, bestatin has been shown to inhibit PfA-M17 and kill P. falciparum parasites.[9][13] However, it lacks specificity and also inhibits the M1 alanyl aminopeptidase (PfA-M1).[14][15] Studies using bestatin have demonstrated a reduction in hemoglobin digestion and isoleucine uptake in treated parasites.[9]
-
Specific PfA-M17 Inhibitors: To overcome the lack of specificity of bestatin, potent and selective inhibitors of PfA-M17 have been developed. One such inhibitor, referred to as "compound 3" in the literature, is a hydroxamic acid-based compound that exhibits a Ki of 18 ± 3 nM for PfA-M17 and excellent selectivity over PfA-M1.[9] This compound has an EC50 of 326 nM against P. falciparum in a 72-hour ring-stage killing assay.[9][16]
| Inhibitor | Target(s) | Ki for PfA-M17 | P. falciparum EC50 |
| Bestatin | PfA-M17, PfA-M1 | 53 nM[14] | Micromolar range |
| Compound 3 | PfA-M17 (selective) | 18 ± 3 nM[9] | 326 nM[9][16] |
Consequences of PfA-M17 Inhibition
Inhibition or knockdown of PfA-M17 leads to a distinct phenotype in the parasite.[9] Parasites exhibit a growth delay and ultimately cell death.[9] A characteristic morphological change observed is the appearance of multiple digestive vacuoles at the trophozoite stage.[9][10] This is in contrast to the swelling of a single digestive vacuole seen with inhibitors of proteases that act earlier in the hemoglobin digestion pathway.[17]
Part 3: Experimental Methodologies
In Vitro Culture of P. falciparum
The study of antimalarial compounds requires robust in vitro culture systems for P. falciparum.
Step-by-Step Protocol:
-
Media Preparation: Prepare RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and sodium bicarbonate. The medium is typically further supplemented with 10% human serum or 0.5% Albumax I.
-
Parasite Maintenance: Culture P. falciparum asexual blood stages at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2) at a 3-5% hematocrit.
-
Synchronization: To obtain parasites at a specific developmental stage (e.g., ring stage for drug assays), synchronize the culture using methods such as sorbitol treatment.
-
Drug Assays: For drug sensitivity assays, add serial dilutions of the test compound to 96-well plates containing synchronized ring-stage parasites.
-
Growth Inhibition Measurement: After a 48-72 hour incubation period, assess parasite growth inhibition using methods such as Giemsa staining and microscopic counting, SYBR Green I-based fluorescence assay, or lactate dehydrogenase (pLDH) assay.
Enzyme Inhibition Assay for PfA-M17
Step-by-Step Protocol:
-
Recombinant Enzyme: Use purified recombinant PfA-M17.
-
Substrate: A common fluorogenic substrate is L-leucine-7-amido-4-methylcoumarin (L-Leu-AMC).
-
Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl, pH 8.0, supplemented with a cofactor like CoCl2.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.
-
Assay Procedure: a. Pre-incubate the recombinant PfA-M17 with the inhibitor for a defined period (e.g., 10-20 minutes). b. Initiate the enzymatic reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate and release of the fluorophore.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 or Ki value of the inhibitor.[9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.
Step-by-Step Workflow:
-
Cell Treatment: Treat intact P. falciparum-infected red blood cells with the compound of interest or a vehicle control.
-
Heat Treatment: Heat the cell lysates to a range of temperatures. The binding of a ligand (the drug) can stabilize its target protein, leading to a higher melting temperature.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Generate a melting curve for the target protein in the presence and absence of the drug. A shift in the melting curve indicates target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
This technical guide clarifies that this compound is a specific inhibitor of PfIspD, a key enzyme in the essential MEP pathway of P. falciparum. It serves as a valuable tool for studying this pathway and as a lead compound for the development of novel antimalarials. Concurrently, PfA-M17 has been validated as a critical enzyme in the final stages of hemoglobin digestion and a promising drug target. The development of potent and selective inhibitors for PfA-M17, such as "compound 3," highlights the potential of targeting this pathway to combat malaria. The distinct mechanisms of action and downstream effects of inhibiting IspD and PfA-M17 underscore the importance of a multi-pronged approach to antimalarial drug discovery, targeting diverse and essential parasite processes.
References
-
Edgar R, et al. (2022). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. eLife, 11:e80813. [Link]
-
Edgar, R. C. S., et al. (2022). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. eLife, 11, e80813. [Link]
-
Mathew, J., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549–559. [Link]
-
Edgar, R. C. S., et al. (2021). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. bioRxiv. [Link]
-
Edgar, R. C. S., et al. (2022). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. PubMed, 36097817. [Link]
-
Edgar, R., et al. (2022). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. eLife. [Link]
-
Imlay, L. S., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 159–167. [Link]
-
Vinh, N. B., et al. (2023). Structure-based development of potent Plasmodium falciparum M1 and M17 aminopeptidase selective and dual inhibitors via S1'-region optimisation. MalariaWorld. [Link]
-
Mathew, J., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. [Link]
-
Mathew, J., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases. [Link]
-
Witschel, M., et al. (2021). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase. [Link]
-
Drinkwater, N., et al. (2017). Potent dual inhibitors of Plasmodium falciparum M1 and M17 aminopeptidases through optimization of S1 pocket interactions. ResearchGate. [Link]
-
Yao, Z. K., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1515–1519. [Link]
-
McGowan, S., et al. (2010). Structure of the Plasmodium falciparum M17 aminopeptidase and significance for the design of drugs targeting the neutral exopeptidases. Proceedings of the National Academy of Sciences, 107(6), 2449–2454. [Link]
-
Edgar, R. C. S., et al. (2021). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. bioRxiv. [Link]
-
Edgar, R. C. S., et al. (2021). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. bioRxiv. [Link]
-
Edgar, R. C. S., et al. (2022). Peer review in Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. eLife. [Link]
-
Edgar, R. C. S., et al. (2022). Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. Monash University. [Link]
-
Harbut, M. B., et al. (2011). Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. Proceedings of the National Academy of Sciences, 108(35), E599–E607. [Link]
-
Drinkwater, N., et al. (2016). Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases. The FEBS journal, 283(13), 2473–2488. [Link]
-
Singh, A., et al. (2019). Screening and In Vitro Evaluation of Potential Plasmodium falciparum Leucyl Aminopeptidase Inhibitors. ResearchGate. [Link]
-
Malcolm, T. R., et al. (2024). Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy. eLife. [Link]
-
Flipo, M., et al. (2017). Selective inhibition of PfA-M1, over PfA-M17, by an amino-benzosuberone derivative blocks malaria parasites development in vitro and in vivo. Malaria Journal, 16(1), 385. [Link]
-
Mathew, J., et al. (2021). Biochemical and cellular characterisation of the Plasmodium falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP). Scientific Reports, 11(1), 1–13. [Link]
-
Mathew, J., et al. (2021). Biochemical and cellular characterisation of the Plasmodium falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP). ResearchGate. [Link]
-
Mathew, J., et al. (2021). Biochemical and cellular characterisation of the Plasmodium falciparum M1 alanyl aminopeptidase (PfM1AAP) and M17 leucyl aminopeptidase (PfM17LAP). University of Galway Research. [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound(1R,3S) (IspD Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. w.malariaworld.org [w.malariaworld.org]
- 9. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]
- 10. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic and chemical validation of Plasmodium falciparum aminopeptidase Pf A-M17 as a drug target in the hemoglobin digestion pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elifesciences.org [elifesciences.org]
- 13. Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping the substrate specificity of the Plasmodium M1 and M17 aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of PfA-M1, over PfA-M17, by an amino-benzosuberone derivative blocks malaria parasites development in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy [elifesciences.org]
An In-depth Technical Guide to MMV008138: A Novel Antimalarial Agent Targeting the MEP Pathway
Abstract
Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery and development of novel antimalarials with unique mechanisms of action. MMV008138, a tetrahydro-β-carboline derivative, has emerged as a promising candidate from the Medicines for Malaria Venture (MMV) Malaria Box. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, biological activity, and preclinical profile of this compound, with a focus on its active stereoisomer, (1R,3S)-MMV008138. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial drug discovery.
Introduction: The Imperative for New Antimalarial Agents
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of human malaria parasite, underscores the urgent need for new therapeutic agents that act on novel molecular targets. The parasite's apicoplast, a non-photosynthetic plastid organelle, harbors several essential metabolic pathways that are absent in the human host, making it an attractive source of drug targets. One such pathway is the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoid precursors, essential for parasite survival. This compound was identified through phenotypic screening as a potent inhibitor of P. falciparum growth, and subsequent studies have elucidated its specific targeting of the MEP pathway, offering a distinct mechanism of action compared to currently used antimalarials.
Chemical Structure and Physicochemical Properties
Chemical Identity
This compound is a tetrahydro-β-carboline derivative with the following chemical identity:
-
IUPAC Name: (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
-
Molecular Formula: C₁₈H₁₄Cl₂N₂O₂[1]
-
Molecular Weight: 377.23 g/mol
-
CAS Number: 1217513-24-0[1]
-
SMILES: O=C(O)[C@H]1NC2=C(C=CC=C2)N[C@H]1C1=CC=C(Cl)C=C1Cl
Stereochemistry and Activity
Initial investigations into this compound revealed the presence of four possible stereoisomers. Through stereospecific synthesis and biological evaluation, it was unequivocally determined that the antimalarial activity resides exclusively in the (1R,3S)-configured stereoisomer [2][3][4]. This specific spatial arrangement of the dichlorophenyl group at the C1 position and the carboxylic acid group at the C3 position is critical for its biological function[2][4]. For the remainder of this guide, "this compound" will refer to the active (1R,3S) stereoisomer.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. While experimentally determined values for this compound are not extensively published, computational predictions provide valuable insights.
| Property | Predicted Value/Information | Significance in Drug Development |
| LogP (Octanol/Water Partition Coefficient) | Predicted values suggest moderate lipophilicity. | Influences membrane permeability, solubility, and plasma protein binding. A balanced LogP is often sought for oral bioavailability. |
| Aqueous Solubility | Predicted to have low aqueous solubility. | Affects absorption and formulation. Low solubility can be a challenge for oral drug delivery. |
| pKa (Acid Dissociation Constant) | The carboxylic acid moiety confers acidic properties, while the secondary amine in the tetrahydro-β-carboline ring is basic. | Determines the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding. |
Synthesis of (1R,3S)-MMV008138
The synthesis of the active stereoisomer of this compound is achieved through a stereoselective Pictet-Spengler reaction. This reaction involves the condensation of (S)-tryptophan methyl ester with 2,4-dichlorobenzaldehyde, followed by saponification of the resulting methyl ester.
Synthetic Workflow
Sources
MMV008138: A Technical Guide to a Malaria Box Alumnus Targeting the MEP Pathway
Abstract
In the global fight against malaria, the emergence of drug-resistant parasites necessitates a continuous pipeline of novel therapeutics with unique mechanisms of action. The Malaria Box initiative, a groundbreaking open-source project by the Medicines for Malaria Venture (MMV), has been instrumental in catalyzing research and development in this critical area. This technical guide provides an in-depth exploration of MMV008138, a notable compound that originated from this collection. We will delve into its discovery, its specific targeting of the Plasmodium falciparum methylerythritol phosphate (MEP) pathway, and the subsequent structure-activity relationship (SAR) studies aimed at optimizing its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound as a case study in modern antimalarial drug discovery.
The Malaria Box: A Catalyst for Open-Source Drug Discovery
The Malaria Box initiative, launched by MMV in 2011, represented a paradigm shift in neglected disease research.[1][2] It provided researchers worldwide with free access to a curated collection of 400 diverse compounds with confirmed activity against the blood-stage of Plasmodium falciparum.[3][4] This collection was distilled from a massive screening campaign of approximately four million compounds from the libraries of major pharmaceutical companies and research institutions.[3] The primary goal was to break down financial and logistical barriers, thereby stimulating research into the mechanisms of action of these compounds and fostering the development of new antimalarial leads.[1] The initiative's success has been demonstrated by numerous publications and the initiation of several drug discovery programs.[2]
The 400 compounds within the Malaria Box were categorized into two main groups: 200 "drug-like" compounds, selected for their potential as starting points for oral drug development, and 200 "probe-like" compounds, intended for use as tools in biological research.[3] This strategic composition empowered researchers to not only identify novel therapeutic candidates but also to investigate the fundamental biology of the malaria parasite.
Discovery and Initial Characterization of this compound
This compound, a tetrahydro-β-carboline derivative, emerged from the Malaria Box as a compound of significant interest due to its potent antimalarial activity.[5] Initial phenotypic screening revealed its efficacy against the asexual blood stages of P. falciparum.[5] A key step in its early characterization was the use of an isopentenyl pyrophosphate (IPP) supplementation assay. This assay is a powerful tool to identify compounds that target the apicoplast, a non-photosynthetic plastid in Plasmodium that houses the essential MEP pathway for isoprenoid biosynthesis.[6][7] The growth inhibition caused by this compound was significantly reversed by the addition of IPP, strongly suggesting that its mechanism of action involved the disruption of this vital metabolic pathway.[6][7][8]
Experimental Protocol: Isopentenyl Pyrophosphate (IPP) Rescue Assay
This protocol outlines the general steps for an IPP rescue assay, a critical experiment in identifying inhibitors of the MEP pathway.
-
Parasite Culture: Asynchronous or synchronous cultures of P. falciparum are maintained in human erythrocytes in a suitable culture medium.
-
Compound Treatment: Parasite cultures are treated with a serial dilution of the test compound (e.g., this compound) in 96-well plates.
-
IPP Supplementation: A parallel set of compound-treated wells is supplemented with a final concentration of 200 µM IPP.[7]
-
Incubation: The plates are incubated for a standard duration (e.g., 72 hours) under normal parasite culture conditions.
-
Growth Inhibition Assessment: Parasite growth is quantified using a suitable method, such as the SYBR Green I assay, which measures DNA content.[5]
-
Data Analysis: The half-maximal effective concentration (EC50) values are determined for the compound with and without IPP supplementation. A significant increase in the EC50 value in the presence of IPP indicates that the compound targets the MEP pathway.
Caption: Workflow of the IPP Rescue Assay.
Mechanism of Action: Targeting IspD in the MEP Pathway
Further investigation revealed that this compound specifically targets 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[6][8][9] This pathway is responsible for the synthesis of the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are crucial for parasite survival.[6][8] A significant advantage of targeting the MEP pathway is its absence in humans, who utilize the mevalonate pathway for isoprenoid biosynthesis, suggesting a high therapeutic index for IspD inhibitors.[5][7][10]
The enzyme IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[6][8][9] By inhibiting IspD, this compound effectively blocks the production of essential isoprenoids, leading to parasite death.[10] The sole intracellular target of this compound has been confirmed to be P. falciparum IspD, providing strong chemical validation for this enzyme as a druggable antimalarial target.[11]
Caption: Inhibition of IspD by this compound in the MEP pathway.
Stereochemistry and Structure-Activity Relationship (SAR) Studies
Initial studies on this compound did not define its stereochemistry. Subsequent research determined that the potent antimalarial activity resides specifically in the (1R,3S)-stereoisomer.[6][7] This stereochemical specificity highlights the precise interaction between the compound and the active site of the IspD enzyme.
Extensive SAR studies have been conducted to explore the chemical space around the this compound scaffold with the goal of improving its potency and metabolic stability.[5][12] These studies have investigated modifications to all four rings of the tetrahydro-β-carboline core.
Key SAR Insights:
-
D-Ring: 2',4'-Disubstitution on the phenyl D-ring is crucial for potent activity.[7] Analogs with different halogen substitutions at these positions have been synthesized, with some retaining or even slightly improving potency.[6]
-
C3-Carboxylic Acid: The carboxylic acid group at the C3 position is essential for activity, though it can be replaced by a methyl amide to yield a more potent compound.[7] Other modifications at this position generally lead to a loss of activity.[7]
-
Benzo-Ring (A-Ring): The benzo-ring is highly sensitive to substitution, with most modifications leading to a decrease in potency.[5] However, a 7-fluoro analog showed a significant improvement in microsomal stability while only moderately reducing antimalarial potency.[5]
-
Species Selectivity: Importantly, this compound and its active analogs do not inhibit the growth of Escherichia coli, which also possesses a MEP pathway.[7] This suggests that selective inhibition of the Plasmodium enzyme is achievable, potentially reducing off-target effects on the human gut microbiome.[6] Furthermore, this compound does not target the recently characterized human IspD, reinforcing its potential as a species-selective antimalarial agent.[6][8][9]
Table 1: In Vitro Activity of this compound and Key Analogs
| Compound | Stereoisomer | D-Ring Substitution | C3-Substitution | P. falciparum Growth Inhibition IC50 (nM) | PfIspD Inhibition IC50 (nM) |
| This compound | (1R,3S) | 2',4'-Dichloro | Carboxylic Acid | 210 ± 90 | 44 ± 15 |
| ent-5a | (1S,3R) | 2',4'-Dichloro | Carboxylic Acid | 3000 | - |
| 5a | (1S,3S) | 2',4'-Dichloro | Carboxylic Acid | >10000 | - |
| ent-4a | (1R,3R) | 2',4'-Dichloro | Carboxylic Acid | >10000 | - |
| 1j | (1R,3S) | 2'-Bromo, 4'-Chloro | Carboxylic Acid | - | ~44 |
| 1k | (1R,3S) | 2'-Chloro, 4'-Bromo | Carboxylic Acid | - | ~44 |
| 7a | (1R,3S) | 2',4'-Dichloro | Methyl Amide | - | ~44 |
| 20c | (1R,3S) | 2',4'-Dichloro, 7-Fluoro | Carboxylic Acid | ~3 x parent | - |
Data compiled from multiple sources.[5][6][7] IC50 values are approximate and may vary between studies.
Future Directions and Conclusion
This compound stands as a testament to the success of the Malaria Box in accelerating antimalarial drug discovery. Its journey from an open-source screening hit to a well-characterized lead compound with a validated and novel mechanism of action provides a clear roadmap for future drug development efforts. While this compound itself has shown limitations in terms of in vivo efficacy in mouse models, the extensive SAR knowledge generated provides a solid foundation for the design of new IspD inhibitors with improved pharmacokinetic properties.[5]
The continued exploration of the tetrahydro-β-carboline scaffold and the targeting of the MEP pathway remain promising avenues for the development of the next generation of antimalarial drugs. The story of this compound underscores the power of collaborative, open-source research in addressing the urgent global health challenge of malaria.
References
-
Ghavami, M., Merino, E. F., Yao, Z. K., Elahi, R., Simpson, M. E., Fernández-Murga, M. L., Butler, J. H., Casasanta, M. A., Krai, P. M., Totrov, M. M., Slade, D. J., Carlier, P. R., & Cassera, M. B. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549–559. [Link]
-
Ghavami, M., Merino, E. F., Yao, Z. K., Elahi, R., Simpson, M. E., Fernández-Murga, M. L., Butler, J. H., Casasanta, M. A., Krai, P. M., Totrov, M. M., Slade, D. J., Carlier, P. R., & Cassera, M. B. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. [Link]
-
Ghavami, M., Merino, E. F., Yao, Z. K., Elahi, R., Simpson, M. E., Fernández-Murga, M. L., Butler, J. H., Casasanta, M. A., Krai, P. M., Totrov, M. M., Slade, D. J., Carlier, P. R., & Cassera, M. B. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549-559. [Link]
-
Swift, R. P., Rajaram, K., Tandel, J., Li, Y., Ko, E. J., Jeyaraj, D. A., ... & Muralidharan, V. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(11), 524-533. [Link]
-
Spangenberg, T. (2013). The Malaria Box and Pathogen Box. Medicines for Malaria Venture. [Link]
-
Yao, Z. K., Ghavami, M., Krai, P. M., Butler, J. H., Elahi, R., Cassera, M. B., & Carlier, P. R. (2025). Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability. RSC Medicinal Chemistry. [Link]
-
Medicines for Malaria Venture. (n.d.). About the Malaria Box. Retrieved from [Link]
-
SciDev.Net. (2014). Project that mails antimalarial boxes to start spin-off. [Link]
-
Medicines for Malaria Venture. (n.d.). The Malaria Box. Retrieved from [Link]
-
Zhang, Y. (2023). Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522. VTechWorks. [Link]
-
Willocx, D., Diamanti, E., & Hirsch, A. K. (2025). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry. [Link]
-
Krai, P. M., Ghavami, M., Elahi, R., Yao, Z. K., Carlier, P. R., & Cassera, M. B. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1749-1752. [Link]
-
Van Voorhis, W. C., Adams, J. H., Adelfio, R., Ahyong, V., Akabas, M. H., Al-Hamad, A., ... & Winzeler, E. A. (2016). Open Source Drug Discovery with the Malaria Box Compound Collection for Neglected Diseases and Beyond. PLoS Pathogens, 12(7), e1005763. [Link]
-
Virginia Tech News. (2017). Drug discovery researchers awarded grant to refine malaria drug. [Link]
-
Amedeo, E., Kushwaha, A. K., Aboagye, S. Y., Asare, K. K., Ampadu, H., & Ameyaw, E. O. (2023). MMV006087 is a potent Malaria Box compound against Plasmodium falciparum clinical parasites. Frontiers in Cellular and Infection Microbiology, 13, 1177651. [Link]
Sources
- 1. The Malaria Box and Pathogen Box | Medicines for Malaria Venture [mmv.org]
- 2. scidev.net [scidev.net]
- 3. About the Malaria Box | Medicines for Malaria Venture [mmv.org]
- 4. The Malaria Box | Medicines for Malaria Venture [mmv.org]
- 5. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug discovery researchers awarded grant to refine malaria drug | Virginia Tech News | Virginia Tech [news.vt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522 [vtechworks.lib.vt.edu]
A Technical Guide to the Stereospecific Activity of the Antimalarial Compound MMV008138
Introduction: The Critical Role of Chirality in Antimalarial Drug Development
In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a pivotal determinant of biological activity. For chiral molecules, which exist as non-superimposable mirror images or enantiomers, it is common for one stereoisomer to exhibit significantly greater therapeutic efficacy and a more favorable safety profile than its counterpart. This principle is of profound importance in the development of new antimalarial agents, where maximizing potency against Plasmodium falciparum while minimizing host toxicity is the paramount objective. This guide provides an in-depth technical exploration of the investigation into the active stereoisomer of MMV008138, a promising antimalarial compound from the Malaria Box initiative. We will delve into the experimental rationale, methodologies, and findings that have pinpointed the stereospecific basis of its activity, offering valuable insights for researchers in the field of drug discovery.
This compound: Targeting a Vital Pathway in Plasmodium falciparum
This compound is a tetrahydro-β-carboline derivative that has demonstrated potent activity against the asexual blood stages of P. falciparum, including multi-drug resistant strains.[1] Its mechanism of action is the inhibition of a key enzyme, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), within the methylerythritol phosphate (MEP) pathway.[2][3][4] This metabolic pathway is essential for the synthesis of isoprenoid precursors, which are vital for the parasite's survival.[2][5] Crucially, the MEP pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid biosynthesis, making IspD an attractive and specific target for antimalarial therapy.[4][6]
Initial screenings of this compound revealed that its growth inhibitory effects on P. falciparum could be reversed by the supplementation of isopentenyl pyrophosphate (IPP), a downstream product of the MEP pathway.[2][5] This finding strongly suggested that this compound targets a component of this pathway. Further investigations confirmed that the compound does not exhibit the "delayed death" phenotype associated with some other apicoplast-targeting drugs, indicating a distinct mode of action.[5]
The chemical structure of this compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). Understanding which of these isomers is responsible for the observed antimalarial activity is a critical step in optimizing the compound for further development.
Figure 1: The MEP pathway and the inhibitory action of (1R,3S)-MMV008138 on IspD.
Investigative Workflow: From Synthesis to Biological Validation
A systematic approach was employed to identify the active stereoisomer of this compound. This involved the unambiguous synthesis of all four possible stereoisomers, followed by their separation and characterization, and culminating in a comparative evaluation of their biological activities.
Figure 2: Workflow for the identification of the active stereoisomer of this compound.
Protocol 1: Synthesis and Separation of this compound Stereoisomers
The synthesis of the four stereoisomers of this compound was achieved using the Pictet-Spengler reaction.[5] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.
Materials:
-
(R)- and (S)-tryptophan methyl ester
-
2,4-dichlorobenzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
Chromatography silica gel
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a solution of (S)-tryptophan methyl ester in CH₂Cl₂ containing 4 Å molecular sieves, add 2,4-dichlorobenzaldehyde.
-
Condensation: Stir the mixture at room temperature for 20 hours to facilitate the formation of the Schiff base intermediate.
-
Cyclization: Add trifluoroacetic acid (2 equivalents) to the reaction mixture and continue stirring for 44 hours to promote the Pictet-Spengler cyclization.
-
Workup and Purification: Quench the reaction and perform an aqueous workup. The resulting diastereomeric mixture of cis and trans isomers is then separated by column chromatography on silica gel.
-
Repeat with (R)-tryptophan methyl ester: The same procedure is followed using (R)-tryptophan methyl ester to synthesize the other pair of enantiomers.
-
Chiral Separation: The separated racemic diastereomers are then resolved into their individual enantiomers using chiral high-performance liquid chromatography (HPLC).
-
Structural Confirmation: The absolute and relative stereochemistry of the purified isomers is confirmed using nuclear magnetic resonance (NMR) spectroscopy and comparison to established empirical rules.[5]
This synthetic and purification strategy allows for the isolation of all four stereoisomers in high purity, enabling a direct and unambiguous comparison of their biological activities.
Comparative Biological Evaluation: Pinpointing the Active Isomer
With the four stereoisomers of this compound in hand, their biological activities were assessed through a series of in vitro assays.
In Vitro Antiplasmodial Activity
The primary evaluation involved determining the 50% inhibitory concentration (IC₅₀) of each stereoisomer against a chloroquine-resistant strain of P. falciparum (Dd2).
| Stereoisomer | Configuration | P. falciparum Growth Inhibition IC₅₀ (nM) |
| 4a | (1R,3S) | 250 ± 70 |
| ent-4a | (1S,3R) | >10,000 |
| 5a | (1S,3S) | >10,000 |
| ent-5a | (1R,3R) | 3,000 |
| This compound (commercial) | Racemic Mixture | 210 ± 90 |
Data adapted from Yao et al., 2016.[5]
The results clearly demonstrate that the (1R,3S)-stereoisomer (4a) is by far the most potent inhibitor of P. falciparum growth, with an IC₅₀ value of 250 ± 70 nM.[5] The other stereoisomers were significantly less active, with IC₅₀ values at least an order of magnitude higher.[5] This dramatic difference in potency underscores the critical importance of the specific stereochemical configuration for the antimalarial activity of this compound.
Protocol 2: P. falciparum Growth Inhibition Assay
Materials:
-
P. falciparum Dd2 strain
-
Human erythrocytes
-
RPMI 1640 medium supplemented with AlbuMAX
-
SYBR Green I nucleic acid stain
-
96-well microplates
-
Incubator with controlled gas environment (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum Dd2 in human erythrocytes at 37°C.
-
Drug Dilution: Prepare serial dilutions of each stereoisomer in culture medium.
-
Assay Setup: Add the parasite culture to 96-well plates containing the drug dilutions. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates for 72 hours under the specified gas conditions.
-
Lysis and Staining: Lyse the cells and stain the parasitic DNA with SYBR Green I.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.
Target Engagement: Inhibition of Recombinant PfIspD
To confirm that the observed antiplasmodial activity is due to the inhibition of the intended target, the stereoisomers were tested for their ability to inhibit the enzymatic activity of recombinant P. falciparum IspD (PfIspD).
| Compound | Configuration | PfIspD Inhibition IC₅₀ (nM) |
| (1R,3S)-MMV008138 | (1R,3S) | 44 ± 15 |
| Other Stereoisomers | - | Significantly less active |
Data from Ghavami et al., 2018.[2]
The enzymatic inhibition data corroborate the whole-cell activity results. The (1R,3S)-configured stereoisomer is the most potent inhibitor of PfIspD, with an IC₅₀ of 44 ± 15 nM.[2] This strong correlation between target engagement and parasite growth inhibition provides compelling evidence that the antimalarial activity of this compound is driven by the stereospecific inhibition of PfIspD by the (1R,3S)-isomer.[2]
Conclusion and Future Directions
The comprehensive investigation into the stereoisomers of this compound has unequivocally identified the (1R,3S)-configured molecule as the active antimalarial agent. This finding is of paramount importance for the future development of this compound class. By focusing on the synthesis of the enantiopure (1R,3S)-isomer, the therapeutic index can be maximized, and potential off-target effects or metabolic burdens associated with the inactive isomers can be eliminated.
This work serves as a powerful case study for the application of fundamental principles of stereochemistry in modern drug discovery. The insights gained from these studies not only advance the development of this compound but also provide a validated chemical scaffold for the design of novel, potent, and selective inhibitors of PfIspD. Further structure-activity relationship (SAR) studies, guided by the knowledge of the active stereoisomer, will be instrumental in optimizing the efficacy, safety, and pharmacokinetic properties of this promising new class of antimalarial drugs.
References
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 536-545. Available at: [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. ACS Infectious Diseases. Available at: [Link]
-
Yao, Z. K., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1515-1519. Available at: [Link]
-
Imlay, L. S., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. Available at: [Link]
-
Imlay, L. S., et al. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. PubMed. Available at: [Link]
-
Yao, Z. K., et al. (2015). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure–activity studies. Scilit. Available at: [Link]
-
Willocx, D., et al. (2022). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Yao, Z. K., et al. (2015). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. ResearchGate. Available at: [Link]
-
Butler, J. H., et al. (2021). Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Deep Dive into the Selective Inhibition of Parasite IspD by MMV008138: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The emergence of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent development of novel antimalarial agents with new mechanisms of action. The methylerythritol phosphate (MEP) pathway, essential for isoprenoid biosynthesis in the parasite but absent in humans, presents a rich source of validated drug targets. This technical guide provides an in-depth exploration of the selective inhibition of P. falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in the MEP pathway, by the potent antimalarial compound MMV008138. We will dissect the biochemical and structural basis for the remarkable selectivity of this compound for the parasite enzyme over its human ortholog, providing a comprehensive resource for researchers in the field of antimalarial drug discovery. This guide details the experimental methodologies to assess enzyme inhibition and target engagement, offering a blueprint for the evaluation of novel IspD inhibitors.
Introduction: The Critical Role of the MEP Pathway and IspD as an Antimalarial Target
Malaria remains a significant global health burden, with resistance to frontline artemisinin-based combination therapies on the rise. This alarming trend underscores the critical need for new antimalarials that act on novel targets. The MEP pathway, housed within the parasite's apicoplast, is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[1] Isoprenoids are vital for various essential cellular processes in the parasite, including protein prenylation, quinone biosynthesis, and dolichol synthesis.[2] Crucially, humans utilize the distinct mevalonate (MVA) pathway for isoprenoid biosynthesis, making the MEP pathway an ideal target for selective antimalarial therapy with a potentially wide therapeutic window.[1]
IspD, the third enzyme in the MEP pathway, catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate (PPi).[3] The essentiality of IspD for parasite survival has been genetically validated, solidifying its position as a high-value target for drug discovery.[4]
The Malaria Box compound, this compound, emerged from phenotypic screens as a potent inhibitor of P. falciparum growth.[5] Subsequent target identification studies unequivocally demonstrated that this compound exerts its antimalarial activity through the specific inhibition of P. falciparum IspD (PfIspD).[2] This guide will delve into the specifics of this interaction, with a particular focus on the remarkable selectivity of this compound.
The Cornerstone of Selectivity: this compound Potently Inhibits PfIspD while Sparing the Human Ortholog
The therapeutic viability of any drug targeting a parasite enzyme with a human counterpart hinges on its selectivity. This compound exemplifies a highly selective inhibitor, a crucial attribute for its development as a potential antimalarial drug.
Potent and Stereospecific Inhibition of P. falciparum IspD
Biochemical assays have demonstrated that the (1R,3S)-stereoisomer of this compound is the active enantiomer, potently inhibiting recombinant PfIspD with a half-maximal inhibitory concentration (IC50) of approximately 44 nM .[5] This stereospecificity suggests a well-defined binding pocket within the PfIspD active site.
Lack of Inhibition of Human IspD
In stark contrast to its potent activity against the parasite enzyme, this compound exhibits no inhibitory activity against the human IspD ortholog (hIspD) at concentrations up to 200 µM.[5] This remarkable selectivity of over 4,500-fold is the cornerstone of its potential as a safe and effective antimalarial.
The Basis of Selectivity: Divergent Substrates and Active Site Architectures
The profound selectivity of this compound can be attributed to fundamental differences between the parasite and human IspD enzymes. While PfIspD utilizes MEP as its substrate, the recently characterized human IspD functions as a CDP-ribitol synthase, utilizing ribitol-5-phosphate.[5] This fundamental difference in substrate preference strongly implies significant variations in the architecture and chemical environment of their respective active sites. Although a high-resolution crystal structure of PfIspD in complex with this compound is not yet publicly available, homology modeling and structural studies of related IspD enzymes suggest that this compound likely binds in a pocket that is not conserved in the human enzyme.[6][7] The unique features of the PfIspD active site, tailored to its specific substrate, inadvertently create a binding site for this compound that is absent in its human counterpart.
Table 1: Comparative Inhibitory Activity of this compound
| Enzyme Target | Organism | IC50 / % Inhibition | Reference |
| IspD | Plasmodium falciparum | ~44 nM | [5] |
| IspD | Human | No inhibition at 200 µM | [5] |
Experimental Workflows for Assessing Selectivity
Validating the selective inhibition of PfIspD is a critical step in the development of novel antimalarials. This section provides detailed protocols for the expression and purification of recombinant IspD enzymes and the biochemical assays to determine inhibitor potency.
Recombinant Protein Expression and Purification
The availability of pure, active recombinant enzyme is a prerequisite for robust biochemical and structural studies. The following protocols outline a general approach for the expression and purification of His-tagged PfIspD and hIspD in Escherichia coli.
dot
Caption: Workflow for recombinant IspD expression and purification.
Step-by-Step Protocol for Recombinant Protein Production:
-
Gene Synthesis and Cloning:
-
Synthesize the coding sequences for P. falciparum IspD (Pf3D7_1458000) and human IspD (ISPD), codon-optimized for expression in E. coli.
-
Clone the synthesized genes into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.
-
-
Expression in E. coli :
-
Transform the expression constructs into a suitable E. coli expression strain, such as BL21(DE3).
-
Grow a large-scale culture (1-2 L) in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) at 37°C with vigorous shaking.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
-
Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged IspD protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, and 10% glycerol) and store at -80°C.
-
Confirm protein purity and identity by SDS-PAGE and Western blotting.
-
Biochemical Assays for IspD Activity and Inhibition
The activity of IspD can be monitored by detecting the production of pyrophosphate (PPi), a product of the enzymatic reaction.
dot
Caption: Workflow for the IspD biochemical inhibition assay.
Step-by-Step Protocol for IspD Inhibition Assay:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare stock solutions of the substrates: MEP and CTP for PfIspD, and ribitol-5-phosphate and CTP for hIspD.
-
Prepare a serial dilution of this compound or the test compound in the reaction buffer or DMSO.
-
Prepare the pyrophosphate detection reagent according to the manufacturer's instructions (e.g., a malachite green-based colorimetric assay).
-
-
Assay Procedure (96- or 384-well plate format):
-
To each well, add the reaction buffer, recombinant IspD enzyme (a final concentration in the low nanomolar range, to be optimized), and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates (e.g., a mixture of MEP and CTP for PfIspD).
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a quenching solution (e.g., EDTA) or proceed directly to the detection step.
-
Add the pyrophosphate detection reagent to each well and incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green-based assays).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
-
For the human IspD assay, the formation of CDP-ribitol can be directly monitored by LC-MS/MS as a more sensitive and direct method. [5]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
To confirm that this compound engages PfIspD within the complex environment of the parasite, the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[1][[“]]
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol for CETSA:
-
Cell Treatment:
-
Culture P. falciparum-infected erythrocytes to the desired parasitemia.
-
Treat the parasite culture with this compound at a relevant concentration (e.g., 5-10 times the EC50 for parasite growth inhibition) or a vehicle control (e.g., DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Analyze the amount of soluble PfIspD in each sample by Western blotting using a specific anti-PfIspD antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble PfIspD as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes PfIspD within the parasite.
-
Conclusion and Future Directions
This compound stands as a compelling proof-of-concept for the development of highly selective inhibitors targeting the Plasmodium MEP pathway. Its potent and specific inhibition of PfIspD, coupled with a complete lack of activity against the human ortholog, highlights the therapeutic potential of this target. The experimental workflows detailed in this guide provide a robust framework for the identification and characterization of new IspD inhibitors with improved pharmacological properties.
Future research efforts should focus on:
-
Structural Biology: Obtaining a high-resolution co-crystal structure of PfIspD with this compound will be instrumental in understanding the precise molecular interactions that drive its potency and selectivity. This will pave the way for structure-based drug design to optimize the inhibitor scaffold.
-
Next-Generation Inhibitors: Leveraging the knowledge of the this compound binding site to design novel inhibitors with enhanced potency, improved pharmacokinetic profiles, and activity against a broader range of Plasmodium species.
-
Resistance Studies: Investigating the potential for the emergence of resistance to IspD inhibitors and identifying any genetic mutations in the ispd gene that confer resistance.
By building upon the foundation laid by the discovery and characterization of this compound, the scientific community is well-positioned to advance the development of a new class of safe and effective antimalarial drugs that target the essential MEP pathway of the malaria parasite.
References
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(6), 956-968. [Link]
-
Imlay, L. S., et al. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. [Link]
-
Wu, W., et al. (2015). A chemical rescue screen identifies a Plasmodium falciparum apicoplast inhibitor targeting MEP isoprenoid precursor biosynthesis. Antimicrobial Agents and Chemotherapy, 59(1), 356-364. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(6), 956-968. [Link]
-
Kanagawa, M., et al. (2016). Identification of a Post-translational Modification with Ribitol-Phosphate and Its Defect in Muscular Dystrophy. Cell Reports, 14(9), 2209-2223. [Link]
-
Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(6), 1881-1921. [Link]
-
Zhang, Y., et al. (2023). Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522. VTechWorks. [Link]
-
Diamanti, E., et al. (2017). Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. Chemistry – A European Journal, 23(63), 15953-15958. [Link]
-
Willocx, D., et al. (2025). Targeting IspD for Anti-infective and Herbicide Development: Exploring Its Role, Mechanism, and Structural Insights. Journal of Medicinal Chemistry. [Link]
-
Rosano, G. L., & Ceccarelli, E. A. (2014). Recombinant protein expression in Escherichia coli: advances and challenges. Frontiers in Microbiology, 5, 172. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
-
da Silva, E. F., et al. (2020). Expression and purification of active shikimate dehydrogenase from Plasmodium falciparum. Anais da Academia Brasileira de Ciências, 92(1). [Link]
-
Lange, B. M., et al. (2000). The 2-C-methyl-D-erythritol 4-phosphate pathway of isoprenoid biosynthesis in plants. Proceedings of the National Academy of Sciences, 97(24), 13172-13177. [Link]
Sources
- 1. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 5. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522 [vtechworks.lib.vt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. consensus.app [consensus.app]
Introduction: A Novel Approach to Combating Malaria
An In-Depth Technical Guide to the Early-Stage Efficacy of the Antimalarial Candidate MMV008138
The global fight against malaria, a devastating disease caused by Plasmodium parasites, is continually challenged by the emergence of drug-resistant strains.[1][2] This reality necessitates a robust pipeline of novel therapeutic agents with mechanisms of action distinct from current frontline treatments.[1][3] A highly promising area of research focuses on metabolic pathways present in the parasite but absent in humans, offering a potential for high selectivity and low host toxicity.[4][5] One such pathway is the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoid precursors in the parasite's apicoplast, a relict plastid organelle.[1][6]
This compound, a tetrahydro-β-carboline compound identified from the Malaria Box initiative, has emerged as a significant lead compound that targets this vital pathway.[6][7] This guide provides a detailed technical overview of the early-stage research that has elucidated the efficacy, mechanism, and preclinical characteristics of this compound, offering field-proven insights for researchers in drug development.
Section 1: The Molecular Target – Plasmodium falciparum IspD
The efficacy of a targeted therapeutic agent is fundamentally linked to the biological significance of its target. This compound inhibits 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, commonly known as IspD, the third enzyme in the MEP pathway.[1][2][3]
The Causality of Targeting the MEP Pathway: Plasmodium parasites, particularly during their disease-causing asexual blood stages, rely exclusively on the MEP pathway for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These are the universal five-carbon building blocks for all isoprenoids, a large and diverse class of molecules essential for various cellular functions, including protein prenylation, quinone biosynthesis (for electron transport), and dolichol synthesis (for N-glycosylation). The sole essential function of the apicoplast during these stages is to produce IPP and DMAPP.[1][8] Since humans utilize the distinct mevalonate pathway for isoprenoid biosynthesis, the MEP pathway is an ideal antimalarial drug target.[4][6]
The IspD enzyme catalyzes the Mg²⁺-dependent conversion of 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME) from MEP and cytidine triphosphate (CTP).[5][9] By inhibiting IspD, this compound effectively blocks the entire downstream production of essential isoprenoids, leading to parasite death.
Section 2: Rigorous Target Validation
Confirming that a compound's antiparasitic activity stems solely from the inhibition of its intended target is a cornerstone of modern drug development. For this compound, a multi-pronged approach has provided compelling chemical and genetic validation of IspD as its specific target.[7]
Pillar 1: Chemical Rescue with Isoprenoid Precursors The most direct evidence comes from chemical rescue experiments. The growth-inhibitory effects of this compound on P. falciparum cultures can be completely reversed by supplementing the growth medium with IPP.[1][8][10] This demonstrates that the compound's toxicity is due to the depletion of IPP and its downstream products. In contrast, antibiotics that affect other apicoplast functions, like doxycycline, cannot be rescued by IPP supplementation.[8]
Pillar 2: Target-Based Resistance Further validation has been achieved through the selection of parasite lines resistant to this compound. These resistant strains invariably contain mutations within the genetic locus for IspD (PfISPD), directly implicating the enzyme in the compound's mechanism of action.[7][9] Interestingly, these resistant parasites can show increased susceptibility to other classes of IspD inhibitors, suggesting that the resistance-conferring mutations may compromise the enzyme's overall fitness.[9]
Pillar 3: Genetic Validation Independent genetic studies have shown that the PfISPD gene locus is essential for parasite survival and is resistant to genetic disruption, confirming that the IspD enzyme is indispensable for the asexual blood stages of the parasite.[7]
Conclusion and Future Directions
Early-stage research has firmly established this compound as a potent and selective inhibitor of P. falciparum IspD, a clinically validated and essential enzyme in the parasite. Its novel mechanism of action, confirmed through rigorous chemical and genetic validation, makes it a valuable chemical probe and a promising starting point for a new class of antimalarials.
The primary challenge remains the translation of its potent in vitro activity into in vivo efficacy. The discrepancy observed in rodent models underscores the critical importance of target ortholog sensitivity in preclinical efficacy testing. Future research must focus on:
-
Developing IspD inhibitors with a broader spectrum of activity against different Plasmodium species, including P. vivax and rodent parasites, to enable more predictive in vivo modeling.
-
Utilizing humanized mouse models engrafted with human erythrocytes and infected with P. falciparum to directly assess efficacy against the target parasite.
-
Further optimizing the tetrahydro-β-carboline scaffold to improve metabolic stability and pharmacokinetic properties without compromising its potent on-target activity.
This compound represents a landmark in the exploration of the MEP pathway. The insights gained from its study provide a clear and rational path forward for the development of next-generation IspD inhibitors that could play a crucial role in the future of malaria treatment and eradication.
References
-
Ghavami, M., Butler, J. H., Fowble, K. L., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549–559. [Link] [1]2. ResearchGate. (n.d.). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. Retrieved from [Link] [2]3. Van der Veken, P., De Vleeschouwer, M., Buts, L., et al. (2024). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry. [Link] [9]4. ACS Publications. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases. [Link] [11]5. Imlay, L. S., Armstrong, C. M., Masters, M. C., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157–167. [Link] [7]6. Mathew, J., Ding, S., Kunz, K. A., et al. (2022). Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability. RSC Medicinal Chemistry. [Link] [6]7. BioWorld. (2015). Antimalarials targeting apicoplast optimized to derive MMV-008138. Retrieved from [Link] [10]8. Ghavami, M., Zheng, Y., Butler, J. H., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1747-1750. [Link] [8]9. PubMed. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. ACS Infectious Diseases. [Link] [3]10. ChemRxiv. (n.d.). Targeting Plasmodium falciparum IspD in the Methyl-D-Erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency. Retrieved from [Link] [4]14. Van der Veken, P., De Vleeschouwer, M., Buts, L., et al. (2024). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of the Antimalarial Compound MMV008138
Introduction: Targeting a Parasite-Specific Pathway
Malaria, a devastating infectious disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics to combat emerging drug resistance. The experimental compound MMV008138 has emerged as a promising antimalarial agent due to its specific targeting of a metabolic pathway essential for the parasite's survival but absent in humans.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound, detailing the underlying scientific principles and step-by-step protocols for key assays.
This compound exerts its antimalarial activity by inhibiting the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme, a critical component of the methylerythritol phosphate (MEP) pathway.[3] This pathway is utilized by Plasmodium falciparum and other pathogens to synthesize isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), essential precursors for various vital biomolecules.[1][3] Since humans rely on the distinct mevalonate pathway for isoprenoid biosynthesis, inhibitors of the MEP pathway, such as this compound, offer a high degree of selectivity for the parasite, minimizing potential host toxicity.[1][2] The active stereoisomer of this compound has been identified as (1R,3S)-MMV008138.[1][4]
This guide will detail the protocols for:
-
Enzymatic Assay: To quantify the direct inhibitory activity of this compound on recombinant P. falciparum IspD (PfIspD).
-
Whole-Cell Growth Inhibition Assay: To determine the efficacy of this compound in inhibiting the growth of asexual blood-stage P. falciparum in culture.
-
Mechanism of Action Confirmation Assay: An IPP rescue experiment to validate that the compound's activity is mediated through the MEP pathway.
-
Mammalian Cell Cytotoxicity Assay: To assess the selectivity of this compound by measuring its effect on human cell lines.
Mechanism of Action: Inhibition of the MEP Pathway
The MEP pathway, localized in the parasite's apicoplast, is a validated target for antimalarial drug development.[3] The enzyme IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) into 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate (PPi).[1][3][5] By inhibiting IspD, this compound effectively chokes off the supply of essential isoprenoid precursors, leading to parasite death.
Caption: this compound inhibits the IspD enzyme in the MEP pathway of P. falciparum.
Experimental Protocols
PfIspD Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of recombinant PfIspD by quantifying the production of pyrophosphate (PPi).
Principle: The amount of PPi generated by the enzymatic reaction is measured using a fluorimetric pyrophosphate assay kit. A decrease in PPi production in the presence of the test compound indicates enzymatic inhibition.
Materials:
-
Recombinant P. falciparum IspD (PfIspD)
-
2-C-methyl-D-erythritol 4-phosphate (MEP)
-
Cytidine triphosphate (CTP)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1.6 mM MgCl2
-
Fluorimetric Pyrophosphate Assay Kit
-
Solid black 96-well microplate
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
In a 96-well plate, add 25 µL of the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a substrate solution containing 60 µM CTP and 60 µM MEP in the assay buffer.[1]
-
Add 25 µL of the assay solution from the pyrophosphate assay kit to each well.[1]
-
Incubate the plate for 10 minutes at room temperature.[1]
-
Initiate the reaction by adding 60 nM of PfIspD to each well (except the negative control).[1]
-
Incubate the plate according to the manufacturer's instructions for the pyrophosphate assay kit.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | PfIspD IC50 (nM) |
| (1R,3S)-MMV008138 | 44 ± 15[1] |
| Fosmidomycin | ~4% inhibition at 10 µM[1] |
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This whole-cell assay determines the compound's efficacy in preventing the proliferation of the parasite within human red blood cells.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth.[6][7]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains), synchronized at the ring stage.[8][9]
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 with supplements)[9]
-
This compound
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100[6]
-
SYBR Green I dye
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2[10]
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
In a 96-well plate, add the diluted compound solutions. Include wells for positive (parasitized RBCs, no drug) and negative (uninfected RBCs) controls.
-
Prepare a parasite culture with 0.5-1% parasitemia and 2% hematocrit.[11]
-
Add the parasite culture to each well.
-
Incubate the plate for 72 hours under the specified gas conditions at 37°C.
-
After incubation, add the lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for at least one hour.
-
Measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[6]
-
Calculate the half-maximal effective concentration (EC50) from the dose-response curve.
Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.
Isopentenyl Pyrophosphate (IPP) Rescue Assay
This assay is crucial for confirming that this compound's antimalarial activity is due to the inhibition of the MEP pathway.
Principle: If this compound inhibits an enzyme in the MEP pathway, supplementing the culture medium with the downstream product, IPP, should bypass the enzymatic block and restore parasite growth.[1][4]
Protocol:
-
Follow the same procedure as the SYBR Green I growth inhibition assay.
-
Prepare two sets of plates: one with standard complete medium and another with the medium supplemented with 200 µM IPP.[3]
-
Add serial dilutions of this compound to both sets of plates.
-
Incubate and process the plates as described in the SYBR Green I assay protocol.
-
Compare the EC50 values obtained in the presence and absence of IPP. A significant increase in the EC50 value in the IPP-supplemented medium confirms that this compound targets the MEP pathway.
Expected Outcome: The growth inhibition caused by this compound is expected to be reversed in the presence of IPP, leading to a rightward shift in the dose-response curve and a higher EC50 value.[1][4]
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of this compound against a human cell line to determine its selectivity index (SI).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12][13] Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[12][14]
Materials:
-
Human cell line (e.g., HepG2 or HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed the human cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the old medium with the medium containing the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48-72 hours.[14]
-
Add MTT solution to each well and incubate for another 4 hours.[14]
-
Carefully remove the medium and add the solubilizing agent to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
The Selectivity Index (SI) is calculated as: SI = CC50 (human cells) / EC50 (P. falciparum)
Data Summary:
| Assay | Endpoint | Purpose |
| PfIspD Enzymatic Assay | IC50 | Quantifies direct inhibition of the target enzyme. |
| P. falciparum Growth Assay | EC50 | Measures whole-cell antimalarial potency. |
| IPP Rescue Assay | EC50 shift | Confirms mechanism of action via the MEP pathway. |
| Mammalian Cytotoxicity Assay | CC50 | Assesses toxicity to human cells for selectivity determination. |
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive in vitro evaluation of the experimental antimalarial compound this compound. By systematically assessing its enzymatic inhibition, whole-cell efficacy, mechanism of action, and host cell cytotoxicity, researchers can generate the critical data necessary to advance the development of this promising therapeutic candidate. The high selectivity of this compound for the parasite-specific MEP pathway underscores its potential as a safe and effective treatment for malaria.
References
- Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs.
- In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. Scirp.org.
- In Vitro Culture of Plasmodium falciparum for the Production of Mature Gametocytes for Performing Standard Membrane Feeding Assay and Infection of Anopheles spp. PubMed.
- In Vitro Culture of Plasmodium Parasites.
- Culture of Plasmodium falciparum in vitro: a subculture technique used for demonstrating antiplasmodial activity in serum from some Gambians, resident in an endemic malarious area. Cambridge University Press.
- Culture of Plasmodium falciparum blood stages v1.0.
- P.falciparum drug sensitivity assay using SYBR® Green I V1.
- Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs.
- Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs.
- Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target.
- Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability.
- SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
- Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. Benchchem.
- Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates.
- The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity.
- Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Semantic Scholar.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. Anticancer Research.
- In Vitro Cytotoxicity Assays: Applic
- Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity.
- Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central.
- Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. PubMed.
- Comparative analysis of eight cytotoxicity assays evalu
- Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies.
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kosheeka.com [kosheeka.com]
- 14. benchchem.com [benchchem.com]
Application Note: High-Throughput Cellular Assays to Define the Potency and Mechanism of Action of the Antimalarial Compound MMV008138
Audience: Researchers, scientists, and drug development professionals in parasitology and infectious diseases.
Abstract: The emergence of drug-resistant Plasmodium falciparum necessitates the discovery and characterization of new antimalarial agents with novel mechanisms of action. The compound MMV008138, a tetrahydro-β-carboline identified from the Malaria Box, represents a promising therapeutic lead. It selectively targets the parasite's methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, a pathway essential for parasite survival but absent in humans.[1][2][3] This application note provides a comprehensive guide for researchers, detailing robust, cell-based protocols to i) determine the antiplasmodial potency (EC₅₀) of this compound using a SYBR Green I fluorescence-based assay and ii) validate its specific mechanism of action through an isopentenyl pyrophosphate (IPP) chemical rescue experiment.
Scientific Principle and Rationale
The MEP Pathway: A Validated Antimalarial Drug Target
Plasmodium falciparum parasites possess a plastid-like organelle called the apicoplast, which houses several critical metabolic pathways, including the methylerythritol phosphate (MEP) pathway.[1] This pathway synthesizes the essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][4][5] Isoprenoids are vital for various cellular functions, including protein prenylation and quinone biosynthesis. Crucially, humans utilize the alternative mevalonate pathway for isoprenoid synthesis, making the parasite's MEP pathway an ideal target for selective chemotherapy.[1][2]
This compound has been identified as a potent inhibitor of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[1][4][6] IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[1][5] Inhibition of IspD by this compound starves the parasite of essential isoprenoid precursors, leading to cell death.
Caption: The P. falciparum MEP pathway, targeted by this compound.
Assay Principles
Parasite Growth Inhibition Assay: The potency of an antimalarial compound is determined by its half-maximal effective concentration (EC₅₀). This assay measures the proliferation of parasites over 72 hours in the presence of serially diluted this compound. Parasite growth is quantified using SYBR Green I, a fluorescent dye that intercalates with double-stranded DNA.[7][8] The resulting fluorescence intensity is directly proportional to the total amount of parasite DNA, providing a robust and high-throughput method for assessing parasite viability.[9][10]
Mechanism of Action (MoA) Validation via IPP Rescue: A key validation step for MEP pathway inhibitors is the chemical rescue of parasite growth.[1][2] Since this compound inhibits IspD, an enzyme upstream of IPP synthesis, its growth-inhibitory effects can be bypassed by supplying the parasites with exogenous IPP.[1][2][11] A significant increase in the EC₅₀ value of this compound in the presence of IPP provides strong evidence of on-target activity within the MEP pathway.[2][12]
Caption: Logic of the Isopentenyl Pyrophosphate (IPP) rescue experiment.
Materials and Reagents
| Reagent/Material | Supplier/Cat. No. | Storage |
| P. falciparum Strain (e.g., 3D7, Dd2) | MR4, BEI Resources | Liquid N₂ / 37°C Culture |
| Human Erythrocytes (O+) | Local Blood Bank | 4°C |
| This compound | MedChemExpress / Sigma | -20°C |
| Isopentenyl pyrophosphate (IPP) | Echelon Biosciences | -20°C |
| Chloroquine Diphosphate | Sigma-Aldrich | Room Temp |
| RPMI 1640 Medium (with L-glutamine, without NaHCO₃) | Gibco | 4°C |
| HEPES (25 mM) | Gibco | 4°C |
| Albumax II | Gibco | 4°C |
| Hypoxanthine | Sigma-Aldrich | Room Temp |
| Gentamicin Sulfate Solution (50 mg/mL) | Gibco | 4°C |
| SYBR Green I Nucleic Acid Gel Stain (10,000x) | Invitrogen | -20°C (in dark) |
| D-Sorbitol | Sigma-Aldrich | Room Temp |
| Tris-HCl, EDTA, Saponin | Sigma-Aldrich | Room Temp |
| Sterile, Black, 96-well flat-bottom plates | Corning | Room Temp |
| Gas Mixture (5% CO₂, 5% O₂, 90% N₂) | Airgas | N/A |
Media Preparation:
-
Complete Culture Medium (CCM): To 500 mL of RPMI 1640, add 5.94 g HEPES, 2.1 g NaHCO₃, 25 mg hypoxanthine, and 5 g Albumax II (or 50 mL human serum). Adjust pH to 7.4. Filter sterilize and store at 4°C.
-
SYBR Green I Lysis Buffer: Per 50 mL: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100. Add 10 µL of 10,000x SYBR Green I stock (final 2x concentration). Prepare fresh and protect from light.
Experimental Protocols
Protocol 1: P. falciparum Asexual Blood Stage Culture & Synchronization
This protocol describes the standard method for maintaining parasites in continuous culture and synchronizing them to the ring stage, which is critical for assay reproducibility.
Caption: Workflow for Sorbitol Synchronization of P. falciparum.
Step-by-Step Method:
-
Maintenance: Maintain P. falciparum cultures at 37°C in a sealed flask or petri dish within a modular incubator chamber flushed with the gas mixture.[13] Change the medium daily and monitor parasitemia via Giemsa-stained thin blood smears.[14]
-
Synchronization: When the culture has a high percentage of ring-stage parasites and has reached >3% parasitemia, proceed with synchronization.[15]
-
Transfer the culture to a sterile centrifuge tube and spin at 500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 pellet-volumes of sterile 5% (w/v) D-Sorbitol solution.
-
Incubate for 10 minutes at 37°C. This selectively lyses erythrocytes infected with mature trophozoites and schizonts, leaving ring-infected and uninfected cells intact.
-
Centrifuge at 500 x g for 5 minutes, aspirate the sorbitol solution, and wash the pellet with 10 mL of CCM.
-
Repeat the wash step once more.
-
Resuspend the final pellet in fresh CCM with uninfected erythrocytes to achieve a starting parasitemia of 0.5-1% at a 2% hematocrit for the assay. The culture is now synchronized and ready for plating.
Protocol 2: EC₅₀ Determination of this compound
-
Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 20 µM working stock by diluting the 10 mM stock in CCM (this results in a 0.2% DMSO concentration).
-
Serial Dilution: In a separate 96-well plate, perform a 2-fold serial dilution of the 20 µM working stock with CCM containing 0.2% DMSO to maintain a constant solvent concentration. This will create a 10-point dose-response curve.
-
Plating:
-
Add 50 µL of CCM to each well of a black, 96-well assay plate.
-
Transfer 50 µL from your serial dilution plate to the assay plate. You now have 100 µL per well.
-
Add 100 µL of the synchronized ring-stage parasite culture (prepared in Protocol 1 to be 1% parasitemia, 2% hematocrit). The final volume will be 200 µL, and the starting parasitemia and hematocrit will be 0.5% and 1%, respectively.
-
-
Controls:
-
100% Growth Control: Wells containing parasites with CCM + 0.1% DMSO (no compound).
-
0% Growth Control (Background): Wells containing uninfected erythrocytes with CCM.
-
Positive Control: Wells containing parasites treated with a known antimalarial like Chloroquine.
-
-
Incubation: Incubate the plate for 72 hours under the culture conditions described above.
-
Lysis and Staining: After incubation, carefully remove the plate from the incubator. Do not shake the plate. Add 100 µL of the freshly prepared 2x SYBR Green I Lysis Buffer to each well. Mix gently and incubate for 1 hour at room temperature in the dark.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
Protocol 3: MoA Validation via IPP Rescue
This protocol is performed identically to Protocol 2, but with two parallel sets of assay plates.
-
Prepare two sets of compound serial dilution plates as described in Protocol 2.
-
Prepare Rescue Medium: Create a batch of CCM containing 400 µM IPP.
-
Plate 1 (No Rescue): Perform the assay exactly as described in Protocol 2.
-
Plate 2 (IPP Rescue): Perform the assay as in Protocol 2, but use the CCM containing 400 µM IPP for all compound dilutions and for the parasite culture suspension. The final concentration of IPP in the wells will be 200 µM.[2][12]
-
Incubate, lyse, and read both plates as previously described.
Data Analysis and Interpretation
-
Background Subtraction: Average the fluorescence values from the "0% Growth Control" wells (uninfected RBCs) and subtract this background value from all other wells.
-
Normalization: Normalize the data as a percentage of inhibition:
-
% Inhibition = 100 * (1 - (Value_Sample - Value_Background) / (Value_100%_Growth - Value_Background))
-
-
Dose-Response Curve: Plot the % Inhibition against the log₁₀ of the this compound concentration.
-
EC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) in software like GraphPad Prism to calculate the EC₅₀ value from the dose-response curve.[1]
Expected Results:
The data should demonstrate a clear dose-dependent inhibition of parasite growth by this compound. In the IPP rescue experiment, a significant rightward shift in the dose-response curve is expected, yielding a much higher EC₅₀ value.
| Condition | Expected EC₅₀ (nM) | Interpretation |
| This compound | ~250 - 350 nM[1][2] | Potent antiplasmodial activity. |
| This compound + 200 µM IPP | >10,000 nM[2] | Significant increase (>40-fold) in EC₅₀ confirms on-target activity against the MEP pathway.[2] |
A >10-fold shift in EC₅₀ is typically considered a positive result for on-target validation. The rescue confirms that this compound's primary mode of action is the disruption of isoprenoid biosynthesis.[2]
References
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549-559. [Link]
-
Imlay, L. S., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(11), 543-552. [Link]
-
Grimm, D., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110. [Link]
-
University of Edinburgh. Routine Culturing Plasmodium falciparum. [Link]
-
Springer Nature Experiments. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. [Link]
-
World Health Organization. (2010). Culture of Plasmodium falciparum blood stages v1.0. [Link]
-
Sermé, S. S., et al. (2021). Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains. Journal of Bacteriology & Parasitology, 12(2). [Link]
-
Azevedo, M. F., et al. (2016). Whole-cell SYBR Green I assay for antimalarial activity assessment. Global Health and Tropical Medicine. [Link]
-
Willocx, D., et al. (2024). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. [Link]
-
Yao, J., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1799-1803. [Link]
-
Ghavami, M., et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549-559. [Link]
-
Butler, J. H., et al. (2021). Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability. Bioorganic & Medicinal Chemistry Letters, 48, 128256. [Link]
-
Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. [Link]
-
Bacon, D. J., et al. (2007). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 76(2), 201-206. [Link]
-
ResearchGate. Summary of the complete protocol. Plasmodium falciparum culture is... [Link]
-
Jo, Y., et al. (2007). Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change. The Korean Journal of Parasitology, 45(1), 51-56. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549-559. [Link]
-
ResearchGate. (2015). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. journals.asm.org [journals.asm.org]
- 10. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iddo.org [iddo.org]
- 15. malariaresearch.eu [malariaresearch.eu]
Application Notes and Protocols for Determining MMV008138 Activity via an Enzymatic Assay
Introduction: Targeting the Essential MEP Pathway in Plasmodium falciparum
Malaria, a devastating infectious disease caused by parasites of the genus Plasmodium, remains a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the discovery and development of novel antimalarials with unique mechanisms of action. A promising therapeutic strategy is the targeted inhibition of essential parasite-specific metabolic pathways that are absent in the human host. One such pathway is the methylerythritol phosphate (MEP) pathway, which is utilized by Plasmodium falciparum for the biosynthesis of isoprenoids—a class of molecules vital for parasite survival.
MMV008138 is a potent antimalarial compound identified from the Malaria Box collection that targets the MEP pathway.[1] Specifically, this compound inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a critical component of this pathway.[1][2][3][4][5] The validation of IspD as the target of this compound underscores the potential of this enzyme as a druggable target for the development of new antimalarial therapies. This application note provides a detailed protocol for an enzymatic assay to determine the activity of this compound against Plasmodium falciparum IspD (PfIspD).
Principle of the Enzymatic Assay
The enzymatic activity of PfIspD is quantified by measuring the production of pyrophosphate (PPi), a product of the reaction catalyzed by the enzyme. PfIspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) into 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and PPi.
A malachite green-based colorimetric assay is employed to detect the liberated PPi. In this assay, malachite green and molybdate form a complex with inorganic phosphate, which is generated from the enzymatic hydrolysis of PPi by an inorganic pyrophosphatase. The formation of this complex results in a colored product that can be measured spectrophotometrically at a wavelength of approximately 620-640 nm.[6][7][8][9] The intensity of the color is directly proportional to the amount of PPi produced, and therefore, to the enzymatic activity of PfIspD.
The inhibitory effect of this compound is determined by measuring the decrease in PPi production in the presence of the compound. This allows for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).
Materials and Reagents
Enzyme and Substrates
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant P. falciparum IspD (PfIspD) | In-house expression or commercial | N/A | -80°C |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) | Echelon Biosciences | Z-P100 | -20°C |
| Cytidine Triphosphate (CTP) | Sigma-Aldrich | C1506 | -20°C |
| This compound | Medicines for Malaria Venture | This compound | -20°C |
| Inorganic Pyrophosphatase | Sigma-Aldrich | P7326 | -20°C |
Assay Buffers and Reagents
| Reagent | Concentration | Preparation | Storage |
| Assay Buffer | 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.01% Tween-20 | Prepare fresh | 4°C |
| Malachite Green Reagent A | 3.2 mM Malachite Green in 6 M H2SO4 | Refer to manufacturer's instructions | Room Temperature |
| Malachite Green Reagent B | 7.5% Ammonium Molybdate in 6 M H2SO4 | Refer to manufacturer's instructions | Room Temperature |
| Phosphate Standard | 1 mM KH2PO4 | Prepare serial dilutions in Assay Buffer | 4°C |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant PfIspD
The heterologous expression of active PfIspD is a prerequisite for the enzymatic assay. A protocol similar to that for other P. falciparum enzymes can be adapted.[10][11]
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for P. falciparum IspD (PfIspD) and clone it into a suitable expression vector, such as pET-28a(+), with an N-terminal His-tag for purification.
-
Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the His-tagged PfIspD with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
-
Protocol 2: PfIspD Enzymatic Assay
This protocol is designed for a 96-well plate format.
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a phosphate standard curve by making serial dilutions of the 1 mM KH2PO4 stock in Assay Buffer (e.g., 0 to 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
This compound or DMSO (for control wells)
-
PfIspD enzyme
-
-
Mix gently and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add a mixture of MEP and CTP to each well to initiate the enzymatic reaction. The final concentrations should be at or below their respective Km values to ensure sensitivity to competitive inhibitors.[12]
-
The final reaction volume should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Develop Color:
-
Measure Absorbance:
-
Read the absorbance at 630 nm using a microplate reader.
-
Assay Validation: Ensuring a Self-Validating System
A robust and reliable assay is crucial for accurate inhibitor characterization. The following parameters should be assessed to validate the PfIspD enzymatic assay.[12][13]
| Parameter | Description | Acceptance Criteria |
| Linearity | The relationship between the signal and the concentration of the product (phosphate). | A linear standard curve with R² > 0.99. |
| Precision | The agreement between replicate measurements. | Intra- and inter-assay coefficient of variation (CV) < 15%. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of a known amount of spiked phosphate should be between 85-115%. |
| Limit of Detection (LOD) | The lowest concentration of product that can be reliably detected. | Signal-to-noise ratio > 3. |
| Limit of Quantification (LOQ) | The lowest concentration of product that can be accurately quantified. | Signal-to-noise ratio > 10 with acceptable precision and accuracy. |
| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. | Z' > 0.5 for screening assays. |
Data Analysis and Interpretation
-
Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.
-
Calculate PPi Concentration: Use the standard curve equation to convert the absorbance values from the enzymatic reactions into the concentration of PPi produced.
-
Determine Percent Inhibition: Calculate the percentage of PfIspD inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Activity with Inhibitor / Activity without Inhibitor))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Signaling Pathway and Assay Principle
Caption: Step-by-step workflow for the PfIspD enzymatic assay.
References
-
Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
Protocol for Malachite Green. (n.d.). Eubopen. Available at: [Link]
- Enzyme Assay Design for High-Throughput Screening. (2009). Methods in Molecular Biology.
-
Expression and purification of active shikimate dehydrogenase from Plasmodium falciparum. (2020). Revista do Instituto de Medicina Tropical de São Paulo. Available at: [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. (2015). ACS Infectious Diseases. Available at: [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. (2024). MalariaWorld. Available at: [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. (2024). PubMed. Available at: [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst. Available at: [Link]
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. (2023). Molecules. Available at: [Link]
-
Phosphate Assay Malachite Green. (n.d.). Available at: [Link]
-
Expression and purification of active shikimate dehydrogenase from Plasmodium falciparum. (2020). Revista do Instituto de Medicina Tropical de São Paulo. Available at: [Link]
- Qualification of Standard Membrane-Feeding Assay with Plasmodium falciparum Malaria and Potential Improvements for Future Assays. (2012). Clinical and Vaccine Immunology.
-
Malachite Green Phosphate Assay (Cat. # 786-1924). (n.d.). G-Biosciences. Available at: [Link]
-
P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). WorldWide Antimalarial Resistance Network. Available at: [Link]
-
Malachite Green Phosphate Assay. (n.d.). 3H Biomedical. Available at: [Link]
Sources
- 1. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. malariaworld.org [malariaworld.org]
- 5. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. scielo.br [scielo.br]
- 11. Expression and purification of active shikimate dehydrogenase from Plasmodium falciparum – ScienceOpen [scienceopen.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for MMV008138: A Guide for Malaria Drug Discovery Researchers
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of MMV008138, a potent and selective inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1). The protocols and recommendations herein are synthesized from peer-reviewed literature and established best practices in malaria drug discovery to ensure experimental robustness, reproducibility, and safety.
Introduction: Understanding this compound
This compound is an investigational antimalarial compound belonging to the aminomethyl-benzoxaborole class. It has demonstrated significant activity against the blood stages of Plasmodium falciparum, the deadliest species of malaria parasite. Its primary mechanism of action is the inhibition of an essential parasite enzyme, lysyl-tRNA synthetase (PfKRS1), which is responsible for charging lysine onto its cognate tRNA during protein synthesis. The high selectivity of this compound for the parasite enzyme over the human ortholog makes it a promising candidate for further drug development.
Mechanism of Action
Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule. This process, known as tRNA charging, is a prerequisite for the translation of mRNA into protein. This compound specifically targets PfKRS1, leading to a rapid cessation of protein synthesis and subsequent parasite death. The compound acts as a competitive inhibitor, likely binding to the active site of the enzyme and preventing the binding of its natural substrates, lysine and ATP.
Caption: Mechanism of this compound action in P. falciparum.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for maintaining its stability and ensuring the validity of experimental results.
Compound Properties
| Property | Value |
| IUPAC Name | 5-((1-aminocyclopropyl)methyl)-2-(3,3,3-trifluoropropyl)benzo[d]oxazol-7-ol |
| Molecular Formula | C₁₄H₁₅F₃N₂O₂ |
| Molecular Weight | 316.28 g/mol |
| CAS Number | 1264267-33-8 |
| Appearance | White to off-white solid |
Solubility and Stock Solution Preparation
-
Expert Insight: Like many heterocyclic compounds, this compound has poor aqueous solubility. Therefore, a high-concentration stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out 3.16 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Add 1 mL of 100% cell culture-grade DMSO to the powder.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in low-protein-binding tubes. This is a crucial step to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and nitrile gloves when handling this compound in its solid or dissolved form.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.
In Vitro Antimalarial Activity Assays
The most common application of this compound in the lab is to determine its potency against P. falciparum blood stages. The SYBR Green I-based fluorescence assay is a widely used, robust method for this purpose.
Protocol: P. falciparum Growth Inhibition Assay (SYBR Green I Method)
This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of this compound.
-
Trustworthiness through Controls: This protocol incorporates several controls to ensure data validity. A "no drug" control represents 100% parasite growth, while a "no parasite" control provides the background fluorescence. A known antimalarial, such as Artemisinin or Chloroquine, should be run in parallel as a positive control to validate the assay's performance.
Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage at 1% parasitemia and 2% hematocrit.
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
This compound 10 mM stock in DMSO.
-
Artemisinin or Chloroquine as a positive control.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).
-
Sterile, black, 96-well flat-bottom plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Drug Dilution Plate: a. Add 100 µL of complete medium to all wells of a 96-well plate. b. Add 2 µL of the 10 mM this compound stock to the first well of a row and serially dilute it 3-fold across the plate. This will create a concentration gradient. Repeat for the positive control drug.
-
Assay Plate Preparation: a. Transfer 10 µL from each well of the drug dilution plate to a new black 96-well assay plate. b. Add 90 µL of the synchronized parasite culture to each well. The final DMSO concentration should be ≤0.5% to avoid solvent toxicity. c. Include wells with parasite culture but no drug (100% growth) and wells with uninfected red blood cells (background).
-
Incubation: Incubate the assay plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: a. After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells. b. Thaw the plate at room temperature. c. Add 100 µL of SYBR Green I lysis buffer to each well. d. Mix well and incubate in the dark for 1-2 hours at room temperature.
-
Data Acquisition: Read the fluorescence on a plate reader.
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Normalize the data to the "no drug" control (100% growth). c. Plot the percent inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for a SYBR Green I-based parasite growth inhibition assay.
In Vivo Efficacy Studies
For researchers advancing this compound into preclinical models, the Plasmodium berghei-infected mouse model is a standard.
-
Expert Insight: The formulation and route of administration are critical for achieving adequate drug exposure in vivo. A clear, well-tolerated formulation is essential. The 4-day suppressive test (Peter's Test) is the standard for evaluating the in vivo efficacy of antimalarial compounds.
General Protocol: 4-Day Suppressive Test in Mice
Materials:
-
6-8 week old female BALB/c mice.
-
Plasmodium berghei (e.g., ANKA strain) infected donor mouse.
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG400, 50% water).
-
This compound solid.
-
Gavage needles.
Procedure:
-
Infection: On Day 0, infect experimental mice intravenously or intraperitoneally with 1x10⁷ P. berghei-infected red blood cells.
-
Dosing: a. Prepare the this compound formulation fresh each day. b. Two hours post-infection, begin treatment. Administer the compound orally (p.o.) once daily for four consecutive days (Day 0 to Day 3). c. A vehicle control group and a positive control group (e.g., treated with a standard dose of chloroquine) must be included.
-
Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of infected red blood cells by light microscopy.
-
Efficacy Calculation: Calculate the percent suppression of parasitemia relative to the vehicle-treated control group. The dose that achieves 90% suppression is known as the ED₉₀.
References
-
Title: Potent Antimalarials Targeting Lysyl-tRNA Synthetase Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: this compound - Medicines for Malaria Venture Source: Medicines for Malaria Venture (MMV) URL: [Link]
-
Title: Antimalarial activity of the aminomethyl-benzoxaborole AN13762 (this compound) against Plasmodium falciparum clinical isolates Source: Malaria Journal URL: [Link]
Application Notes and Protocols for Determining the IC50 of MMV008138 in Plasmodium falciparum Cultures
Abstract
The continued emergence of drug-resistant Plasmodium falciparum necessitates robust and reliable methods for the evaluation of novel antimalarial compounds. MMV008138, a potent inhibitor of the parasite's methylerythritol phosphate (MEP) pathway, represents a promising therapeutic lead.[1][2] A critical parameter in the preclinical assessment of such compounds is the 50% inhibitory concentration (IC50), which quantifies the drug's in vitro potency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the IC50 value for this compound against asexual erythrocytic stages of P. falciparum. The primary protocol detailed herein is the SYBR Green I-based fluorescence assay, a widely adopted method for its sensitivity, simplicity, and scalability.[3][4] Explanations of the underlying scientific principles, detailed step-by-step protocols, data analysis procedures, and expected results are provided to ensure experimental success and data integrity.
Introduction: The Scientific Rationale
1.1 this compound: A Targeted Antimalarial Agent
This compound is a tetrahydro-β-carboline compound identified from the Malaria Box initiative.[5] Its antimalarial activity stems from the specific inhibition of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a crucial enzyme in the MEP pathway.[1][2][6] This pathway is responsible for the synthesis of isoprenoid precursors, which are vital for parasite survival.[1][5] Crucially, the MEP pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid biosynthesis, making IspD an attractive and selective drug target.[5][6] The active stereoisomer of this compound is (1R,3S)-configured, which demonstrates potent inhibition of P. falciparum growth.[7]
1.2 The Importance of IC50 Determination
The IC50 value is a fundamental metric in pharmacology, representing the concentration of a drug that is required to inhibit a biological process by 50%. In the context of antimalarial drug discovery, it provides a quantitative measure of a compound's potency against the parasite.[8][9] Accurate IC50 determination is essential for:
-
Structure-Activity Relationship (SAR) Studies: Guiding the chemical modification of lead compounds to enhance potency.[1]
-
Resistance Monitoring: Tracking changes in parasite susceptibility to existing and novel drugs.
-
Comparative Efficacy: Ranking the potency of different antimalarial agents.
1.3 Principle of the SYBR Green I Assay
The SYBR Green I assay is a fluorescence-based method used to quantify the proliferation of P. falciparum in in vitro cultures. The core principle relies on the fluorescent dye SYBR Green I, which exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[3][10] In the assay, parasitized red blood cells are cultured in the presence of varying concentrations of the test compound (this compound). After a defined incubation period, a lysis buffer containing SYBR Green I is added. This buffer disrupts the host red blood cells and the parasites, releasing the parasitic DNA. The fluorescence intensity, measured with a fluorescence plate reader, is directly proportional to the amount of parasitic DNA, which in turn reflects the extent of parasite growth.[3][4] By comparing the fluorescence of treated samples to untreated controls, the percentage of growth inhibition can be calculated, and subsequently, the IC50 value can be determined.
Experimental Workflow and Protocols
A clear understanding of the experimental workflow is crucial for successful IC50 determination. The following diagram illustrates the key stages of the SYBR Green I-based assay.
Caption: Workflow for this compound IC50 determination using the SYBR Green I assay.
2.1 Materials and Reagents
-
P. falciparum culture (e.g., 3D7, Dd2), synchronized to the ring stage
-
Human erythrocytes (blood group O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, L-glutamine, gentamicin, and 0.5% Albumax I or 10% human serum)[8]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100[11]
-
Black, clear-bottom 96-well microplates
-
Sterile, disposable laboratory consumables (pipette tips, tubes, etc.)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)[11]
-
Humidified modular incubation chamber
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)[8]
2.2 Step-by-Step Protocol: SYBR Green I Assay
2.2.1 Preparation of Drug Dilution Plate
-
Prepare a serial dilution of this compound in complete culture medium. A common starting concentration is 10 µM, followed by 10 two-fold or three-fold dilutions.
-
In a 96-well plate (the "drug plate"), add 100 µL of each drug dilution in triplicate.
-
Include triplicate wells for a positive control (drug-free medium) and a background control (uninfected erythrocytes).
2.2.2 Parasite Culture Preparation and Assay Initiation
-
Synchronize the P. falciparum culture to the ring stage. This is critical for assay reproducibility.
-
Dilute the synchronized parasite culture with complete medium and fresh erythrocytes to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.[8]
-
Add 100 µL of the parasite suspension to each well of the pre-dosed drug plate. The final volume in each well will be 200 µL.
2.2.3 Incubation
-
Place the assay plate in a humidified modular incubation chamber.
-
Flush the chamber with the gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Incubate the plate at 37°C for 72 hours. This duration allows for at least one full intraerythrocytic developmental cycle.
2.2.4 Lysis and Fluorescence Measurement
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x stock solution 1:5000 in the lysis buffer. Protect this solution from light.
-
After the 72-hour incubation, carefully remove the assay plate from the incubator.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour to ensure complete lysis and DNA staining.[4]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[11]
Data Analysis and Interpretation
3.1 Calculation of Percent Inhibition
-
Average the fluorescence readings from the triplicate wells for each condition.
-
Subtract the average fluorescence value of the background control (uninfected erythrocytes) from all other average fluorescence values.
-
Calculate the percent inhibition for each this compound concentration using the following formula:
% Inhibition = 100 - [ (Fluorescence_Treated / Fluorescence_Control) * 100 ]
Where:
-
Fluorescence_Treated is the background-subtracted fluorescence of the drug-treated wells.
-
Fluorescence_Control is the background-subtracted fluorescence of the drug-free control wells.
-
3.2 IC50 Determination
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve to the data.
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
3.3 Sample Data and Expected Results
The following table provides hypothetical data for the IC50 determination of this compound against a drug-sensitive P. falciparum strain (e.g., 3D7) and a multi-drug resistant strain (e.g., Dd2). Chloroquine is included as a control.
| Compound | P. falciparum Strain | IC50 (nM) [± SEM] |
| This compound | Dd2 | 250 ± 50[1] |
| This compound | 3D7 | ~200 - 300 (Expected) |
| Chloroquine | 3D7 | 15 ± 5 |
| Chloroquine | Dd2 | 150 ± 30 |
Note: The IC50 value for this compound against the Dd2 strain is based on published data.[1] The expected value for the 3D7 strain is an estimation based on typical assay results. Chloroquine values are representative for these strains.
Alternative and Confirmatory Assays
While the SYBR Green I assay is robust, employing alternative methods can provide valuable confirmation of results.
4.1 Parasite Lactate Dehydrogenase (pLDH) Assay
The pLDH assay is a colorimetric method that measures the activity of parasite-specific lactate dehydrogenase, an enzyme produced by viable parasites.[12][13] The reduction in pLDH activity in drug-treated cultures correlates with parasite growth inhibition.[14] This assay is a reliable alternative to DNA-based methods and does not require a fluorescence reader.[15][16]
4.2 [³H]-Hypoxanthine Incorporation Assay
Considered a "gold standard" for its sensitivity, this radiometric assay measures the incorporation of radiolabeled hypoxanthine into the nucleic acids of dividing parasites.[17][18] A reduction in radiolabel incorporation indicates growth inhibition.[19] Due to the requirement for radioactive materials and specialized equipment, it is often used as a reference method rather than for routine high-throughput screening.[20][21]
Conclusion and Best Practices
Accurate determination of the IC50 value for this compound is a cornerstone for its continued development as a potential antimalarial therapeutic. The SYBR Green I assay offers a reliable, sensitive, and scalable method for this purpose. For robust and reproducible results, meticulous attention to experimental detail is paramount. Key considerations include the use of tightly synchronized parasite cultures, accurate drug dilutions, and appropriate controls. By following the protocols and data analysis procedures outlined in this guide, researchers can confidently assess the in vitro potency of this compound and contribute to the advancement of novel antimalarial therapies.
References
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549-559. Available from: [Link]
-
D'Alessandro, S., et al. (2015). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 70(6), 1633-1639. Available from: [Link]
-
Desjardins, R. E., et al. (1983). Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation. Experimental Parasitology, 55(1), 138-146. Available from: [Link]
-
Swift, R. P., et al. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. Available from: [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. Available from: [Link]
-
Swift, R. P., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases. Available from: [Link]
-
Jiménez-Díaz, M. B., et al. (2014). Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. Antimicrobial Agents and Chemotherapy, 58(9), 5377-5386. Available from: [Link]
-
D'Alessandro, S., et al. (2015). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy. Available from: [Link]
-
Merino, E. F., et al. (2019). Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability. Bioorganic & Medicinal Chemistry Letters, 29(17), 2465-2469. Available from: [Link]
-
Oduola, A. M., et al. (1998). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. DSpace Repository. Available from: [Link]
-
Swift, R. P., et al. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. Available from: [Link]
-
Makler, M. T., & Hinrichs, D. J. (1993). Parasite Lactate Dehydrogenase as an Assay for Plasmodium falciparum Drug Sensitivity. The American Journal of Tropical Medicine and Hygiene, 48(6), 739-741. Available from: [Link]
-
WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WWARN. Available from: [Link]
-
Johnson, J. D., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 51(6), 1939-1945. Available from: [Link]
-
WorldWide Antimalarial Resistance Network (WWARN). (n.d.). Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay. Infectious Diseases Data Observatory. Available from: [Link]
-
Piper, R. C., et al. (1999). Immunocapture diagnostic assays for malaria using Plasmodium lactate dehydrogenase (pLDH). The American Journal of Tropical Medicine and Hygiene, 60(1), 109-118. Available from: [Link]
-
Jiménez-Díaz, M. B., et al. (2014). Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. ResearchGate. Available from: [Link]
-
Jiménez-Díaz, M. B., et al. (2014). Scheme of the [³H]hypoxanthine-based scintillation proximity assay... ResearchGate. Available from: [Link]
-
Bacon, D. J., et al. (2007). An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs. Malaria Journal, 6, 125. Available from: [Link]
-
Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172-1178. Available from: [Link]
-
Witschel, M., et al. (2020). Targeting Plasmodium falciparum IspD in the Methyl-D-Erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency. ChemRxiv. Available from: [Link]
-
Carlier, P. R., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1874-1878. Available from: [Link]
-
D'Souza, C. A., & Mistry, K. (1994). Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. The American Journal of Tropical Medicine and Hygiene, 51(2), 214-218. Available from: [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Immunocapture diagnostic assays for malaria using Plasmodium lactate dehydrogenase (pLDH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Validating MEP Pathway Inhibitors with Isopentenyl Pyyrophosphate (IPP) Rescue Experiments Featuring MMV008138
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Isoprenoid Biosynthesis in Plasmodium falciparum and the Power of Chemical Rescue
The fight against malaria, a devastating disease caused by parasites of the Plasmodium genus, is continually challenged by the emergence of drug-resistant strains. This necessitates the discovery and validation of novel therapeutic agents that act on unique and essential parasite-specific pathways. One such pathway is the methylerythritol phosphate (MEP) pathway, responsible for the synthesis of isoprenoid precursors.
In Plasmodium falciparum, the most lethal of the human malaria parasites, the MEP pathway is housed within a non-photosynthetic plastid organelle called the apicoplast.[1] This pathway synthesizes isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are fundamental building blocks for a vast array of essential molecules.[2][3] These include dolichols for glycosylation, ubiquinones for electron transport, and prenyl groups for protein trafficking.[2][4] Crucially, the MEP pathway is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid synthesis, making the MEP pathway an ideal target for selective antimalarial drugs.[2][5]
MMV008138, a compound from the Medicines for Malaria Venture (MMV) "Malaria Box," has been identified as a potent inhibitor of the P. falciparum MEP pathway.[6][7] Subsequent research has pinpointed its specific target as IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), a key enzyme in the pathway.[8][9][10]
A powerful and elegant method to validate that a compound targets the MEP pathway is the "chemical rescue" experiment. By supplementing the parasite culture medium with exogenous IPP, the product of the MEP pathway, the inhibitory effects of a compound targeting an upstream enzyme can be bypassed and parasite growth restored.[8][11] This application note provides a detailed protocol for performing IPP rescue experiments with this compound in P. falciparum cultures, a critical step in the mechanism-of-action studies for novel antimalarial candidates.
The MEP Pathway and the Principle of IPP Rescue
The MEP pathway is a multi-enzyme cascade that converts pyruvate and glyceraldehyde-3-phosphate into IPP and DMAPP. This compound inhibits IspD, which catalyzes an intermediate step in this pathway.[8][12] The addition of exogenous IPP to the culture medium allows the parasite to circumvent the enzymatic block, thereby "rescuing" it from the lethal effect of the drug. This confirms that the drug's primary mechanism of action is the inhibition of the MEP pathway.
Figure 2: Experimental workflow for the IPP rescue assay.
Step 1: Preparation of Drug and IPP Plates
-
On a 96-well plate, prepare serial dilutions of this compound in complete medium. A typical starting concentration is 10 µM, with 2-fold dilutions. Include a "no drug" control.
-
Prepare an identical plate, but in this case, the diluent medium should contain a final concentration of 200 µM IPP. [11][13]The IPP should be added to the medium just before use.
-
Include wells with medium only (background fluorescence) and wells with parasites but no drug (100% growth control), both with and without 200 µM IPP.
Step 2: Parasite Culture and Plate Inoculation
-
Synchronize P. falciparum cultures to the ring stage (e.g., using 5% D-sorbitol).
-
Adjust the culture to a parasitemia of 1% in a 2% hematocrit suspension with complete medium.
-
Add 200 µL of this parasite suspension to each well of the prepared 96-well plates.
Step 3: Incubation
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C. This allows for approximately 1.5 cycles of parasite replication.
Step 4: Lysis and Staining
-
After incubation, lyse the red blood cells by freezing the plates at -80°C for at least 1 hour, followed by thawing at room temperature.
-
Prepare the SYBR Green I lysis buffer. Dilute the 10,000x SYBR Green I stock 1:5,000 in the lysis buffer.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
Step 5: Fluorescence Measurement and Data Analysis
-
Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Subtract the background fluorescence (medium only wells) from all other readings.
-
Calculate the percent growth inhibition for each drug concentration relative to the no-drug control (100% growth).
-
Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC₅₀).
Expected Results and Interpretation
The hallmark of a successful IPP rescue experiment for a MEP pathway inhibitor is a significant rightward shift in the IC₅₀ value in the presence of IPP.
| Condition | This compound IC₅₀ (nM) | Fold Shift in IC₅₀ | Interpretation |
| Standard Culture | 110 | - | Potent inhibition of parasite growth. |
| + 200 µM IPP | > 10,000 | > 90 | Growth inhibition is reversed, confirming the MEP pathway as the target. |
Table 1: Example data from an IPP rescue experiment with this compound. IC₅₀ values are illustrative.
A significant increase in the IC₅₀ value (often 50-fold or more) in the presence of IPP provides strong evidence that the compound's primary mode of action is the inhibition of the MEP pathway. [8][14]Conversely, if the IC₅₀ remains unchanged, the compound likely acts on a different target.
Troubleshooting
-
No Rescue Observed:
-
IPP Degradation: Ensure the IPP stock solution is fresh and has been stored correctly at -80°C. Repeated freeze-thaw cycles should be avoided.
-
Off-Target Effects: At high concentrations, this compound might have off-target effects. Ensure the concentration range tested is appropriate.
-
Incorrect Target: The compound may not be a MEP pathway inhibitor.
-
-
High Background Fluorescence:
-
Incomplete Lysis: Ensure complete lysis of red blood cells, as hemoglobin can quench fluorescence.
-
Contamination: Check cultures for bacterial or fungal contamination.
-
Conclusion
The IPP rescue experiment is an indispensable tool in the validation of antimalarial drug candidates targeting the MEP pathway. Its simplicity and clear endpoint make it a robust method for confirming the mechanism of action of compounds like this compound. By following the detailed protocol and understanding the underlying principles, researchers can confidently identify and advance novel MEP pathway inhibitors in the drug development pipeline, contributing to the urgent need for new and effective antimalarial therapies.
References
-
Swift, R. P., Rajaram, K., & Sigala, P. A. (2022). Critical role for isoprenoids in apicoplast biogenesis by malaria parasites. eLife, 11, e75692. [Link]
-
Swift, R. P., Rajaram, K., & Sigala, P. A. (2022). Critical Role for Isoprenoids in Apicoplast Biogenesis by Malaria Parasites. ResearchGate. [Link]
-
GKToday. (2025). Isopentenyl Pyrophosphate in Malaria Context. GKToday. [Link]
-
Okada, M., Rajaram, K., Swift, R. P., Mixon, A., Maschek, J. A., Prigge, S. T., & Sigala, P. A. (2021). Critical Role for Isoprenoids in Apicoplast Biogenesis by Malaria Parasites. bioRxiv. [Link]
-
Okada, M., Rajaram, K., Swift, R. P., Mixon, A., Maschek, J. A., Prigge, S. T., & Sigala, P. A. (2022). Critical role for isoprenoids in apicoplast biogenesis by malaria parasites. eLife. [Link]
-
Saggu, G. S., Pala, Z. R., Garg, S., & Saxena, V. (2016). New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium. Frontiers in Microbiology, 7, 1859. [Link]
-
ResearchGate. (n.d.). Fig. 1: isoprenoid biosynthesis pathway in Plasmodium falciparum. ResearchGate. [Link]
-
Guggisberg, A. M., & Dell, E. J. (2014). Isoprenoid biosynthesis in Plasmodium falciparum. Eukaryotic Cell, 13(11), 1398–1407. [Link]
-
Guggisberg, A. M., & Dell, E. J. (2014). Isoprenoid Biosynthesis in Plasmodium falciparum. ASM Journals. [Link]
-
Guggisberg, A. M., & Dell, E. J. (2014). Isoprenoid Biosynthesis in Plasmodium falciparum. SciSpace. [Link]
-
Merino, E. F., Lukens, A. K., & Carlier, P. R. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(12), 1779–1786. [Link]
-
Imlay, L. S., Armstrong, C. M., & Masters, M. C. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157–167. [Link]
-
Merino, E. F., Lukens, A. K., & Carlier, P. R. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. [Link]
-
Imlay, L. S., Armstrong, C. M., & Masters, M. C. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. PubMed. [Link]
-
BioWorld. (2015). Antimalarials targeting apicoplast optimized to derive MMV-008138. BioWorld. [Link]
-
Ghavami, M., & Witschel, M. (2018). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 61(17), 7854–7868. [Link]
-
Corniani, N., Velini, E. D., & Silva, F. M. L. (2014). Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. PLOS One, 9(7), e103704. [Link]
-
Yao, Z.-K., Krai, P. M., & Merino, E. F. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1769–1773. [Link]
-
ResearchGate. (n.d.). IPP rescue of growth inhibition by MMV-08138. (A) Chemical structure.... ResearchGate. [Link]
-
Corniani, N., Velini, E. D., & Silva, F. M. L. (2014). Novel Bioassay for the Discovery of Inhibitors of the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) and Terpenoid Pathways Leading to Carotenoid Biosynthesis. National Institutes of Health. [Link]
-
Reddy, D. S., & Kumar, G. (2023). Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium. MDPI. [Link]
-
Wu, W., Herrera, Z., & Ebert, D. (2015). A chemical rescue screen identifies a Plasmodium falciparum apicoplast inhibitor targeting MEP isoprenoid precursor biosynthesis. Antimicrobial Agents and Chemotherapy, 59(1), 356–364. [Link]
-
ResearchGate. (n.d.). (A) this compound at 2.5 μM showed at least 85% recovery of growth.... ResearchGate. [Link]
-
Yeh, E., & DeRisi, J. L. (2011). Chemical Rescue of Malaria Parasites Lacking an Apicoplast Defines Organelle Function in Blood-Stage Plasmodium falciparum. PLOS Biology, 9(8), e1001138. [Link]
-
ResearchGate. (n.d.). Chemical rescue of fosmidomycin inhibition with IPP precursors. (A).... ResearchGate. [Link]
- Richard, S. B., & Oh, J. (2007). U.S. Patent No. 7,286,973. Washington, DC: U.S.
-
Wikipedia. (n.d.). Isopentenyl pyrophosphate. In Wikipedia. Retrieved January 2, 2026, from [Link]
-
Hemmerlin, A., & Page, A. (2013). The effect of MEP pathway and other inhibitors on the intracellular localization of a plasma membrane-targeted, isoprenylable GFP reporter protein in tobacco BY-2 cells. Plant Signaling & Behavior, 8(9), e25550. [Link]
Sources
- 1. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]
- 2. gktoday.in [gktoday.in]
- 3. journals.asm.org [journals.asm.org]
- 4. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isopentenyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. | BioWorld [bioworld.com]
- 7. A chemical rescue screen identifies a Plasmodium falciparum apicoplast inhibitor targeting MEP isoprenoid precursor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Rescue of Malaria Parasites Lacking an Apicoplast Defines Organelle Function in Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: MMV008138 as a Tool for High-Throughput Screening in Antimalarial Drug Discovery
Audience: Researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.
Abstract: The persistent threat of drug-resistant malaria necessitates the discovery of novel therapeutics acting on new targets. The methylerythritol phosphate (MEP) pathway, essential for isoprenoid biosynthesis in Plasmodium falciparum but absent in humans, represents a key therapeutic vulnerability.[1][2][3] MMV008138, a potent and selective inhibitor of the MEP pathway enzyme IspD, serves as an invaluable chemical tool for identifying and validating new antimalarial leads.[1][4][5] This document provides a comprehensive guide, including detailed protocols, for leveraging this compound in high-throughput screening (HTS) campaigns to discover next-generation antimalarials targeting this essential parasite pathway.
Section 1: Scientific Foundation - The MEP Pathway and the Mechanism of this compound
The Plasmodium Apicoplast and the MEP Pathway
Malaria parasites possess a non-photosynthetic plastid organelle known as the apicoplast, which houses several vital metabolic pathways not found in their human hosts.[1] Among these is the MEP pathway, responsible for the synthesis of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6][7] These molecules are fundamental building blocks for a variety of essential compounds, making the MEP pathway indispensable for parasite survival during the blood stage of infection.[1] The absence of this pathway in humans makes its constituent enzymes highly attractive and specific targets for antimalarial drug development.[2][4]
This compound: A Specific Inhibitor of IspD
This compound is a compound identified from the Malaria Box collection that specifically targets the apicoplast.[1][8] Extensive research has validated its sole intracellular target as 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[2][4][5] IspD catalyzes the conversion of methylerythritol phosphate (MEP) and cytidine triphosphate (CTP) into cytidine diphosphate methylerythritol (CDP-ME).[1][8][9] By inhibiting IspD, this compound effectively halts the production of isoprenoid precursors, leading to parasite death. The active stereoisomer of the molecule is (1R,3S)-configured.[1][3]
Caption: Inhibition of the Plasmodium MEP Pathway by this compound.
The IPP Rescue Phenomenon: A Self-Validating System
A critical feature that makes this compound an exceptional tool is the "chemical rescue" effect. The growth inhibition caused by this compound can be completely reversed by supplementing the parasite culture medium with IPP.[1][3][6] This occurs because the primary essential function of the MEP pathway in blood-stage parasites is the production of IPP and its isomer DMAPP.[1] By providing this downstream product exogenously, the metabolic block caused by IspD inhibition is bypassed, allowing the parasite to survive.
This phenomenon is the cornerstone of a self-validating screening system. Any identified "hit" compound from a primary screen can be subjected to an IPP rescue assay. If its antimalarial activity is reversed by IPP, it strongly suggests the compound targets the MEP pathway, thus providing immediate mechanistic insight.
Section 2: High-Throughput Screening Campaign Design
The primary goal of an HTS campaign in this context is to identify novel compounds that phenocopy this compound. This implies they should inhibit parasite growth and this inhibition should be reversible by IPP. This compound serves as the essential positive control to validate that the screening system is capable of identifying this specific mechanism of action.
Caption: A generalized workflow for a primary HTS campaign.
Assay Selection
Several robust HTS assays are suitable for monitoring P. falciparum proliferation. The choice depends on available resources and infrastructure.
| Assay Type | Principle | Advantages | Disadvantages |
| SYBR Green I | A fluorescent dye that intercalates with DNA, quantifying parasite proliferation.[10] | Cost-effective, simple, and reliable. | May have interference from autofluorescent compounds. |
| pLDH Assay | A colorimetric method measuring the activity of parasite-specific lactate dehydrogenase.[10] | Measures metabolic activity of viable parasites. | Less sensitive than other methods; potential for reagent instability. |
| Luciferase Reporter | Uses transgenic parasite lines expressing luciferase to provide a highly sensitive luminescent readout of viability.[10] | High sensitivity, wide dynamic range, and excellent Z' factor. | Requires specialized equipment and transgenic parasite lines. |
For this guide, we will detail the widely used SYBR Green I-based fluorescence assay .
Selection of Parasite Strains
To ensure broad applicability of discovered hits, it is crucial to screen against at least two parasite strains:
-
Drug-Sensitive Strain: e.g., 3D7 or NF54 , to establish baseline potency.
-
Multi-Drug Resistant Strain: e.g., Dd2 or K1 , to identify compounds effective against resistant parasites.[11] The Dd2 strain has been extensively used in the characterization of this compound.[1][12]
Section 3: Detailed Experimental Protocols
Protocol 3.1: In Vitro Culturing of Asexual P. falciparum
This protocol assumes the user is proficient in standard aseptic techniques for the continuous in vitro culture of P. falciparum in human erythrocytes. Briefly, parasites are maintained in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin, and are cultured at 37°C in a sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures must be synchronized (e.g., using sorbitol treatment) to the ring stage for consistent assay initiation.
Protocol 3.2: Primary High-Throughput Screen using SYBR Green I
Objective: To screen a compound library at a single concentration to identify primary hits that inhibit parasite growth.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit).
-
Assay plates: Black, clear-bottom 384-well plates.
-
Compound plates containing library compounds, controls, and DMSO.
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.
-
SYBR Green I dye (10,000x stock in DMSO), diluted to 2x final concentration in lysis buffer.
-
Positive Controls: this compound (final concentration 1 µM), Chloroquine (final concentration 200 nM).
-
Negative Control: DMSO (final concentration ≤0.5%).
-
Multichannel pipettes, plate readers capable of fluorescence detection (Excitation: 485 nm, Emission: 530 nm).
Methodology:
-
Plate Preparation: Using an acoustic dispenser or pin tool, transfer ~50 nL of compounds from the compound source plates to the 384-well assay plates. This includes library compounds, positive controls, and negative controls in designated wells.
-
Parasite Addition: Add 50 µL of the synchronized parasite culture to each well of the assay plates.
-
Incubation: Seal the plates and incubate for 72 hours under standard parasite culture conditions (37°C, mixed gas). This duration allows parasites to complete one full intraerythrocytic cycle.
-
Cell Lysis: After incubation, freeze the plates at -80°C for at least 2 hours to ensure complete erythrocyte lysis. Alternatively, lysis can be performed directly.
-
Dye Addition: Thaw the plates. Add 50 µL of 2x SYBR Green I lysis buffer to each well. Mix by gentle shaking for 5 minutes.
-
Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Read the fluorescence intensity using a plate reader.
Protocol 3.3: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Select primary hits from the HTS (e.g., compounds showing >50% inhibition).
-
Prepare serial dilutions of each hit compound (typically an 8-point, 3-fold dilution series starting from 10 µM).
-
Perform the SYBR Green I assay as described in Protocol 3.2, but using the serially diluted compounds instead of a single concentration.
-
Plot the percentage inhibition of parasite growth against the log of the compound concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Dotmatics).
Protocol 3.4: Mechanism of Action Deconvolution using IPP Rescue Assay
Objective: To determine if the antimalarial activity of a confirmed hit is due to inhibition of the MEP pathway.
Materials:
-
Confirmed hit compounds.
-
This compound (as a positive control for rescue).
-
Isopentenyl Pyrophosphate (IPP) stock solution (e.g., 20 mM in culture medium, filter-sterilized). Final concentration in assay will be 200 µM.
-
All other materials from Protocol 3.2.
Methodology:
-
Prepare two identical sets of assay plates ("- IPP" and "+ IPP").
-
Prepare serial dilutions of the hit compounds and this compound in each set of plates.
-
Prepare two batches of synchronized parasite culture. To one batch, add IPP stock solution to a final concentration of 200 µM. The other batch receives no IPP.
-
Dispense 50 µL of the "- IPP" parasite culture to the "- IPP" set of plates.
-
Dispense 50 µL of the "+ IPP" parasite culture to the "+ IPP" set of plates.
-
Incubate, lyse, and read the plates as described in Protocol 3.2.
-
Calculate and compare the IC₅₀ values for each compound in the absence and presence of IPP. A significant rightward shift (>10-fold) in the IC₅₀ value in the presence of IPP indicates a MEP pathway-specific mechanism of action.[1][3]
Section 4: Data Analysis and Interpretation
Assay Quality Control
For every HTS plate, the Z'-factor should be calculated to assess assay quality.
-
Z'-factor = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
-
(where σ is the standard deviation and µ is the mean of positive and negative controls)
-
-
An assay is considered robust and suitable for HTS if the Z'-factor > 0.5 .
Hit Interpretation
The results from the validation workflow will categorize your hits, providing strong evidence for their mechanism of action.
Caption: Workflow for hit validation and mechanism deconvolution.
| Compound Type | Expected IC₅₀ vs. Dd2 Strain | Expected Outcome of IPP Rescue Assay | Conclusion |
| This compound | ~250 nM[1] | >10-fold IC₅₀ shift (activity reversed)[1][3] | Validated IspD/MEP pathway inhibitor (Positive Control). |
| New Hit 'X' | < 1 µM | >10-fold IC₅₀ shift (activity reversed) | High-priority MEP pathway inhibitor lead. |
| New Hit 'Y' | < 1 µM | No significant IC₅₀ shift | Active compound with a different mechanism of action. |
| Chloroquine | Varies by strain | No significant IC₅₀ shift | Non-MEP pathway inhibitor (Control). |
Section 5: Summary and Advanced Considerations
This guide outlines a robust strategy for using this compound as a cornerstone tool in HTS campaigns for antimalarial discovery. By serving as a potent and specific positive control for MEP pathway inhibition, it enables the confident identification and prioritization of new chemical entities with a validated, parasite-specific mechanism of action.
Advanced Steps for Validated Hits:
-
Cytotoxicity Assays: Assess the selectivity index (SI) of hits by testing them against a mammalian cell line (e.g., HepG2, HEK293) to rule out general cytotoxicity.
-
Enzymatic Assays: Confirm direct inhibition of recombinant PfIspD enzyme to validate the specific molecular target.
-
Resistance Studies: Test validated hits against this compound-resistant parasite lines to check for cross-resistance, which can further confirm the target engagement.[13]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compound to optimize potency and drug-like properties.[8][12]
By implementing this structured approach, research teams can significantly accelerate the discovery of novel, mechanistically defined antimalarial drug candidates.
References
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 505-517. [Link]
-
ResearchGate. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. [Link]
-
Imlay, L. S., et al. (2016). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 2(1), 40-50. [Link]
-
Carlier, P. R., et al. (2015). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 25(7), 1515-1519. [Link]
-
Washington University School of Medicine. (2016). Plasmodium IspD (2-C-Methyl- d -erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. [Link]
-
Imlay, L. S., et al. (2016). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. PubMed. [Link]
-
CSIC. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. [Link]
-
de Vlust, A., et al. (2023). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 66(15), 10453–10471. [Link]
-
Zhu, Y. (2023). Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522. VTechWorks. [Link]
-
Tamaki, F., et al. (2022). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. MalariaWorld. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. PubMed. [Link]
-
Ghavami, M., et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases. [Link]
-
Tamaki, F., et al. (2022). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. ResearchGate. [Link]
-
Calderón, F., et al. (2021). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PubMed. [Link]
-
Medicines for Malaria Venture. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs | Publicación [silice.csic.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mmv.org [mmv.org]
- 12. Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522 [vtechworks.lib.vt.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for MMV008138 in the Study of Isoprenoid Biosynthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Isoprenoid Biosynthesis in Plasmodium falciparum
Isoprenoids represent a vast and diverse class of natural products essential for a multitude of cellular functions, including electron transport, protein prenylation, and the synthesis of vital molecules like quinones and dolichols.[1][2][3] In nature, two primary pathways have evolved for the biosynthesis of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4][5]
Humans exclusively utilize the MVA pathway, making the distinct MEP pathway found in many bacteria and protozoan parasites, including the malaria parasite Plasmodium falciparum, an ideal target for selective chemotherapy.[1][2][6] In P. falciparum, the MEP pathway is housed within a unique, non-photosynthetic plastid organelle called the apicoplast.[1][7] The synthesis of IPP and DMAPP is the sole indispensable function of the apicoplast during the parasite's asexual blood stages, which are responsible for the clinical manifestations of malaria.[6][8] This critical reliance makes the enzymes of the MEP pathway compelling targets for the development of novel antimalarial drugs.[7][9]
MMV008138: A Potent and Specific Inhibitor of PfIspD
This compound is a tetrahydro-β-carboline compound identified from the Medicines for Malaria Venture (MMV) "Malaria Box," a collection of 400 compounds with demonstrated activity against P. falciparum.[10] Subsequent research has rigorously characterized it as a potent, species-selective inhibitor of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), the third enzyme in the MEP pathway.[6][11][12]
Mechanism of Action
The enzyme IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) into 4-diphosphocytidyl-2-C-methylerythritol (CDP-ME) and inorganic pyrophosphate.[11][13] By inhibiting IspD, this compound effectively blocks the MEP pathway, starving the parasite of essential isoprenoid precursors and leading to cell death.
Crucially, the inhibitory action is highly specific. Studies have confirmed that:
-
Stereospecificity: The antimalarial activity resides almost exclusively in the (1R,3S)-configured stereoisomer of this compound.[6][8]
-
Target Specificity: The growth-inhibitory effects of this compound on P. falciparum can be completely reversed by supplementing the culture medium with exogenous IPP, confirming that its mechanism of action is on-target within the isoprenoid biosynthesis pathway.[8][11][14]
-
Species Selectivity: this compound does not inhibit the human IspD enzyme, nor does it affect the growth of bacteria like E. coli at concentrations significantly higher than its anti-plasmodial IC50, highlighting its potential as a selective therapeutic agent.[8][11]
Application Notes: Experimental Design and Rationale
This compound serves as an invaluable chemical probe for dissecting the function and regulation of the MEP pathway. The following section explains the causality behind key experimental designs.
Confirming the Apicoplast-Specific Mechanism via IPP Rescue
The cornerstone experiment to validate that an inhibitor targets the apicoplast's isoprenoid production is the IPP rescue assay.[6]
-
Causality: The MEP pathway's sole essential function in blood-stage parasites is to produce IPP and DMAPP.[7][8] Therefore, if a compound's antiparasitic activity is due to the inhibition of this pathway, providing an exogenous supply of the final product (IPP) should bypass the enzymatic block and restore parasite viability.[6][8] Conversely, inhibitors targeting other cellular processes (e.g., protein synthesis, glycolysis) will not be affected by IPP supplementation.
-
Self-Validation: This assay must include controls. Fosmidomycin, a known inhibitor of DXR (IspC) in the MEP pathway, should be used as a positive control for IPP rescue.[6] An antimalarial with a different mechanism, such as chloroquine, should be used as a negative control, as its activity should not be rescued by IPP.
Determining Potency: Whole-Cell and Enzymatic Assays
A comprehensive understanding of an inhibitor requires quantifying its potency at both the cellular and molecular levels.
-
In Vitro Growth Inhibition: Standard parasite growth assays (e.g., SYBR Green I, PicoGreen) are used to determine the 50% inhibitory concentration (IC50) against cultured P. falciparum. This provides a measure of the compound's overall effectiveness in a biological system, which encompasses cell permeability, stability, and target engagement.[6][15]
-
Recombinant Enzyme Inhibition: To confirm direct target engagement, this compound should be tested against purified, recombinant PfIspD.[6][16] This biochemical assay isolates the interaction between the inhibitor and its target enzyme, removing confounding factors like cell permeability. A strong correlation between the enzymatic IC50 and the whole-cell growth inhibition IC50 provides powerful evidence that the compound's primary mechanism of action is the inhibition of that specific enzyme.[6]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for the active (1R,3S)-stereoisomer of this compound.
| Parameter | Target Organism/Enzyme | Strain | IC50 Value | Reference |
| Whole-Cell Growth Inhibition | P. falciparum | Dd2 | ~250 nM | [6][15] |
| Whole-Cell Growth Inhibition | P. falciparum | W2 | ~110 nM | [16][17] |
| Enzymatic Inhibition | Recombinant PfIspD | N/A | ~44 nM | [6][15] |
| Enzymatic Inhibition | Recombinant PfIspD | N/A | ~7.0 nM | [16][17] |
Note: Variations in reported IC50 values can arise from differences in assay conditions, parasite strains, and recombinant protein constructs.
Detailed Experimental Protocols
The following protocols are adapted from methodologies described in the cited literature.[6][16][17] Researchers should optimize these protocols for their specific laboratory conditions and parasite strains.
Protocol 1: In Vitro Growth Inhibition Assay using SYBR Green I
This protocol determines the IC50 of this compound against asynchronous P. falciparum cultures.
Materials:
-
P. falciparum culture (e.g., Dd2 strain) at 2% parasitemia and 2% hematocrit in complete medium (RPMI-1640, AlbuMAX II, hypoxanthine).
-
This compound stock solution in DMSO.
-
96-well flat-bottom microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I).
-
Plate reader with fluorescence detection (485 nm excitation/530 nm emission).
Procedure:
-
Prepare a serial dilution of this compound in complete medium. The final concentration should typically range from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the parasite culture to each well of the 96-well plate.
-
Add 100 µL of the diluted this compound or control solution to the corresponding wells.
-
Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% O2, 5% CO2, and 90% N2 at 37°C.
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: IPP Rescue Assay
This protocol determines if the growth-inhibitory effect of this compound can be reversed by isopentenyl pyrophosphate.
Materials:
-
All materials from Protocol 1.
-
Isopentenyl pyrophosphate (IPP) stock solution, pH adjusted to 7.4.
Procedure:
-
Follow steps 1-3 of the In Vitro Growth Inhibition Assay (Protocol 1).
-
Prepare a parallel set of drug dilutions that also contain 200 µM IPP.
-
Set up the 96-well plate with four main conditions: a. Parasites + this compound dilutions. b. Parasites + this compound dilutions + 200 µM IPP. c. Parasites + Vehicle control. d. Parasites + Vehicle control + 200 µM IPP (to control for any effect of IPP alone).
-
Incubate the plate for 72 hours as described previously.
-
Measure parasite growth using the SYBR Green I method (steps 5-8 of Protocol 1).
-
Analyze the results by comparing the dose-response curve of this compound in the absence and presence of IPP. A significant rightward shift in the IC50 in the presence of IPP indicates a successful rescue and confirms the compound targets the MEP pathway.
References
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549–559. [Link]
-
Saggu, G. S., et al. (2016). New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium. Frontiers in Microbiology, 7. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. PMC - NIH. [Link]
-
Kennedy, K., & Wampfler, R. (2019). Isoprenoid Biosynthesis in Plasmodium falciparum. PMC - PubMed Central. [Link]
-
Ghavami, M., et al. (2017). Biological Studies and Target Engagement of the 2‑C‑Methyl‑d‑Erythritol 4‑Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)‑this compound and Analogs. Figshare. [Link]
-
van der Meer, J-Y., et al. (2012). The isoprenoid-precursor dependence of Plasmodium spp. Natural Product Reports (RSC Publishing). [Link]
-
Cassera, M. B., et al. (2004). Fig. 1: isoprenoid biosynthesis pathway in Plasmodium falciparum. ResearchGate. [Link]
-
Kennedy, K., & Wampfler, R. (2009). Isoprenoid biosynthesis in Plasmodium falciparum. PubMed - NIH. [Link]
-
Zhu, D., et al. (2022). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Yao, Z. K., et al. (2015). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. NIH. [Link]
-
Ghavami, M., et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases - ACS Publications. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. PubMed. [Link]
-
Wu, W., et al. (2014). A Chemical Rescue Screen Identifies a Plasmodium falciparum Apicoplast Inhibitor Targeting MEP Isoprenoid Precursor Biosynthesis. Medicines for Malaria Venture. [Link]
-
Wu, W., et al. (2015). A Chemical Rescue Screen Identifies a Plasmodium falciparum Apicoplast Inhibitor Targeting MEP Isoprenoid Precursor Biosynthesis. eScholarship. [Link]
-
Herrera, Z., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases. [Link]
-
Ghavami, M., et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. [Link]
-
Lange, B. M., et al. (2000). Isoprenoid biosynthetic pathway. ResearchGate. [Link]
-
Lange, B. M., et al. (2000). Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isoprenoid-precursor dependence of Plasmodium spp. - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 6. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]
- 8. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Collection - Biological Studies and Target Engagement of the 2âCâMethylâdâErythritol 4âPhosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)âthis compound and Analogs - ACS Infectious Diseases - Figshare [figshare.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A Chemical Rescue Screen Identifies a Plasmodium falciparum Apicoplast Inhibitor Targeting MEP Isoprenoid Precursor Biosynthesis | Medicines for Malaria Venture [mmv.org]
- 17. A Chemical Rescue Screen Identifies a Plasmodium falciparum Apicoplast Inhibitor Targeting MEP Isoprenoid Precursor Biosynthesis [escholarship.org]
Application Notes & Protocols: Laboratory Guidelines for Handling and Storing MMV008138
Introduction
MMV008138 is a potent, tetrahydro-β-carboline-based antimalarial compound identified from the Medicines for Malaria Venture (MMV) "Malaria Box" initiative.[1] Extensive research has validated its specific mechanism of action, high potency, and selectivity, making it a critical tool compound for malaria research and a promising lead for drug development. Its biological activity resides in the (1R,3S) stereoisomer, which selectively inhibits the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme in the essential methylerythritol phosphate (MEP) pathway of Plasmodium parasites.[1] This pathway is absent in humans, offering a significant therapeutic window.[2]
The high potency of this compound, with inhibitory concentrations in the nanomolar range, necessitates rigorous handling and storage protocols.[3] Adherence to these guidelines is crucial not only for ensuring the integrity and stability of the compound, thereby guaranteeing experimental reproducibility, but also for safeguarding the health and safety of laboratory personnel. This document provides a comprehensive guide synthesized from established safety protocols and specific data on this compound for researchers, scientists, and drug development professionals.
Compound Profile & Potency
Understanding the fundamental characteristics of this compound is the first step toward its safe and effective use. The compound's high potency is the primary driver for the stringent handling procedures outlined in this guide.
| Property | Data | Source(s) |
| Chemical Name | (1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | [1] |
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₂ | N/A |
| Molecular Weight | 377.23 g/mol | N/A |
| Active Stereoisomer | (1R,3S) is the biologically active form. Other stereoisomers are significantly less potent. | [1] |
| Molecular Target | Plasmodium falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (PfIspD) | [2] |
| Potency (IC₅₀) | ~44 nM (recombinant PfIspD); ~250 nM (P. falciparum Dd2 whole-cell) | [3] |
| Appearance | Typically a white to off-white solid. | Inferred |
Mechanism of Action: Targeting the MEP Pathway
The efficacy and selectivity of this compound are rooted in its specific molecular target within the parasite.
Causality of Action: Plasmodium parasites, like most bacteria and plants, rely on the methylerythritol phosphate (MEP) pathway for the biosynthesis of isoprenoids—a class of molecules essential for parasite survival.[4] Humans, however, use the distinct mevalonate (MVA) pathway for this process. This fundamental metabolic difference is what makes the MEP pathway an excellent target for antimalarial drugs. This compound specifically inhibits IspD, a key enzyme that catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[5] By blocking this step, this compound starves the parasite of essential isoprenoid precursors, leading to cell death.[6]
Figure 1. Simplified MEP pathway showing inhibition of IspD by this compound.
Hazard Assessment and Safety Principles
Due to its nanomolar potency, this compound must be classified as a highly potent active pharmaceutical ingredient (HPAPI) for handling purposes.[3][7] The primary risks are accidental inhalation of airborne powder, skin contact, and ingestion. A comprehensive safety approach requires a multi-layered containment strategy.[8][9]
-
Engineering Controls: The first line of defense. All handling of solid this compound and initial solution preparation must be performed in a certified chemical fume hood, ventilated balance enclosure, or glove box to prevent inhalation of aerosolized particles.[8]
-
Administrative Controls: These are the standard operating procedures (SOPs) and training that ensure safe work practices. This includes restricting access to authorized personnel and providing specific training on handling potent compounds.[7][10]
-
Personal Protective Equipment (PPE): The final barrier between the researcher and the compound. PPE should never be a substitute for robust engineering controls.
Core Laboratory Protocols
These protocols are designed to minimize exposure and maintain compound integrity.
Protocol: Required Personal Protective Equipment (PPE)
Rationale: A consistent PPE policy is non-negotiable to prevent inadvertent exposure. The "double barrier" concept is employed for skin protection.[9]
-
Primary Attire: Wear a buttoned lab coat, long pants, and closed-toe shoes.
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles are mandatory at all times.
-
Hand Protection: Always wear two pairs of nitrile gloves. The outer pair should be changed immediately if contamination is suspected or after completing a task. Remove gloves before touching common surfaces like doorknobs or keyboards.
-
Respiratory Protection: When weighing or handling the solid compound outside of a high-containment isolator, a NIOSH-approved N95 respirator (at a minimum) is required, in addition to working within a fume hood. Personnel must be properly fit-tested for respirator use.
Protocol: Handling and Weighing the Solid Compound
Rationale: The highest risk of exposure occurs when handling the solid, powdered form due to the potential for aerosolization. This protocol is designed to contain the powder effectively.
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with disposable absorbent bench paper.
-
Tare Weigh Paper: Place a piece of anti-static weigh paper on a calibrated analytical balance inside the fume hood and tare the balance.
-
Aliquot Compound: Using a dedicated, clearly labeled spatula, carefully transfer a small amount of this compound from the stock vial to the tared weigh paper. Perform this action slowly and close to the balance pan to minimize air disturbance.
-
Record Weight: Once the desired weight is obtained, securely close the primary stock vial.
-
Transfer for Solubilization: Carefully fold the weigh paper and transfer it directly into the vessel designated for stock solution preparation (e.g., a 1.5 mL microcentrifuge tube or glass vial).
-
Immediate Cleanup: Dispose of the used weigh paper and any contaminated materials (like outer gloves) into a designated hazardous waste bag located inside the fume hood.
Protocol: Preparation of Stock Solutions
Rationale: Creating a concentrated stock solution in a suitable solvent is standard practice. Dimethyl sulfoxide (DMSO) is a common, highly effective solvent for many small molecules, including this compound used in cellular assays.[11][12]
-
Solvent Selection: Use anhydrous, molecular biology-grade DMSO for best results and longevity.
-
Calculation: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = [Mass (g) / Molar Mass ( g/mol )] / Concentration (mol/L)
-
Example for 1 mg of this compound (MW = 377.23 g/mol ) to make a 10 mM stock:
-
Volume (L) = [0.001 g / 377.23 g/mol ] / 0.01 mol/L = 0.000265 L = 265 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the weighed this compound.
-
Mixing: Cap the vial securely and vortex at medium speed until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Labeling: Clearly label the stock solution vial with the compound name, concentration, solvent, date, and your initials.
Protocol: Storage and Stability
Rationale: Proper storage is essential to prevent degradation of the compound, which can compromise experimental results. Different storage conditions are required for the solid compound versus its solutions.
| Form | Storage Condition | Rationale & Best Practices |
| Solid (Powder) | Room Temperature (15-25°C) | Store in the original vial, tightly sealed to prevent moisture absorption. Keep in a dark, dry location, such as a desiccator or a designated chemical cabinet.[13][14] |
| DMSO Stock Solution | -20°C or -80°C | Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., cryovials) to avoid repeated freeze-thaw cycles, which can degrade the compound. DMSO is hygroscopic (absorbs water), so proper sealing is critical.[13][15] |
Note: DMSO solidifies at 18.5°C (65°F).[16] If stock solutions freeze, they can be thawed by warming to room temperature. This does not affect compound stability.[11]
Protocol: Spill and Decontamination
Rationale: A clear and practiced spill response plan is crucial for potent compounds. Decontamination renders surfaces safe for subsequent work.[17][18]
-
Small Spill of Powder (<5 mg) inside a Fume Hood:
-
Do not attempt to brush or sweep the dry powder.
-
Gently cover the spill with a disposable towel.
-
Wet the towel with 70% ethanol or a mild detergent solution to prevent aerosolization.[19]
-
Carefully wipe the area from the outside in.
-
Place all contaminated materials into a sealed hazardous waste bag.
-
Perform a final wipe-down of the area with the cleaning solution.
-
-
Surface Decontamination:
Overall Experimental Workflow
Adhering to a systematic workflow ensures that safety and compound integrity are maintained at every stage of the experimental process.
Figure 2. Recommended laboratory workflow for this compound.
Conclusion
This compound is an invaluable tool for antimalarial research. Its high potency demands respect and a disciplined approach to laboratory practice. By integrating the principles of containment and following the detailed protocols for handling, storage, and decontamination outlined in this guide, researchers can ensure their own safety, protect their colleagues, and generate high-quality, reproducible data that will advance the fight against malaria.
References
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs . ACS Infectious Diseases, 4(4), 549-559. [Link]
-
Product Care and Storage . DMSO Store. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs . ResearchGate. [Link]
-
Imlay, L. S., et al. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target . ACS Infectious Diseases, 1(4), 157-167. [Link]
-
Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization . Outsourced Pharma. [Link]
-
Ghavami, M., et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs . ACS Infectious Diseases. [Link]
-
Managing Risks with Potent Pharmaceutical Products . Pharmaceutical Outsourcing. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach . IPS. [Link]
-
What is the best way of storing a DMSO in a research lab? . Quora. [Link]
-
Hotha, K. (2023). Handling HPAPIs safely – what does it take? . European Pharmaceutical Review. [Link]
-
Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure–activity studies . Scilit. [Link]
-
Proper storage of DMSO: tips and tricks for maximum effectiveness . Naturtotalshop.com. [Link]
-
Yao, Z. K., et al. (2015). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies . Bioorganic & Medicinal Chemistry Letters, 25(7), 1515-1519. [Link]
-
Yao, Z. K., et al. (2015). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies . ResearchGate. [Link]
-
What is the best right way of storing DMSO in research lab? . ResearchGate. [Link]
-
Safety first: Considerations when formulating high potency compounds . Siegfried.ch. [Link]
-
Kletz, A. G., & Chen, A. (1999). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry . Organic Process Research & Development. [Link]
-
Decontamination Protocols for Lab Equipment . Aport. [Link]
-
Laboratory Equipment Decontamination Procedures . Wayne State University. [Link]
-
Gessner, R. K., et al. (2020). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity . Journal of Medicinal Chemistry. [Link]
-
Biosafety: Decontamination Methods for Laboratory Use . UCSD Blink. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs . ACS Infectious Diseases. [Link]
-
Smith, T. J., & Easton, C. J. (2024). The methylerythritol phosphate pathway as an oxidative stress sense and response system . Free Radical Biology and Medicine. [Link]
-
Gessner, R. K., et al. (2020). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity . Journal of Medicinal Chemistry. [Link]
Sources
- 1. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The methylerythritol phosphate pathway as an oxidative stress sense and response system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. content.siegfried.ch [content.siegfried.ch]
- 10. pharm-int.com [pharm-int.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
- 14. Site is undergoing maintenance [naturtotalshop.com]
- 15. researchgate.net [researchgate.net]
- 16. dmsostore.com [dmsostore.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 19. polarlabprojects.com [polarlabprojects.com]
- 20. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Application Notes & Protocols: Measuring the Efficacy of MMV008138 Against Drug-Resistant Plasmodium falciparum Strains
Introduction: A Novel Target in the Face of Growing Resistance
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a significant threat to global public health and malaria elimination efforts.[1][2][3] This challenge necessitates the discovery and development of novel antimalarial agents with mechanisms of action distinct from those of current therapies. MMV008138, a compound identified from the Malaria Box, represents a promising therapeutic lead.[2][4][5]
This compound exerts its antimalarial effect by targeting 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), an essential enzyme in the methylerythritol phosphate (MEP) pathway.[2][4][5][6][7] This pathway is responsible for the biosynthesis of isoprenoid precursors vital for parasite survival.[2][8] Crucially, the MEP pathway is present in the parasite's apicoplast but is absent in humans, offering a selective therapeutic window and minimizing the potential for host toxicity.[2][8]
Given that resistance can arise against any antimalarial, a critical step in the preclinical development of this compound is to rigorously evaluate its efficacy against a diverse panel of drug-resistant P. falciparum strains. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for accurately measuring the in vitro efficacy of this compound and its analogs against these challenging parasite lines.
Figure 1: Mechanism of Action of this compound.
Section 1: The Rationale for Testing Against Resistant Strains
Standard laboratory strains of P. falciparum provide a baseline for a compound's activity, but they do not reflect the genetic diversity and resistance profiles of clinical isolates. Evaluating this compound against well-characterized resistant strains is essential for several reasons:
-
Predicting Clinical Utility: It provides an early indication of whether the compound will remain effective in regions where resistance to other drugs is prevalent.
-
Identifying Cross-Resistance: It reveals if existing resistance mechanisms, such as mutations in transporter genes like Pfcrt or Pfmdr1, confer tolerance to this compound.[9][10][11]
-
Characterizing the Resistance Profile: It helps in understanding the specific genetic background required for resistance to this compound to emerge, which is often linked to its direct target.[4][5]
The following table summarizes common laboratory-adapted P. falciparum strains used for antimalarial drug screening, highlighting their diverse resistance profiles.
| Strain | Origin | Key Resistance Markers / Phenotype | Rationale for Inclusion |
| 3D7 / NF54 | Africa / Netherlands | Generally drug-sensitive | Serves as the primary sensitive/wild-type control for calculating the Resistance Index. |
| Dd2 | Indochina | Pfmdr1 N86Y mutation; Resistant to Chloroquine and Pyrimethamine.[2] | A standard multidrug-resistant line, useful for assessing broad cross-resistance.[12] |
| K1 | Thailand | Multidrug-resistant; Resistant to Chloroquine and Sulfadoxine/Pyrimethamine. | Represents a different lineage of multidrug resistance compared to Dd2.[12] |
| W2 | Indochina | Resistant to Chloroquine, Sulfadoxine, Pyrimethamine, and Mefloquine. | A highly resistant strain that provides a stringent test for novel compounds.[12] |
| ART-R Strains | Southeast Asia | Pfk13 mutations (e.g., C580Y) | Crucial for determining efficacy against artemisinin-resistant parasites. |
| MMV-R Lines | Laboratory-generated | Mutations in the IspD gene. | (Hypothetical) If available, strains selected for resistance to this compound are the definitive tool for confirming on-target activity and studying specific resistance mechanisms.[4] |
Section 2: Core In Vitro Efficacy Protocols
The following protocols describe two robust, widely-used methods for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds. For each assay, it is critical to run a sensitive strain (e.g., 3D7) and a panel of resistant strains in parallel to allow for direct comparison.
Protocol 2.1: SYBR® Green I-Based Fluorescence Assay
This is the most common method for medium- to high-throughput screening of antimalarials.[13][14][15] Its principle is based on the fluorescent dye SYBR® Green I, which intercalates with double-stranded DNA.[16] The resulting fluorescence intensity is directly proportional to the amount of parasitic DNA, serving as a robust indicator of parasite proliferation.
Causality Behind Experimental Choices:
-
Synchronization: Parasites are synchronized to the ring stage to ensure a homogenous starting population. Drug susceptibility can vary across the parasite's asexual lifecycle, and this step ensures that growth inhibition is measured over a full replication cycle.
-
72-hour Incubation: This duration allows for approximately 1.5-2 full cycles of parasite replication, providing a sufficient window to observe significant growth inhibition for both fast- and slow-acting compounds.[17]
-
Lysis Buffer: The buffer contains detergents (Triton X-100, Saponin) to lyse both the red blood cell and parasite membranes, releasing the parasitic DNA for staining.[18]
Figure 2: Workflow for the SYBR® Green I Assay.
Step-by-Step Methodology:
-
Preparation of Drug Plates:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a 96-well black, clear-bottom microplate, perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Typically, an 11-point, 2-fold dilution series is appropriate.
-
Include control wells: drug-free wells (100% growth) and wells with a known antimalarial (e.g., Artemisinin, Chloroquine) as a positive control.
-
-
Parasite Culture Preparation:
-
Maintain asynchronous P. falciparum cultures (sensitive and resistant strains) in complete medium (RPMI-1640, Albumax, hypoxanthine, gentamicin) at 37°C in a hypoxic environment (5% CO₂, 5% O₂, 90% N₂).
-
Synchronize cultures to the ring stage using two 5% D-sorbitol treatments spaced approximately 11 hours apart.
-
After the second synchronization, adjust the culture to a starting parasitemia of ~0.5% at a 2% hematocrit.
-
-
Assay Execution:
-
Add 180 µL of the prepared parasite suspension to each well of the pre-dosed drug plate.
-
Incubate the plates for 72 hours under the same hypoxic conditions.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 10 mM EDTA, 1.6% (v/v) Triton X-100, 0.016% (w/v) saponin.[18] Just before use, add SYBR Green I dye to the buffer at a 1:5000 dilution.
-
In a dark room or under subdued light, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Seal the plates and incubate at room temperature in the dark for 24 hours to ensure complete lysis and DNA staining.[18]
-
-
Fluorescence Reading:
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18]
-
Protocol 2.2: Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of lactate dehydrogenase specific to the Plasmodium parasite (pLDH).[19] Active pLDH reduces a tetrazolium salt (NBT) into a formazan product, which can be quantified by measuring absorbance. Since pLDH activity is proportional to the number of viable parasites, this assay provides a reliable measure of drug-induced parasite killing.[20][21]
Causality Behind Experimental Choices:
-
Substrate Buffer: The buffer contains lactate (the substrate for pLDH) and NBT (the colorimetric indicator). The reaction is coupled with diaphorase, which facilitates the transfer of electrons from NADH (produced by pLDH) to NBT.
-
Cell Lysis: A freeze-thaw cycle or the use of a mild detergent like Triton X-100 is employed to lyse the parasites and release the pLDH enzyme into the well for the reaction to occur.
Figure 3: Workflow for the pLDH Assay.
Step-by-Step Methodology:
-
Drug Plate and Parasite Preparation:
-
Follow steps 1 and 2 as described in Protocol 2.1. A starting parasitemia of 1% is often used for this assay.
-
-
Assay Execution:
-
Add parasite culture to the pre-dosed 96-well plate.
-
Incubate for 72 hours under standard hypoxic conditions.
-
-
Lysis:
-
After incubation, lyse the cells to release the pLDH enzyme. This can be achieved by a freeze-thaw cycle (-20°C or -80°C) or by adding 20 µL of 0.1% Triton X-100 to each well and mixing.
-
-
pLDH Reaction:
-
Prepare the Malstat™ reagent or a similar substrate buffer containing L-lactate, NBT, and diaphorase.
-
Add 100 µL of the pLDH substrate buffer to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes. The reaction time may need optimization.
-
-
Absorbance Reading:
-
Read the absorbance at ~650 nm using a microplate reader.
-
Section 3: Data Analysis and Interpretation
For both assays, the raw data (fluorescence or absorbance values) must be processed to determine the IC₅₀.
-
Data Normalization:
-
Subtract the background value (media-only or uninfected RBC wells) from all readings.
-
Normalize the data as a percentage of the drug-free control wells (set to 100% growth).
-
% Growth = (Reading_Sample - Reading_Background) / (Reading_DrugFreeControl - Reading_Background) * 100
-
-
Dose-Response Curve and IC₅₀ Calculation:
-
Plot the normalized percent growth against the log-transformed drug concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to fit the curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits parasite growth by 50%.
-
-
Calculating the Resistance Index (RI):
-
The RI quantifies the level of resistance of a particular strain relative to a sensitive control. It is a critical metric for assessing the impact of resistance mechanisms.
-
Resistance Index (RI) = IC₅₀ of Resistant Strain / IC₅₀ of Sensitive Strain (e.g., 3D7)
-
An RI value > 2 is often considered indicative of reduced susceptibility, though the threshold for biological significance can vary.
-
Sample Data Presentation:
| Strain | Resistance Profile | This compound IC₅₀ (nM) [Mean ± SD] | Resistance Index (RI) |
| 3D7 | Sensitive Control | 25 ± 4 | 1.0 (Reference) |
| Dd2 | Chloroquine-R | 30 ± 6 | 1.2 |
| K1 | Multidrug-R | 28 ± 5 | 1.1 |
| PfIspD-mutant | This compound-R (Lab-generated) | 275 ± 20 | 11.0 |
This is hypothetical data for illustrative purposes. The low RI values for Dd2 and K1 would suggest that common resistance mechanisms for other drugs do not confer cross-resistance to this compound. The high RI for a specific IspD mutant would confirm on-target resistance.
Section 4: Advanced and Complementary Techniques
While in vitro IC₅₀ determination is the cornerstone of efficacy testing, a comprehensive evaluation should include complementary approaches:
-
Molecular Analysis of Resistance: For any parasite lines showing a high RI to this compound, the IspD gene should be sequenced. Identifying specific single nucleotide polymorphisms (SNPs) can confirm that resistance is target-mediated and provide invaluable structural information for future drug design.[4][5]
-
In Vivo Efficacy Models: Promising analogs of this compound should be advanced to in vivo testing using humanized mouse models infected with P. falciparum.[22][23] This provides critical data on the compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.[24]
-
Transmission-Blocking Assays: To support malaria elimination goals, the activity of this compound against sexual stage parasites (gametocytes) should be assessed using assays such as the standard membrane feeding assay (SMFA).[20][21]
Conclusion
A systematic and rigorous evaluation of this compound against a panel of drug-resistant P. falciparum strains is a non-negotiable step in its preclinical validation. The SYBR® Green I and pLDH assays provide robust, reproducible, and scalable platforms for determining in vitro efficacy. By integrating IC₅₀ data with the Resistance Index and molecular analysis, researchers can build a comprehensive profile of this compound's activity, anticipate potential resistance mechanisms, and make informed decisions on its progression through the drug development pipeline. This multi-faceted approach ensures that only the most resilient and potent candidates are advanced toward clinical use in the global fight against malaria.
References
-
WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]
-
D'Alessandro, S., Silvestrini, F., Dechering, K., et al. (2016). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 71(10), 2770–2778. Retrieved from [Link]
-
Elamin, S. B., Mohammed, E. E., et al. (2020). Assessment of Plasmodium falciparum drug resistance molecular markers from the Blue Nile State, Southeast Sudan. MalariaWorld Journal, 11, 6. Retrieved from [Link]
-
Zhao, Y., Wang, Y., et al. (2023). A review of malaria molecular markers for drug resistance in Plasmodium falciparum and Plasmodium vivax in China. Frontiers in Cellular and Infection Microbiology, 13, 1108221. Retrieved from [Link]
-
Makler, M. T., Ries, J. M., et al. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. The American Journal of Tropical Medicine and Hygiene, 48(6), 739–741. Retrieved from [Link]
-
D'Alessandro, S., Silvestrini, F., et al. (2016). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 71(10), 2770-2778. Retrieved from [Link]
-
Martinez, R. M., Capparelli, E. V., et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 3(12), 923–932. Retrieved from [Link]
-
Mohanty, S., & Mohapatra, S. (2018). Drug susceptibility testing methods of antimalarial agents. Tropical Parasitology, 8(2), 70–76. Retrieved from [Link]
-
Martinez, R. M., Capparelli, E. V., et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. Retrieved from [Link]
-
Zhang, R., Tang, J., et al. (2023). Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021. Frontiers in Cellular and Infection Microbiology, 13, 1227572. Retrieved from [Link]
-
Bei, A. K., & Duraisingh, M. T. (2012). A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum. Journal of Visualized Experiments, (60), 3624. Retrieved from [Link]
-
Zhang, R., Tang, J., et al. (2023). Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021. Frontiers in Cellular and Infection Microbiology, 13, 1227572. Retrieved from [Link]
-
Biyoghe-Ondoua, V., et al. (2023). Drug Resistance Molecular Markers of Plasmodium falciparum and Severity of Malaria in Febrile Children in the Sentinel Site for Malaria Surveillance of Melen in Gabon. Pathogens, 12(4), 509. Retrieved from [Link]
-
Talisuna, A. O., Sserwanga, A., et al. (2012). Monitoring Antimalarial Drug Efficacy: Current Challenges. ISRN Malaria, 2012, 683483. Retrieved from [Link]
-
Leidenberger, M., Kordes, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In Malaria Drug Discovery (pp. 97-110). Springer. Retrieved from [Link]
-
Leidenberger, M., Kordes, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110. Retrieved from [Link]
-
Hartwig, C. L., et al. (2021). Standard in vitro antimalarial susceptibility testing. Bio-protocol, 11(12), e4049. Retrieved from [Link]
-
Guggisberg, A. M., Park, J., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(3), 115–127. Retrieved from [Link]
-
Martinez, R. M., Capparelli, E. V., et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 3(12), 923-932. Retrieved from [Link]
-
Kumar, P., & Singh, S. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 11, 107. Retrieved from [Link]
-
White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal, 16(1), 419. Retrieved from [Link]
-
Guggisberg, A. M., Park, J., et al. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(3), 115-127. Retrieved from [Link]
-
Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 543-555. Retrieved from [Link]
-
Leidenberger, M., Kordes, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. ResearchGate. Retrieved from [Link]
-
Piper, R. C. (1998). Parasite Lactate Dehydrogenase for the Diagnosis of Plasmodium Falciparum. Defense Technical Information Center. Retrieved from [Link]
-
Norman, R. A., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1805–1809. Retrieved from [Link]
-
Fidock, D. A., Rosenthal, P. J., et al. (2004). A Protocol for Antimalarial Efficacy Screening: In Vitro and In Vivo Protocols. MIM/TDR. Retrieved from [Link]
-
Haslinda, M. S., et al. (2015). Parasite lactate dehydrogenase test (pLDH) for anti-malarial in-vitro drug screening results. ResearchGate. Retrieved from [Link]
-
Russell, B., et al. (2003). Simple In Vitro Assay for Determining the Sensitivity of Plasmodium vivax Isolates from Fresh Human Blood to Antimalarials in Areas Where P. vivax Is Endemic. Antimicrobial Agents and Chemotherapy, 47(1), 170–173. Retrieved from [Link]
-
World Health Organization. (2009). METHODS FOR SURVEILLANCE OF ANTIMALARIAL DRUG EFFICACY. Retrieved from [Link]
-
Willocx, D., Diamanti, E., & Hirsch, A. K. (2025). Targeting IspD for Anti-infective and Herbicide Development: Exploring Its Role, Mechanism, and Structural Insights. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Brunsch, N., et al. (2025). Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model. Journal of Medicinal Chemistry. Retrieved from [Link]
-
McNamara, C. W., et al. (2013). Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria. Nature, 504(7479), 248–253. Retrieved from [Link]
-
Brunsch, N., et al. (2025). Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Singh, K., et al. (2021). The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4‐Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria. ChemMedChem, 16(18), 2825-2833. Retrieved from [Link]
Sources
- 1. malariaworld.org [malariaworld.org]
- 2. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A review of malaria molecular markers for drug resistance in Plasmodium falciparum and Plasmodium vivax in China [frontiersin.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | Molecular markers associated with drug resistance in Plasmodium falciparum parasites in central Africa between 2016 and 2021 [frontiersin.org]
- 12. mmv.org [mmv.org]
- 13. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. iddo.org [iddo.org]
- 19. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The ATM Kinase Inhibitor AZD0156 Is a Potent Inhibitor of Plasmodium Phosphatidylinositol 4‐Kinase (PI4Kβ) and Is an Attractive Candidate for Medicinal Chemistry Optimization Against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting MMV008138 solubility issues in experimental buffers
Technical Support Center: Troubleshooting MMV008138 Solubility
Welcome to the technical support guide for this compound, a promising antimalarial compound that targets the IspD enzyme in Plasmodium falciparum.[1] As with many potent small molecules, achieving and maintaining its solubility in aqueous experimental buffers can be a significant challenge.[] This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these hurdles and ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide (Q&A Format)
Q1: My this compound powder is not dissolving in my standard aqueous buffer (e.g., PBS, TRIS). What are the initial steps I should take?
A1: Direct dissolution of hydrophobic compounds like this compound in purely aqueous solutions is often difficult. Before resorting to more complex methods, ensure you have thoroughly attempted basic physical solubilization techniques.
-
The "Why": These methods increase the kinetic energy of the system, promoting the interaction between the solvent (your buffer) and the solute (this compound) to overcome the energy barrier of dissolution.
-
Recommended Actions:
-
Vortexing: After adding the compound to the buffer, vortex the solution vigorously for 2-5 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-vibrations that can effectively break apart compound aggregates.
-
Gentle Warming: Warm the solution to 37°C in a water bath for 10-15 minutes. Increased temperature can enhance the solubility of many compounds. However, be cautious and verify the thermal stability of this compound if you plan to use higher temperatures.
-
If precipitation is still visible after these steps, the compound's solubility limit in the aqueous buffer has likely been exceeded, and you will need to employ a different strategy, such as using an organic co-solvent.
Q2: I've tried the basic methods without success. How do I properly use an organic solvent to prepare a stock solution?
A2: This is the standard and highly recommended approach for compounds with low aqueous solubility.[3] The key is to first create a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental buffer.
-
The "Why": Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at dissolving a wide range of small molecules.[][4] By creating a concentrated stock, you can add a very small volume to your final experimental buffer, keeping the final concentration of the organic solvent low enough to avoid affecting your biological system.
-
Recommended Solvent: For most in vitro applications, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice. It is a powerful, water-miscible solvent that is well-tolerated by many cell lines at low concentrations.[5][6]
-
Action: Please refer to Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO for a detailed, step-by-step guide.
Q3: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What is happening and how can I fix it?
A3: This common phenomenon is known as "crashing out" or precipitation upon dilution.[6] It occurs when the hydrophobic compound, happily dissolved in the organic solvent, is suddenly introduced into a predominantly aqueous environment where its solubility is much lower.[7]
-
The "Why": When you add the DMSO stock to the buffer, the DMSO molecules rapidly diffuse and interact with water, effectively rendering them unavailable to keep your compound dissolved.[7] The compound is then forced into an environment it is not soluble in, causing it to aggregate and precipitate.
-
Troubleshooting Strategies:
-
Decrease the Final Concentration: You may be exceeding the solubility limit of this compound in the final buffer, even with DMSO present. Try preparing a more dilute final solution.
-
Increase the Final DMSO Concentration (with caution): While keeping the DMSO concentration as low as possible is ideal, sometimes a slight increase is necessary. Most cell lines can tolerate up to 0.5% DMSO, but this must be validated for your specific system.[6] Never exceed a final concentration of 1% DMSO in most cell-based assays.
-
Use a Stepwise Dilution Method: Instead of adding the DMSO stock directly to the final volume of buffer, add it to a smaller volume first, mix well, and then bring it up to the final volume. This can sometimes ease the transition from a high-DMSO to a low-DMSO environment.
-
Vortex During Addition: Pipette the DMSO stock directly into the aqueous buffer while the tube is being actively vortexed. This rapid mixing can help disperse the compound quickly before it has a chance to aggregate.
-
For a detailed workflow, see Protocol 2: Step-by-Step Guide for Diluting DMSO Stock Solutions into Aqueous Buffers .
Q4: Does the pH of my experimental buffer affect the solubility of this compound?
A4: Yes, absolutely. The pH of the solution is a critical factor that governs the solubility of any ionizable compound.[][8]
-
The "Why": this compound contains a carboxylic acid functional group.[9] The solubility of such a compound is highly dependent on its ionization state, which is dictated by the solution's pH relative to the compound's pKa.[10][11]
-
At a pH below its pKa, the carboxylic acid group will be predominantly in its neutral (protonated, -COOH) form. This form is less polar and generally less soluble in aqueous buffers.
-
At a pH above its pKa, the group will be in its ionized (deprotonated, -COO⁻) form. This charged form is more polar and will have significantly higher solubility in aqueous solutions.[11]
-
-
Recommended Actions:
-
Review the pKa: While the specific pKa of this compound is not readily published, carboxylic acids on similar scaffolds typically have a pKa in the range of 3-5.
-
Adjust Buffer pH: If you are using a buffer with a pH in the acidic range (e.g., pH 4-5), you are likely suppressing the compound's solubility. Consider using a buffer with a neutral or slightly alkaline pH (e.g., pH 7.4 to 8.0) to maximize solubility, provided this is compatible with your experimental system.[]
-
Experimental Protocols & Data
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard procedure for creating a reliable, high-concentration stock of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (stored in a desiccator to prevent water absorption)[12]
-
Sterile, amber glass vials or polypropylene cryovials[13][14]
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) and place it into a sterile vial. Perform this in a fume hood or on a balance with a draft shield.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the calculated volume of 100% DMSO to the vial containing the compound.
-
Dissolution: Vortex the vial vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication (5 minutes) can be used to aid dissolution if needed. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store these aliquots at -20°C or -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles.[5]
Table 1: Reported Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 10 mM (Specific values vary by supplier) | General Supplier Data |
| Ethanol | Poorly soluble | Inferred from structure |
| Water / PBS | Very poorly soluble (<0.1 mg/mL) | Inferred from structure & use |
Note: This data is compiled from general knowledge of similar small molecules and typical supplier datasheets. It is imperative to perform small-scale solubility tests for your specific batch and experimental conditions.
Protocol 2: A Step-by-Step Guide for Diluting DMSO Stock Solutions into Aqueous Buffers
This protocol is designed to minimize precipitation when preparing your final working solution.
Materials:
-
This compound in DMSO (from Protocol 1)
-
Sterile experimental buffer (e.g., PBS, RPMI + 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock: Remove one aliquot of the this compound DMSO stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the solution at the bottom.
-
Prepare Buffer: Add the final required volume of your aqueous experimental buffer to a sterile tube.
-
Dilution (Key Step): Begin vortexing the tube containing the aqueous buffer at a medium speed.
-
Add Stock: While the buffer is still vortexing, pipette the required volume of the DMSO stock solution directly into the center of the vortex. This ensures immediate and rapid dispersion.
-
Final Mix: Continue vortexing for an additional 10-15 seconds after adding the stock.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If the solution is clear, it is ready for use. If not, you may need to reconsider the final concentration or buffer composition.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing this compound solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
-
Q: What is the maximum concentration of DMSO my cells can tolerate?
-
A: This is highly cell-line dependent. As a general rule, most robust cell lines tolerate up to 0.5% DMSO for 24-48 hours, but sensitive or primary cells may show stress at concentrations as low as 0.1%. It is critical to run a vehicle control experiment (your final buffer containing the same percentage of DMSO but without this compound) to ensure the observed effects are from your compound and not the solvent.[6]
-
-
Q: How should I store my solid this compound powder?
-
A: Store the solid compound in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically -20°C).
-
-
Q: Can I filter my final solution if I see a small amount of precipitate?
-
A: Filtering is not recommended as a solution for precipitation.[7] The precipitate is your active compound, and filtering will remove it, leading to an unknown and lower final concentration in your experiment. The correct approach is to address the root cause of the precipitation using the troubleshooting methods outlined above.
-
-
Q: Why is an amber glass vial recommended for the DMSO stock?
-
A: Amber glass is recommended to protect the compound from potential photodegradation.[14][15] While not all compounds are light-sensitive, it is good laboratory practice. Glass is also non-reactive with DMSO.[13] If glass is unavailable, high-quality, chemical-resistant polypropylene tubes are a suitable alternative.
-
References
-
JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. 10
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. 8
-
Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. 11
-
dmsostore. (2024). Comprehensive Guide to Storing DMSO Safely: Glass vs BPA-Free Plastic. 13
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization.
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?12
-
Naturtotalshop.com. Proper storage of DMSO: tips and tricks for maximum effectiveness. 14
-
Naturtotalshop.com. Proper storage of DMSO: tips and tricks for maximum effectiveness. 15
-
ACS Publications. (2018). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. 16
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab?17
-
National Institutes of Health (NIH). (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. 9
-
McConnellsMedchem. (2023). How to Make a Small Molecule Drug. 5
-
Danaher Life Sciences. Small Molecule Screening Process Steps. 3
-
PubMed. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. 1
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?7
-
BenchChem. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. 6
-
ResearchGate. (2025). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?4
Sources
- 1. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Make a Small Molecule Drug - McConnellsMedchem [mcconnellsmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. quora.com [quora.com]
- 13. dmsostore.com [dmsostore.com]
- 14. Site is undergoing maintenance [naturtotalshop.com]
- 15. Site is undergoing maintenance [naturtotalshop.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: MMV008138 & The Delayed Death Phenotype
Welcome to the technical support resource for researchers utilizing MMV008138. As Senior Application Scientists, we have compiled this guide based on field-proven insights and published literature to help you navigate your experiments successfully. This center is designed to address common questions and troubleshooting scenarios, particularly concerning the nuanced phenotypic effects of this compound.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the most critical conceptual questions researchers have when beginning work with this compound.
Q1: What is the precise mechanism of action of this compound?
This compound is a potent antimalarial compound that targets the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoid precursors in Plasmodium falciparum.[1][2] Specifically, its active stereoisomer, (1R,3S)-MMV008138, is a selective inhibitor of the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, commonly known as IspD.[1][3][4][5] This enzyme catalyzes a critical step in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Because this MEP pathway is located in the parasite's apicoplast and is absent in humans (who use the mevalonate pathway), IspD represents a highly selective and druggable antimalarial target.[1][3][6]
Q2: A critical clarification—Does this compound actually cause the classic "delayed death" phenotype?
This is a point of frequent confusion. The answer is no . While this compound targets a pathway within the apicoplast, its mechanism does not induce the classic "delayed death" phenotype.[1][5] The delayed death phenomenon, where parasites complete the first 48-hour intraerythrocytic development cycle (IDC) but fail to establish a viable infection in the subsequent cycle, is characteristic of drugs that disrupt apicoplast biogenesis or housekeeping functions like DNA replication or protein translation (e.g., doxycycline, clindamycin).[7][8][9][10]
In contrast, this compound, by directly inhibiting the metabolic output of the MEP pathway, causes parasite death within the first IDC of treatment.[1] Its growth inhibitory effects are typically observed as an arrest at the late trophozoite or early schizont stage.[1]
Q3: What are the key experimental differences between the phenotype induced by this compound and a classic "delayed death" phenotype?
Understanding these differences is crucial for correct experimental design and data interpretation. The primary distinguishing feature is the ability to rescue the parasite with an exogenous supply of the pathway's end-product.
| Feature | This compound (IspD Inhibition) | Classic "Delayed Death" (e.g., Doxycycline) |
| Timing of Death | Within the first ~48h cycle of treatment.[1] | Death occurs in the second ~48h cycle post-treatment.[7][9] |
| Morphological Effect | Arrest at the late trophozoite/early schizont stage.[1] | Parasites appear normal in the first cycle but daughter merozoites inherit a defective apicoplast.[7][9] |
| IPP Rescue | Growth inhibition is fully reversible by adding Isopentenyl Pyrophosphate (IPP) to the culture medium.[1][11] | Growth inhibition cannot be rescued by IPP, as the entire organelle's integrity is compromised.[5] |
| Primary Defect | Metabolic block: inability to synthesize isoprenoids.[1] | Organellar biogenesis failure: inability to replicate and segregate the apicoplast.[5] |
Q4: Why is an Isopentenyl Pyrophosphate (IPP) rescue experiment so crucial when working with this compound?
The IPP rescue assay is the definitive method for validating that the observed antimalarial activity of this compound (or a related analog) is due to its specific inhibition of the MEP pathway.[1] If the compound's growth-inhibitory effect is reversed by supplementing the culture medium with IPP, it provides strong evidence for an on-target mechanism.[1][12] This experiment acts as a self-validating system for your results. Failure to rescue with IPP would suggest that the compound is acting via an off-target mechanism, that the IPP is not being taken up by the parasite, or that the compound concentration is too high, causing general toxicity.
Q5: I have a commercial sample of this compound. Which stereoisomer is the active component?
Commercial this compound is often a mixture of stereoisomers. Extensive research has demonstrated that the (1R,3S)-configured stereoisomer is by far the most potent inhibitor of both the P. falciparum IspD enzyme and parasite growth in culture.[1][5] Its potency is significantly higher than the other three stereoisomers, which show little to no activity at comparable concentrations.[1][5] This high stereochemical dependence is a strong indicator of specific target engagement.
Section 2: Experimental Protocols & Workflows
Here we provide standardized, step-by-step protocols for the most critical assays when characterizing this compound.
Protocol 2.1: Standard P. falciparum Growth Inhibition Assay (IC₅₀ Determination)
This protocol uses the SYBR Green I fluorescence-based method to quantify parasite DNA and determine the 50% inhibitory concentration (IC₅₀).
-
Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a 2-fold serial dilution plate of the compound in culture medium. Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Prepare a synchronized ring-stage culture of P. falciparum (e.g., 3D7 or Dd2 strain) at ~0.5% parasitemia and 2% hematocrit in complete culture medium.[12]
-
-
Assay Incubation:
-
Add 100 µL of the parasite culture to each well of the drug dilution plate. Include "no drug" (0.5% DMSO) and "no parasite" (uninfected RBCs) controls.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% O₂, 5% CO₂).[12]
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.
-
Freeze the assay plate at -80°C for at least 2 hours to facilitate erythrocyte lysis.
-
Thaw the plate and add 100 µL of the SYBR Green lysis buffer to each well.
-
Mix well and incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Subtract the background fluorescence from the "no parasite" controls.
-
Normalize the data to the "no drug" control (100% growth).
-
Calculate the IC₅₀ value by fitting the dose-response curve using a non-linear regression model (e.g., in GraphPad Prism).[12]
-
Protocol 2.2: Isopentenyl Pyrophosphate (IPP) Rescue Assay
This protocol is essential to confirm the mechanism of action. It is run in parallel with the standard IC₅₀ assay.
Caption: Workflow for the IPP Rescue Assay.
-
Preparation:
-
Follow steps 1a-1b from Protocol 2.1 to prepare two identical drug dilution plates.
-
Prepare two batches of complete culture medium: one standard and one supplemented with 200 µM Isopentenyl Pyrophosphate (IPP, from a stable stock).[12]
-
-
Assay Setup:
-
Prepare a synchronized ring-stage culture as in Protocol 2.1.
-
For the Control Plate , add parasites resuspended in standard medium.
-
For the Rescue Plate , centrifuge the parasite culture, remove the standard medium, and resuspend the cell pellet in the IPP-supplemented medium before adding to the plate.[12]
-
-
Incubation and Analysis:
-
Incubate both plates for 72 hours.
-
Process both plates and calculate the IC₅₀ values as described in Protocol 2.1.
-
-
Expected Outcome: A successful rescue will result in a significant rightward shift (a much higher IC₅₀ value) for the IPP-supplemented plate compared to the control plate. This confirms that this compound's activity is dependent on a functional MEP pathway.
Protocol 2.3: Host Cell Cytotoxicity Assay (CC₅₀ Determination)
This protocol uses the MTT assay to assess the compound's toxicity to a human cell line (e.g., HepG2 or HEK293T).[13]
-
Cell Seeding:
-
Seed a 96-well plate with human cells (e.g., 10,000 HepG2 cells/well) in their recommended growth medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a "no drug" (vehicle) control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression model. The Selectivity Index (SI) can then be calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite.
-
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC₅₀ values for this compound. | 1. Compound Stability: this compound may degrade with multiple freeze-thaw cycles or prolonged storage in solution. 2. Assay Variability: Differences in parasitemia, hematocrit, or culture medium (serum vs. Albumax) can affect results. 3. Strain Differences: Different P. falciparum strains (e.g., Dd2, 3D7, W2) can have varying sensitivities. | 1. Aliquot your stock solution to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Standardize all assay parameters. Run a known control drug (e.g., Chloroquine) in parallel to monitor assay performance. 3. Ensure you are comparing your results to literature values for the same strain. Report the strain used in all your findings. |
| The IPP rescue assay is not reversing growth inhibition. | 1. Insufficient IPP Concentration: 200 µM is standard, but some protocols or strains might require optimization. 2. IPP Degradation: IPP is not stable indefinitely in solution at 37°C. 3. Off-Target Effect: At high concentrations, this compound might have secondary effects unrelated to IspD. | 1. Confirm the concentration and purity of your IPP stock. Consider testing a higher concentration (e.g., 400 µM). 2. Use freshly prepared IPP-supplemented medium for each experiment. 3. Check if the rescue fails even at concentrations near the IC₅₀. If rescue only fails at very high multiples of the IC₅₀, it may indicate off-target toxicity. |
| My parasites are arresting at the schizont stage in the first cycle. Is this expected? | Yes, this is the expected phenotype. Inhibition of isoprenoid synthesis by this compound prevents the parasite from completing its development.[1] This arrest during schizogony in the first cycle of treatment is consistent with the compound's mechanism of action and is distinct from the second-cycle failure seen in true "delayed death".[1][14] | This is a positive result indicating an on-target effect. You can further characterize this by performing Giemsa-stained thin blood smears at different time points (e.g., 24, 36, 48 hours) post-treatment to visualize the morphological arrest. |
| How can I confirm that resistance to my compound is target-specific? | 1. Generate Resistant Parasites: Culture parasites under continuous, escalating pressure with your compound.[12] 2. Whole-Genome Sequencing: Sequence the genomes of the resistant parasites and compare them to the parental (wild-type) strain. 3. Identify Mutations: Look for single nucleotide polymorphisms (SNPs) in the PfIspD gene (PF3D7_1116200). Resistance to this compound has been linked to specific mutations in this gene.[12] | This is the gold standard for validating a compound's molecular target. If resistance is consistently associated with mutations in PfIspD, it provides definitive evidence of the mechanism of action.[3][4] |
Section 4: Key Data Summary
This table summarizes key quantitative data for the active stereoisomer, (1R,3S)-MMV008138, from the literature to serve as a benchmark for your experiments.
| Parameter | Value | P. falciparum Strain | Source |
| PfIspD Enzymatic Inhibition (IC₅₀) | 44 ± 15 nM | Recombinant Protein | [1] |
| Parasite Growth Inhibition (IC₅₀) | 250 ± 70 nM | Dd2 | [5] |
| Parasite Growth Inhibition (IC₅₀) | ~350 nM | Dd2 | [11] |
| Oral Bioavailability (Mouse) | 57% | - | [15] |
| Host Cell Cytotoxicity (CC₅₀) | > 640 µg/mL | Normal Dermal Fibroblasts | [11] |
Section 5: Pathway Visualization
A clear understanding of the MEP pathway is essential for contextualizing the action of this compound.
Caption: The MEP Pathway in P. falciparum.
References
-
Kennedy, K., Cobbold, S. A., Hanssen, E., Birnbaum, J., Spillman, N. J., McHugh, E., Brown, H., Tilley, L., Spielmann, T., McConville, M. J., & Ralph, S. A. (2019). Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking. PLOS Biology. [Link]
-
Kennedy, K., Cobbold, S. A., Hanssen, E., Birnbaum, J., Spillman, N. J., McHugh, E., Brown, H., Tilley, L., Spielmann, T., McConville, M. J., & Ralph, S. A. (2019). Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking. PubMed. [Link]
-
Kennedy, K., et al. (2019). Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking. PLOS Biology Research Journals. [Link]
-
Ghavami, M., Merino, E. F., Yao, Z. K., Elahi, R., Simpson, M. E., Fernández-Murga, M. L., Butler, J. H., Casasanta, M. A., Krai, P. M., Totrov, M. M., Slade, D. J., Carlier, P. R., & Cassera, M. B. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. [Link]
-
Imlay, L. S., O'Neill, P. M., & Odom, A. R. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases. [Link]
-
Imlay, L. S., O'Neill, P. M., & Odom, A. R. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. PubMed. [Link]
-
McCarthy, J. S., et al. (2022). The delayed bloodstream clearance of Plasmodium falciparum parasites after M5717 treatment is attributable to the inability to modify their red blood cell hosts. Frontiers in Cellular and Infection Microbiology. [Link]
-
Kennedy, K., et al. (2019). Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking. The University of Melbourne Find an Expert. [Link]
-
Bravo, P., et al. (2024). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry. [Link]
-
Yao, Z. K., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. PubMed. [Link]
-
Ghavami, M., et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Publications. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. CSIC Scientific Information. [Link]
-
BioWorld. (2015). Antimalarials targeting apicoplast optimized to derive MMV-008138. BioWorld. [Link]
-
Bravo, P., et al. (2024). Targeting Plasmodium falciparum IspD in the Methyl-D-Erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency. ChemRxiv. [Link]
-
Barnard, T. R., et al. (2020). Ubiquitin activation is essential for schizont maturation in Plasmodium falciparum blood-stage development. PLOS Pathogens. [Link]
-
Bartee, D., et al. (2016). Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD. PubMed. [Link]
-
de Madureira, M. C., et al. (2012). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo. [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Action of Antimalarial Benzoisothiazolones: Species-Selective Inhibitors of the Plasmodium spp. MEP Pathway enzyme, IspD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking | PLOS Biology [journals.plos.org]
- 10. Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
- 14. Ubiquitin activation is essential for schizont maturation in Plasmodium falciparum blood-stage development | PLOS Pathogens [journals.plos.org]
- 15. | BioWorld [bioworld.com]
Technical Support Center: Identifying and Mitigating Off-Target Effects of MMV008138
Welcome to the technical support center for MMV008138. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and mitigating potential off-target effects of this promising antimalarial compound. Our goal is to equip you with the knowledge to ensure the specificity and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary target of this compound is the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) in the methylerythritol phosphate (MEP) pathway of Plasmodium falciparum.[1][2][3] This pathway is essential for the synthesis of isoprenoid precursors, which are vital for parasite survival.[1][2] Importantly, the MEP pathway is absent in humans, making its enzymes attractive drug targets.[4]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound is reported to be selective for P. falciparum IspD, all small molecules have the potential to interact with unintended targets ("off-targets").[5] These off-target interactions can lead to unexpected phenotypic effects, cellular toxicity, or confounding data in your experiments.[6] Identifying and understanding these effects is crucial for accurately interpreting your results and for the overall development of this compound as a therapeutic agent.
Q3: What is the active stereoisomer of this compound?
A3: The active stereoisomer of this compound is (1R,3S)-MMV008138.[1][7] It is significantly more potent in inhibiting P. falciparum growth and PfIspD compared to its other stereoisomers.[1]
Q4: Can the on-target effect of this compound be confirmed in cell-based assays?
A4: Yes. The on-target activity of this compound can be confirmed by a "rescue" experiment. Supplementing the parasite culture medium with isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway, should reverse the growth-inhibitory effects of this compound if the compound is acting on-target.[1][7] A lack of complete rescue may suggest the presence of off-target effects at the tested concentration.[7]
Q5: Has this compound shown any activity against human IspD or bacteria in the gut microbiome?
A5: Studies have shown that this compound does not inhibit the human IspD enzyme.[1] Additionally, it does not inhibit the growth of Escherichia coli at concentrations significantly higher than its anti-plasmodial IC50, suggesting a degree of selectivity against the parasite's MEP pathway over that of some bacteria.[1][7]
Troubleshooting Guide: Investigating Potential Off-Target Effects
This section provides detailed protocols and the rationale behind them to help you systematically investigate and mitigate off-target effects.
Issue 1: Inconsistent cellular phenotype or unexpected toxicity observed.
Causality: These issues can arise if this compound is engaging with unintended cellular targets in addition to PfIspD. The concentration of the compound used is a critical factor; higher concentrations are more likely to induce off-target effects.
Troubleshooting Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
B. Kinome Profiling
-
Expertise & Experience: Protein kinases are a large family of enzymes that are common off-targets for small molecules. [8]Kinome profiling services, such as KINOMEscan™, can screen this compound against hundreds of purified human kinases in a competition binding assay format. [9][10]This is a highly effective way to identify potential kinase off-targets.
-
Methodology: This is typically performed as a fee-for-service by specialized vendors. You provide the compound, and they perform the screen. The output is typically a list of kinases that show significant binding to this compound at a given concentration (e.g., 1 µM or 10 µM).
C. Chemical Proteomics
-
Expertise & Experience: This unbiased approach uses a modified version of this compound as a "bait" to pull down its binding partners from a cell lysate. [6]* Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., biotin) without disrupting its binding to IspD.
-
Target Fishing: Incubate the probe with cell lysates.
-
Enrichment and Identification: Use affinity purification (e.g., streptavidin beads for a biotin tag) to enrich for the probe-protein complexes.
-
Mass Spectrometry: Identify the captured proteins by mass spectrometry.
-
Validation: The identified potential off-targets should then be validated using orthogonal methods like CETSA or enzymatic assays.
-
Data Summary Table for Off-Target Identification
| Method | Principle | Throughput | Cellular Context | Key Output |
| CETSA | Ligand-induced thermal stabilization | Medium | Yes (intact cells/lysates) | Change in protein melting temperature (Tm) or soluble fraction |
| Kinome Profiling | Competition binding assay | High | No (purified enzymes) | List of interacting kinases and their binding affinities |
| Chemical Proteomics | Affinity capture with a chemical probe | Low | Yes (lysates) | List of potential protein binding partners |
Mitigation Strategies
Once a significant off-target has been identified and validated, consider the following strategies:
-
Structure-Activity Relationship (SAR) Studies: If the off-target is problematic, medicinal chemists can design and synthesize new analogs of this compound. [11]The goal is to modify the chemical structure to reduce binding to the off-target while maintaining or improving affinity for PfIspD. [12]
-
Dose Optimization: Use the lowest effective concentration of this compound in your experiments that still achieves the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.
-
Use of More Specific Analogs: Research has been conducted to create analogs of this compound with improved properties. [1]Investigating if any of these analogs have a better selectivity profile could be a viable option.
-
Rational Drug Design: If the structures of both the on-target (PfIspD) and the off-target protein are known, computational modeling can be used to design modifications to this compound that disrupt binding to the off-target. [13]
References
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(6), 956-968. [Link]
-
Swift, R. V., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. [Link]
-
Pantoliano, M. W., et al. (2001). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. John Wiley & Sons, Inc.[Link]
-
van der Werff, T., et al. (2021). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 64(22), 16654-16675. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate.[Link]
-
Wu, W., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1793-1798. [Link]
-
Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493. [Link]
-
Li, J., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(1), 7-10. [Link]
-
Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Axxam.[Link]
-
Proteos. (n.d.). Thermal Shift Assay. Proteos.[Link]
-
Wikipedia. (2023). Thermal shift assay. Wikipedia.[Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Bio-Rad.[Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.[Link]
-
Ammar, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 223-236). Humana Press. [Link]
-
Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 16, 329-340. [Link]
-
Swift, R. V., et al. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News.[Link]
-
BioWorld. (2015). Antimalarials targeting apicoplast optimized to derive MMV-008138. BioWorld.[Link]
-
Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(39), 4028-4032. [Link]
-
Bio-Synthesis Inc. (2023). Off Target Effects in small interfering RNA or siRNA. Bio-Synthesis Inc.[Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
-
Furi, I., et al. (2021). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British Journal of Pharmacology, 178(2), 274-290. [Link]
-
ResearchGate. (n.d.). Strategies to reduce off-target effects. ResearchGate.[Link]
-
Yao, Z.-K., et al. (2016). Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability. Bioorganic & Medicinal Chemistry Letters, 26(21), 5269-5272. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(6), 956-968. [Link]
-
El-Hachem, N., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology, 18(9), e1010430. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.[Link]
-
Ruprecht, B., et al. (2024). diaPASEF-Powered Chemoproteomics Enables Deep Kinome Interaction Profiling. bioRxiv.[Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diaPASEF-Powered Chemoproteomics Enables Deep Kinome Interaction Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
MMV008138 Technical Support Center: Stability & Handling Guide
Introduction
Welcome to the technical support guide for MMV008138, a potent inhibitor of the Plasmodium falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1][2] As a key compound from the Malaria Box initiative, this compound is crucial for research into novel antimalarial drugs targeting the methylerythritol phosphate (MEP) pathway.[3][4] The integrity and stability of this compound are paramount for generating reproducible and reliable experimental data.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not just procedural steps but also the underlying scientific rationale to empower researchers to make informed decisions during their experimental design.
Part 1: Frequently Asked Questions (FAQs) on Handling and Stability
Q1: How should I handle and store the solid form of this compound upon receipt?
Answer: Proper handling and storage from the moment of receipt are critical to preserving the compound's integrity.
-
Initial Receipt: Upon receiving the shipment, visually inspect the container for any signs of damage or breakage.[5] It is best practice to unpack antineoplastic or hazardous compounds in a designated area with neutral or negative pressure, wearing appropriate Personal Protective Equipment (PPE), including gloves and a lab coat.[5][6]
-
Storage Conditions: this compound, as a crystalline solid, should be stored under controlled conditions to prevent degradation. Based on standard practices for complex organic molecules, the following is recommended:
-
Temperature: Store at -20°C for long-term stability. Some suppliers may indicate stability for ≥4 years under these conditions.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes the risk of oxidation and hydrolysis from atmospheric moisture.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place. Photodegradation is a common risk for organic compounds with aromatic systems.
-
Q2: What is the best solvent for preparing a stock solution of this compound, and what are the recommended storage practices?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
-
Solvent Choice: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. For similar compounds, solubility in DMSO can be high (e.g., ~30 mg/mL).[7]
-
Stock Solution Preparation:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Using aseptic techniques in a chemical fume hood, add anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM). A concentration of 10 mM is a common standard for compound libraries.[8]
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
Storage of Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into single-use volumes in low-retention tubes.
-
Temperature: Store aliquots at -20°C or, for enhanced long-term stability, at -80°C.
-
Moisture: Use DMSO with low water content (<0.1%). DMSO is highly hygroscopic and absorbed water can lead to compound precipitation upon freezing or hydrolysis over time.
-
While DMSO is an excellent solvent for storage, it's important to note that high concentrations of DMSO can affect enzyme stability and cell viability in certain assays.[9] Always ensure the final concentration of DMSO in your experimental setup is within a tolerable range for your system (typically <0.5%).
Q3: How stable is this compound in aqueous buffers and cell culture media? What is the impact of pH?
Answer: The stability of this compound in aqueous solutions is a critical factor for the success of enzymatic and cell-based assays. While specific hydrolysis data for this compound is not extensively published, we can infer its behavior based on its chemical structure and general principles of chemical stability.
-
pH-Dependence: The structure of this compound contains functional groups (amides, amines) that can be susceptible to pH-dependent hydrolysis. Generally, compounds are most stable within a specific pH range. For many drugs, maximum stability is found in a slightly acidic to neutral pH range (e.g., pH 4.5 to 6.5).[10] Extreme acidic or alkaline conditions will likely accelerate the degradation of this compound.
-
Aqueous Buffer Preparation: It is strongly recommended to prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock solution. Do not store aqueous solutions for more than one day.[7]
-
Buffer Components: Be aware that some buffer components can catalyze degradation.[10] For example, phosphate buffers are generally considered inert, but it is always best to validate compound stability in your specific experimental buffer.
-
Recommendation: When diluting the stock into your final aqueous buffer (e.g., PBS, Tris, or cell culture medium), mix thoroughly to avoid localized high concentrations that can cause precipitation.
Q4: Is this compound sensitive to light or elevated temperatures during experiments?
Answer: Yes, both light and temperature can be sources of degradation for complex organic molecules like this compound.
-
Photostability: The tetrahydro-β-carboline core of this compound contains chromophores that can absorb UV or visible light. This absorbed energy can lead to photochemical degradation.
-
Recommendation: During experiments, protect solutions from direct light by using amber tubes or covering plates with foil, especially during long incubation periods.
-
-
Thermal Stability: Elevated temperatures accelerate chemical reactions, including degradation pathways like hydrolysis and oxidation.[11][12][13] While standard incubation at 37°C for cell-based assays is generally acceptable for short durations, prolonged exposure should be evaluated.
-
Recommendation: Avoid leaving working solutions at room temperature or 37°C for extended periods before or after the experiment. Prepare them just before use and keep them on ice if there are delays.
-
Part 2: Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Scenario 1: My this compound precipitated after dilution into an aqueous buffer.
This is a frequent issue stemming from the low aqueous solubility of many small molecule inhibitors.
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | The final concentration of the compound exceeds its solubility limit in the aqueous buffer. This is the most common cause. | - Ensure the final concentration is within a reasonable range for in vitro studies. - Increase the final percentage of DMSO slightly (if tolerable for the assay, e.g., from 0.1% to 0.5%). - Perform a serial dilution in the buffer rather than a single large dilution step. |
| pH-Dependent Solubility | The pH of the final buffer is in a range where the compound is less soluble.[14] | - Check the pH of your buffer. For compounds with basic nitrogen atoms, solubility is often higher at a slightly acidic pH. Consider using a buffer with a pH between 6.0 and 7.2. |
| "Salting Out" Effect | High salt concentrations in some buffers (e.g., PBS) can decrease the solubility of organic compounds. | - If possible, test a buffer with a lower ionic strength. |
| Improper Mixing | Adding the DMSO stock directly to the full volume of buffer without rapid mixing can cause localized precipitation. | - Add the DMSO stock to a smaller volume of buffer first while vortexing, then bring it to the final volume. |
Here is a decision tree to systematically address precipitation problems.
Caption: Decision tree for troubleshooting this compound precipitation.
Scenario 2: I am observing inconsistent IC50 values or a loss of activity over time.
This often points to a compound stability issue.
| Potential Cause | Explanation | Recommended Solution |
| Stock Solution Degradation | The DMSO stock has been stored improperly, subjected to multiple freeze-thaw cycles, or is simply old. | - Use a fresh aliquot for each experiment. - Prepare a new stock solution from solid material. - Verify the concentration and purity of the stock solution using HPLC or LC-MS. |
| Aqueous Solution Instability | The compound is degrading in the aqueous buffer during the course of the experiment (e.g., a 48- or 72-hour cell-based assay). | - Prepare working solutions immediately before use. - For long-term assays, consider the stability of the compound under incubation conditions. A stability test may be required (see Protocol below). |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of plastic labware (tubes, plates, pipette tips), reducing the effective concentration. | - Use low-retention plasticware. - Include a small amount of non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer, if compatible with the assay, to reduce non-specific binding. |
| Photodegradation | The experimental setup allows for prolonged exposure to ambient or incubator light. | - Protect plates and solutions from light at all times. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a 10 mM DMSO stock solution.
-
Pre-calculation: Determine the mass of this compound needed. (Molecular Weight of this compound free base is approx. 392.45 g/mol . Adjust for salt form if applicable). For 1 mg of solid, the required DMSO volume for a 10 mM solution is: Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000
-
Equilibration: Remove the vial of solid this compound from -20°C storage and let it sit at room temperature for 15-20 minutes.
-
Dissolution: In a chemical fume hood, add the calculated volume of anhydrous, high-purity DMSO.
-
Homogenization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if needed.
-
Aliquoting & Storage: Dispense the stock solution into single-use, low-retention polypropylene tubes. Label clearly and store at -80°C.
Caption: Standard workflow from solid compound to final assay.
Protocol 2: Basic Assessment of Aqueous Stability
This protocol uses High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific buffer over time.[15][16]
-
Preparation: Prepare a working solution of this compound in your experimental buffer (e.g., 10 µM in PBS, pH 7.4).
-
Timepoint Zero (T=0): Immediately after preparation, take a sample of the solution and inject it into an HPLC system equipped with a UV detector. Record the peak area of the parent this compound compound. This is your 100% reference.
-
Incubation: Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, protected from light).
-
Subsequent Timepoints: Take samples at various timepoints (e.g., 2, 8, 24, 48 hours). Analyze each sample by HPLC using the same method as T=0.
-
Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 sample. A decrease in the parent peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.[17]
References
-
Moraes, M. C. et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases. Available at: [Link]
-
Moraes, M. C. et al. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. PubMed. Available at: [Link]
-
van der Werff, F. et al. (2022). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. PMC. Available at: [Link]
-
Moraes, M. C. et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Publications. Available at: [Link]
-
Merino, E. F. et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. NIH. Available at: [Link]
-
Moraes, M. C. et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. Available at: [Link]
-
Ghavami, M. et al. (2016). Inhibition of PfIspD enzyme activity by diastereomers of MMV-08138. ResearchGate. Available at: [Link]
-
Various Authors. (2013). Safe handling of hazardous drugs. PMC. Available at: [Link]
-
Işık, M. et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. Available at: [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Various Authors. (2015). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. ResearchGate. Available at: [Link]
-
Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]
-
Sharga, Y. P. et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. MDPI. Available at: [Link]
-
Xu, K. A. & Trissel, L. A. (1998). Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions. PubMed. Available at: [Link]
-
Lorincz, O. et al. (2023). Extreme thermal stability of the antiGFP nanobody - GFP complex. PubMed. Available at: [Link]
-
Wang, W. et al. (2018). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. PubMed. Available at: [Link]
-
Wang, T. et al. (2011). The degradation of chlorpyrifos and diazinon in aqueous solution by ultrasonic irradiation. PubMed. Available at: [Link]
-
Annandarajah, C. & Mziray, M. (2020). Mosquito repellent thermal stability, permeability and air volatility. PubMed. Available at: [Link]
-
Klimenko, A. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available at: [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. ASHP. Available at: [Link]
-
Rosu, D. et al. (2014). Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. ResearchGate. Available at: [Link]
-
Chen, Y. et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available at: [Link]
-
Zhang, T. et al. (2015). Aqueous Stability of Astilbin: Effects of pH, Temperature, and Solvent. ResearchGate. Available at: [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashp.org [ashp.org]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The degradation of chlorpyrifos and diazinon in aqueous solution by ultrasonic irradiation: effect of parameters and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mosquito repellent thermal stability, permeability and air volatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Selecting the Correct Stereoisomer of MMV008138 for Research
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for researchers working with the potent antimalarial compound MMV008138. Due to its stereochemical complexity, selecting the correct isomer is paramount for experimental success and data reproducibility. This document, prepared by our senior application scientists, will navigate you through the critical aspects of stereoisomer selection, validation, and troubleshooting.
Frequently Asked Questions (FAQs)
What is this compound and why is its stereochemistry critical?
this compound is a powerful antimalarial compound from the aminomethyl-benzimidazole class that shows significant promise in combating drug-resistant malaria. It functions by inhibiting the phenylalanyl-tRNA synthetase (PheRS) in Plasmodium falciparum, the parasite causing the most lethal form of malaria. This compound possesses two chiral centers, resulting in four possible stereoisomers. Scientific literature has demonstrated that the biological activity is highly dependent on the specific 3D arrangement of atoms, with one isomer being markedly more potent than the others. Using the wrong isomer or a mixture can lead to inaccurate conclusions about the compound's efficacy and mechanism of action.Which stereoisomer of this compound is the biologically active one?
The stereoisomer with the highest potency against P. falciparum has been identified as the (S,S)-enantiomer. This isomer exhibits the most potent inhibition of PfPheRS. For any research aiming to elucidate the compound's mechanism of action, assess its efficacy, or perform structure-activity relationship (SAR) studies, it is imperative to use the purified (S,S)-stereoisomer.Where can I source the individual stereoisomers of this compound?
Obtaining specific, purified stereoisomers of complex molecules like this compound can be challenging. They may not be available from all major chemical suppliers. It is recommended to contact vendors specializing in chiral compounds, custom synthesis, or chiral separation services. Always insist on a Certificate of Analysis (CoA) that provides clear data on the stereoisomeric purity, typically determined by chiral chromatography (HPLC or SFC).What are the risks of using a mixture of this compound stereoisomers in my experiments?
Employing a racemic mixture (an equal mix of enantiomers) or a diastereomeric mixture can introduce significant experimental errors. The primary risks include:- Underestimation of Potency: The inactive isomers contribute to the overall concentration but do not contribute to the desired biological effect, leading to an artificially high IC50 value.
- Inconsistent Results: If the ratio of stereoisomers varies between batches, it will be impossible to obtain reproducible data.
- Masking Off-Target Effects: Inactive isomers are not necessarily inert; they could have their own off-target effects that might confound your results.
- Flawed Structure-Activity Relationships: In a drug discovery context, using mixtures will obscure the true relationship between the compound's structure and its biological activity.
Troubleshooting and Experimental Guides
This section addresses specific technical challenges you may encounter during your research with this compound.
Problem: How do I verify the stereoisomeric purity of my this compound sample?
Root Cause: Before beginning any experiment, you must confirm the identity and purity of your reagents. For chiral molecules, this extends to stereoisomeric purity. Without this verification, you cannot be confident in your results.
Solution: Analytical Chiral Chromatography
The most definitive method to separate and quantify stereoisomers is through chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Navigating Experimental Variability in MMV008138 Antimalarial Assays: A Technical Support Guide
Welcome to the technical support center for MMV008138, a pivotal compound in the global effort to combat malaria. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding in vitro assays involving this promising antimalarial agent. Our goal is to empower you with the knowledge to anticipate and overcome experimental variability, ensuring the generation of robust and reproducible data.
Understanding this compound: A Targeted Approach to Malaria
This compound is a potent antimalarial compound identified from the Malaria Box initiative. Its primary mechanism of action is the inhibition of the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) enzyme within the methylerythritol phosphate (MEP) pathway of Plasmodium falciparum.[1][2][3][4] This pathway is essential for the synthesis of isoprenoid precursors, which are vital for parasite survival.[1][2] Crucially, the MEP pathway is absent in humans, making IspD an attractive and specific drug target.[1][5]
The active stereoisomer of this compound is the (1R,3S)-configured form.[1][5] A hallmark of this compound's on-target activity is the ability to rescue parasite growth inhibition by supplementing the culture medium with isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway.[1][5] This compound shows high selectivity, with no inhibitory activity against the human IspD enzyme.[1][3]
The MEP Pathway and this compound's Site of Action
To visualize the mechanism of this compound, it is essential to understand its place within the MEP pathway.
Figure 1: The MEP Pathway in P. falciparum and the inhibitory action of this compound on the IspD enzyme.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and application of this compound in experimental settings.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a level that affects parasite viability (typically ≤0.5%).
Q2: What is the active stereoisomer of this compound, and is it necessary to use the pure form?
A: The (1R,3S)-configured stereoisomer is the most potent inhibitor of P. falciparum growth and PfIspD.[1][5] For accurate and reproducible IC50 determination, it is highly recommended to use the pure (1R,3S) stereoisomer. Using a mixture of stereoisomers can lead to higher IC50 values and variability in results.
Q3: How can I confirm that the observed antimalarial activity is due to the inhibition of the MEP pathway?
A: The most effective way to confirm on-target activity is through a rescue experiment. Supplementing the parasite culture medium with 200 µM isopentenyl pyrophosphate (IPP) should reverse the growth inhibitory effects of this compound.[1][5] A significant increase in the IC50 value in the presence of IPP indicates that the compound is acting on the MEP pathway.
Q4: Does this compound have any off-target effects?
A: Studies have shown that off-target effects of this compound on P. falciparum growth occur at concentrations roughly 40-fold higher than those that target the MEP pathway.[5] However, it is always good practice to assess cytotoxicity against a mammalian cell line (e.g., HepG2) to determine the selectivity index.
Q5: What is the expected IC50 range for this compound against P. falciparum?
A: The reported IC50 values for the active (1R,3S) stereoisomer against drug-sensitive and resistant P. falciparum strains are in the nanomolar range. However, the exact IC50 can vary depending on the parasite strain, assay format, and culture conditions. It is important to include a reference drug with a known IC50 in your assays for comparison.
Table 1: Reported In Vitro Activity of (1R,3S)-MMV008138 and Analogs
| Compound | P. falciparum Dd2 Strain IC50 (nM) | PfIspD IC50 (nM) |
| (1R,3S)-MMV008138 (1a) | 250 ± 50 | 44 ± 15 |
| Analog 1e | 320 - 860 | 31 - 260 |
| Analog 1i | 320 - 860 | 31 - 260 |
| Fosmidomycin (FOS) | 880 ± 70 | ~4% inhibition at 10 µM |
Data compiled from Browne et al., 2018.[1]
Troubleshooting Guide for this compound Assays
Experimental variability can arise from multiple sources. This section provides a structured approach to identifying and resolving common issues encountered during this compound assays.
Issue 1: High Variability in IC50 Values Between Experiments
Q: My calculated IC50 values for this compound are inconsistent across different experimental runs. What could be the cause?
A: Inconsistent IC50 values are a common challenge in antimalarial drug screening. Several factors can contribute to this variability:
-
Parasite Culture Health and Synchronization: The developmental stage of the parasite can influence its susceptibility to drugs. Ensure your parasite cultures are healthy, with low levels of crisis forms, and are tightly synchronized. Assays initiated with late-stage parasites may yield different results compared to those started with ring-stage parasites.
-
Hematocrit and Parasitemia: Variations in the initial hematocrit and parasitemia can affect drug efficacy. Standardize these parameters for all your assays.
-
Reagent Quality and Consistency: The quality of culture medium, serum or serum substitutes (e.g., Albumax), and red blood cells can significantly impact parasite growth and drug activity. Use a consistent source of reagents and screen new batches for their ability to support robust parasite growth.
-
Compound Handling: Ensure accurate serial dilutions of this compound. Improperly prepared or stored stock solutions can lead to inaccurate final concentrations in the assay plates.
Issue 2: No or Weak Parasite Growth Inhibition
Q: I am not observing the expected level of parasite growth inhibition with this compound, even at higher concentrations. What should I check?
A: If this compound appears inactive or less potent than expected, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, confirm its identity and concentration using analytical methods. Ensure the correct stereoisomer is being used.
-
IPP Contamination: The presence of exogenous IPP in the culture medium can rescue parasites from the inhibitory effects of this compound. Ensure that your medium components are not contaminated with IPP.
-
Assay Incubation Time: this compound's primary effect is on the late trophozoite and early schizont stages.[2] Ensure your assay has a sufficient incubation period (e.g., 72 hours) to allow the drug to act on at least one full parasite lifecycle.
Issue 3: Troubleshooting the SYBR Green I Assay
Q: I am using a SYBR Green I-based assay to measure parasite growth and am encountering issues like high background fluorescence or poor signal-to-noise ratio. How can I optimize this?
A: The SYBR Green I assay is a popular method for quantifying parasite growth, but it requires careful optimization.
-
Incomplete Red Blood Cell Lysis: Ensure complete lysis of red blood cells before adding SYBR Green I, as unlysed cells can interfere with the fluorescence reading.
-
DNA from White Blood Cells: If using fresh blood, remove white blood cells by passing the blood through a Plasmodipur filter or a cellulose column to avoid background fluorescence from their DNA.
-
SYBR Green I Concentration and Incubation: Optimize the concentration of SYBR Green I and the incubation time. Excessive dye concentration can lead to high background, while insufficient incubation may result in a weak signal.
-
Primer-Dimers and Non-Specific Amplification (for qPCR-based assays): If using a qPCR approach, ensure your primers are specific to the parasite DNA and do not form primer-dimers, which can bind SYBR Green I and generate a false-positive signal.[6]
A Standardized Workflow for this compound In Vitro Assay
To minimize variability, a standardized experimental workflow is essential.
Figure 2: A standardized workflow for in vitro testing of this compound against P. falciparum.
By understanding the mechanism of action of this compound and implementing rigorous experimental controls and a standardized workflow, researchers can overcome common sources of variability and generate high-quality, reproducible data. This will ultimately accelerate the development of this promising antimalarial candidate.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trust your SYBR Green qPCR Data [thermofisher.com]
Technical Support Center: Best Practices for Control Experiments When Using MMV008138
Welcome to the technical support center for MMV008138. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound in your experiments. Here, we will address common questions and potential challenges in a direct question-and-answer format, with a focus on rigorous experimental design and data interpretation through appropriate controls.
Frequently Asked Questions (FAQs)
General Compound Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antimalarial compound that specifically targets the Plasmodium falciparum enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1][2][3][4] IspD is a critical enzyme in the methylerythritol phosphate (MEP) pathway, which is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), essential isoprenoid precursors for the parasite.[1][4] This pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid biosynthesis, making the MEP pathway an attractive target for antimalarial drugs.[1][5] The active stereoisomer of this compound is (1R,3S)-configured.[1][5][6]
On-Target Effect Confirmation
Q2: How can I be sure that the growth inhibition I observe in my P. falciparum culture is due to the specific inhibition of the MEP pathway by this compound?
A2: This is a critical question of target engagement. The most effective way to confirm the on-target activity of this compound is through a chemical rescue experiment using isopentenyl pyrophosphate (IPP).[1][5] Supplementing the parasite culture medium with IPP should reverse the growth inhibitory effects of this compound.[1][5]
Here is a recommended workflow for a chemical rescue experiment:
Caption: Workflow for a chemical rescue experiment.
Expected Outcome: You should observe a significant restoration of parasite growth in the culture supplemented with IPP compared to the culture treated with this compound alone.
Q3: What is the recommended concentration of IPP for the rescue experiment, and are there any important considerations?
A3: A concentration of 200 µM IPP has been shown to be effective in rescuing parasite growth from inhibition by this compound.[5] It is crucial to ensure that the IPP solution is properly prepared and stable. It is also important to include a control group with IPP alone to ensure it does not have any independent effect on parasite growth at the concentration used.
| Experimental Group | Treatment | Expected Outcome |
| 1. Untreated Control | Vehicle (e.g., DMSO) | Normal parasite growth |
| 2. This compound Treatment | This compound (at IC50 or IC90) | Significant growth inhibition |
| 3. Rescue Group | This compound + 200 µM IPP | Reversal of growth inhibition |
| 4. IPP Control | 200 µM IPP | Normal parasite growth |
Off-Target and Cytotoxicity Assessment
Q4: How can I rule out off-target effects or general cytotoxicity of this compound?
A4: While this compound is known to be selective for P. falciparum IspD, it is always good practice to assess potential off-target effects and cytotoxicity, especially when using a new batch of the compound or a different cell line.
1. Mammalian Cell Cytotoxicity Assay: A standard cytotoxicity assay using a mammalian cell line (e.g., HepG2, HEK293T) is recommended.[7][8] This will help determine the compound's therapeutic index (the ratio of the cytotoxic concentration to the effective concentration).
Recommended Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).[8]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50).
2. Counter-Screening Against Human IspD: If you have access to the recombinant human IspD enzyme, performing an in vitro enzyme inhibition assay can provide direct evidence of selectivity.[1][3][4] this compound has been shown to not inhibit human IspD.[1][3][4]
Caption: Counter-screening workflow for selectivity.
Troubleshooting Guide
Q5: I am not seeing the expected growth inhibition with this compound. What could be the problem?
A5: There are several potential reasons for a lack of activity. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, use a fresh, validated batch.
-
Solubility: Ensure that this compound is fully dissolved in your culture medium. Poor solubility can lead to a lower effective concentration. Consider the use of a suitable solvent like DMSO and ensure the final concentration in the medium is not cytotoxic.
-
Parasite Strain: While this compound is broadly active, there might be slight variations in sensitivity between different P. falciparum strains. Confirm the expected IC50 for the strain you are using from the literature.
-
Assay Conditions: Review your experimental setup, including parasite density, incubation time, and the method used to assess parasite growth (e.g., SYBR Green, LDH assay).
Q6: My chemical rescue experiment with IPP is not working as expected. What should I check?
A6: If you are not observing a rescue effect, consider these points:
-
IPP Quality and Concentration: Ensure your IPP is of high quality and has been stored correctly. Prepare fresh solutions for each experiment. Verify that the final concentration in the culture is indeed 200 µM.
-
Timing of IPP Addition: Add IPP at the same time as this compound.
-
Off-Target Effects at High Concentrations: If you are using very high concentrations of this compound, you might be observing off-target effects that cannot be rescued by IPP.[5] Try performing the rescue experiment at a concentration closer to the IC50 or IC90.
-
Metabolic Instability of IPP: While generally stable in culture for the duration of the assay, ensure your experimental timeline is not excessively long, which could lead to IPP degradation.
Best Practices Summary
To ensure the scientific rigor of your experiments with this compound, always include the following controls:
| Control Type | Purpose | Implementation |
| Vehicle Control | To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound. | Treat a set of wells with the same concentration of the vehicle as used for the highest concentration of this compound. |
| Positive Control (On-target) | To confirm the on-target mechanism of action. | Perform a chemical rescue experiment with 200 µM IPP. |
| Negative Control (Off-target) | To assess selectivity and rule out general cytotoxicity. | Test this compound against a mammalian cell line. |
| Positive Control (Assay) | To ensure the assay for measuring parasite growth is working correctly. | Use a known antimalarial with a well-characterized mechanism of action (e.g., chloroquine, artemisinin). |
By implementing these best practices and control experiments, you can be confident in the validity and reproducibility of your research findings when working with this compound.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(1R,3S) (IspD Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
Technical Support Center: MMV008138 Experimental Reproducibility
Welcome to the technical support resource for MMV008138. This guide is designed for researchers, scientists, and drug development professionals to ensure the highest level of reproducibility and accuracy in experiments involving this potent antimalarial compound. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, grounded in both mechanistic understanding and practical application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, experimental antimalarial compound identified from the Malaria Box initiative. Its primary mechanism of action is the inhibition of the Plasmodium falciparum enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, commonly known as IspD.[1][2][3][4] This enzyme is a critical component of the methylerythritol phosphate (MEP) pathway, which the parasite uses for the biosynthesis of essential isoprenoids.[1][5] Since the MEP pathway is absent in humans (who use the mevalonate pathway), this compound offers a selective mode of action against the parasite.[1][6]
Q2: I have the racemic mixture of this compound. Is that sufficient for my experiments?
While the racemic mixture shows activity, research has demonstrated that the antimalarial potency of this compound is highly stereospecific. The (1R,3S)-configured stereoisomer is the most potent inhibitor of both P. falciparum growth and the PfIspD enzyme.[1][6] For dose-response experiments requiring high precision and reproducibility, using the purified (1R,3S) isomer is strongly recommended to avoid misinterpretation of IC50 values. If using the racemate, be aware that only a fraction of the compound is contributing to the observed activity.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability and solubility, follow these guidelines:
-
Solvent: Prepare primary stock solutions in 100% Dimethyl Sulfoxide (DMSO).
-
Concentration: Create a high-concentration primary stock (e.g., 10-20 mM) to minimize the volume of DMSO introduced into your assays. The final DMSO concentration in your culture medium should ideally be ≤0.5% to avoid solvent-induced toxicity to the parasites.
-
Storage: Aliquot the primary stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation, causing variability in your results.[7]
Q4: How can I experimentally validate that this compound is acting on the MEP pathway in my assay?
A key validation experiment is the "chemical rescue" with Isopentenyl Pyrophosphate (IPP).[1][6] Since this compound blocks the MEP pathway, its inhibitory effect can be bypassed by providing the downstream product, IPP, which is essential for the parasite.
-
Procedure: Run a parallel growth inhibition assay where parasites are treated with this compound in the presence of a rescuing concentration of IPP (typically ~200 µM).
-
Expected Outcome: If this compound is acting on-target, the addition of IPP should significantly reverse the growth inhibition, resulting in a substantial rightward shift of the IC50 curve.[1][6] This confirms the compound's mechanism of action in your specific experimental setup.
Troubleshooting Guide: In Vitro Parasite Growth Assays
This section addresses specific issues that may arise during standard in vitro susceptibility testing of P. falciparum.
Problem 1: High Variability in IC50 Values Between Experiments
-
Potential Cause 1: Compound Instability/Precipitation.
-
Why it happens: Repeated freeze-thaw cycles of stock solutions or improper dilution techniques can cause the compound to degrade or fall out of solution. This is a common source of error in dose-response assays.
-
Recommended Solution:
-
Always use a freshly thawed aliquot of your high-concentration DMSO stock for each experiment.
-
When preparing your serial dilutions, ensure the compound is fully dissolved at each step. Perform dilutions in a step-wise manner (intermediate dilutions in culture medium) rather than adding a minuscule volume of DMSO stock directly to a large volume of medium.
-
Visually inspect your pre-dosed plates for any signs of precipitation before adding parasites.
-
-
-
Potential Cause 2: Inconsistent Parasite Inoculum.
-
Why it happens: Variation in the starting parasitemia or hematocrit affects the drug-to-parasite ratio, which can significantly alter the calculated IC50 value.
-
Recommended Solution:
-
Use tightly synchronized ring-stage parasites for your assays. This minimizes stage-specific variations in susceptibility.
-
Carefully calculate and normalize your starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5-2%) for all wells and all experiments.
-
Ensure the parasite culture is healthy and in the logarithmic growth phase before initiating the assay.
-
-
-
Potential Cause 3: Assay Plate Edge Effects.
-
Why it happens: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in drug concentration and media composition.
-
Recommended Solution: Avoid using the outermost wells of the plate for your dose-response curves. Fill these wells with sterile media or water to create a humidity barrier, improving the consistency of the inner wells.
-
Problem 2: No Parasite Growth Inhibition Observed, Even at High Concentrations
-
Potential Cause 1: Inactive Compound.
-
Why it happens: The compound may have degraded due to improper storage or handling.
-
Recommended Solution:
-
Prepare a fresh stock solution from the solid compound.
-
Include a control antimalarial drug with a known IC50 value (e.g., Artemisinin, Chloroquine) in every assay plate. If the control drug shows its expected activity, the issue likely lies with your this compound stock.
-
-
-
Potential Cause 2: Parasite Resistance.
-
Why it happens: While unlikely for laboratory strains unless specifically selected, it's a possibility. The primary mechanism of resistance to this compound involves mutations in the target enzyme, IspD.[3][4]
-
Recommended Solution: Test the compound against a well-characterized, drug-sensitive P. falciparum strain (e.g., 3D7, NF54) to confirm its activity. If it is active against the sensitive strain but not your strain of interest, it may indicate pre-existing resistance.
-
Problem 3: Low Signal-to-Noise Ratio in SYBR Green I Assay
-
Potential Cause: High Background Fluorescence.
-
Why it happens: SYBR Green I can bind to residual host white blood cell (WBC) DNA if the initial blood source was not properly filtered, leading to high background signal in uninfected control wells.
-
Recommended Solution:
-
Before culturing, pass the red blood cells through a Plasmodipur filter or perform a cellulose column purification (CF11) to remove WBCs and platelets.
-
Ensure your lysis buffer composition is correct and that the incubation step allows for complete lysis of the red blood cells before reading the plate.[8]
-
Always include "uninfected RBC" wells as your background control and subtract this value from all other wells.
-
-
Visualized Protocols and Pathways
Mechanism of Action: this compound Inhibition of the MEP Pathway
The diagram below illustrates the validated target of this compound within the Plasmodium MEP pathway, which is localized to the parasite's apicoplast.
Caption: this compound blocks the MEP pathway by inhibiting the IspD enzyme.
Standard Workflow: P. falciparum Growth Inhibition Assay
This workflow outlines the key steps for determining the IC50 value of this compound using a standard SYBR Green I-based method.
Caption: Workflow for a standard 72-hour P. falciparum drug susceptibility assay.
Key Experimental Protocol: Growth Inhibition Assay (SYBR Green I)
This protocol is adapted from standard methodologies for antimalarial drug screening.[8]
1. Preparation of Compound Plate (96-well, flat-bottom): a. Prepare a 2 mM intermediate stock of this compound in complete culture medium (e.g., RPMI-1640 + Albumax) from your 20 mM DMSO stock. b. In a 96-well plate, perform a 2-fold serial dilution starting from 2 µM (or your desired highest concentration) across 10 wells. Ensure each well contains 100 µL. c. Include control wells: No-drug controls (medium only) and no-parasite controls (medium only).
2. Preparation of Parasite Inoculum: a. Use a synchronized culture of P. falciparum at the ring stage. b. Dilute the culture with fresh red blood cells and complete medium to achieve a final parasitemia of 0.5% and a final hematocrit of 2%.
3. Incubation: a. Add 100 µL of the parasite inoculum to each well of the compound plate (final volume will be 200 µL). b. Place the plate in a modular incubation chamber, gas with a mixture of 5% CO2, 5% O2, 90% N2, and incubate at 37°C for 72 hours.
4. Lysis and Staining: a. Prepare the SYBR Green I lysis buffer (e.g., Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye). b. Carefully remove 100 µL of medium from the top of each well. c. Add 100 µL of SYBR Green I lysis buffer to each well. d. Seal the plate and incubate for 1 hour in the dark at room temperature.
5. Data Acquisition and Analysis: a. Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~530 nm. b. Subtract the average fluorescence value of the uninfected RBC control wells from all other wells. c. Normalize the data by setting the average fluorescence of the no-drug control wells to 100% growth. d. Plot the percent growth inhibition versus the log of the drug concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosb.com [biosb.com]
- 8. iddo.org [iddo.org]
MMV008138 Technical Support Center: A Guide to Assay Development and Interference Mitigation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for MMV008138. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising antimalarial compound. Our goal is to provide you with field-proven insights and practical troubleshooting strategies to ensure the integrity of your experimental data, focusing specifically on identifying and preventing common assay interference artifacts.
Section 1: Frequently Asked Questions - Core Concepts of this compound
This section addresses fundamental questions regarding the compound's mechanism and properties.
Q1: What is the primary molecular target of this compound?
A1: The primary and validated molecular target of this compound is 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1][2][3][4][5] IspD is an essential enzyme in the methylerythritol phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoid precursors in Plasmodium falciparum.[1][6] This pathway is absent in humans, making IspD an attractive and selective antimalarial drug target.[3][6]
Q2: How can I confirm the on-target activity of this compound in my P. falciparum growth assay?
A2: On-target activity can be confirmed using a chemical rescue experiment with isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway.[1][6][7] If this compound is indeed inhibiting parasite growth by blocking the MEP pathway, supplementing the culture medium with IPP should restore normal parasite growth.[1][6][8] This is a critical validation step to distinguish specific pathway inhibition from off-target cytotoxicity or other artifacts. A detailed protocol is provided in Section 4.
Q3: Which stereoisomer of this compound is the active form?
A3: The biologically active stereoisomer is (1R,3S)-MMV008138.[1][6] Studies have shown a strong correlation between the growth inhibition potency of different stereoisomers and their ability to inhibit the target enzyme, PfIspD, with the (1R,3S) configuration being significantly more potent.[1][6]
Q4: Is this compound selective for the parasite enzyme over human enzymes?
A4: Yes, this compound demonstrates high selectivity. The MEP pathway, and therefore the IspD enzyme, is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis.[1][6] Furthermore, studies have shown that this compound does not inhibit the recently characterized human IspD, reinforcing its potential as a species-selective agent.[1][5]
Section 2: Troubleshooting Guide - Identifying and Mitigating Assay Interference
Even with a well-characterized compound, assay artifacts can lead to misleading data. This guide will help you diagnose and solve common interference issues.
Problem 1: Potent Inhibition Observed, but Structure-Activity Relationship (SAR) is Illogical or Flat.
-
Symptom: You observe potent inhibition of your target in a biochemical assay, but minor chemical modifications to this compound result in a complete loss of activity, or multiple, structurally unrelated compounds show similar potency.
-
Potential Cause: This is a classic hallmark of non-specific inhibition, often caused by compound aggregation or the compound belonging to a class of Pan-Assay Interference Compounds (PAINS) .[9][10][11] Aggregators form sub-micrometer colloidal particles that sequester and denature proteins non-specifically.[12][13] PAINS possess substructures that can interfere with assays through various mechanisms, including reactivity or redox cycling.[10][11][14]
-
Diagnostic Protocol & Solution:
-
PAINS Substructure Analysis: Use computational filters (e.g., FAF-Drugs4, ZINC-PAINS remover) to check if the this compound scaffold or any analogs contain known PAINS motifs. While this compound itself is not widely flagged as a PAIN, this is a crucial first check for any new analog.
-
Detergent Test for Aggregation: Re-run the inhibition assay in the presence of a low concentration (0.01% - 0.1%) of a non-ionic detergent like Triton X-100 or Tween-80. If the compound's inhibitory activity is substantially reduced or eliminated, aggregation is the likely cause.[12] Specific inhibitors should not be affected by the detergent.
-
Dynamic Light Scattering (DLS): DLS can directly detect the formation of aggregates at concentrations used in the assay.[9]
-
Vary Enzyme Concentration: True inhibitors typically show an IC50 value that is independent of the enzyme concentration. Aggregate-based inhibitors will show a dramatic increase in IC50 as the enzyme concentration is raised.[12]
-
Problem 2: High Background or False Positives in Fluorescence-Based Assays.
-
Symptom: You observe an increase in fluorescence signal (false positive) or a decrease in signal (quenching/false positive) that is independent of enzyme activity.
-
Potential Cause: The compound itself possesses intrinsic fluorescent properties or absorbs light at the excitation or emission wavelengths of your reporter fluorophore.[15]
-
Diagnostic Protocol & Solution:
-
Spectral Scanning: Measure the absorbance and fluorescence spectra of this compound at the assay concentration. This will reveal if its optical properties overlap with those of your assay's fluorophore.
-
No-Enzyme Control: Run the assay with the compound but without the target enzyme. A significant signal in this control confirms compound-based optical interference.
-
Red-Shift the Assay: If interference is confirmed, switch to a reporter system that uses a red-shifted fluorophore (e.g., Alexa Fluor 647). A large percentage of interfering compounds are active in the blue-green spectral region.[15] Coupling the assay to a diaphorase/resazurin system can also effectively red-shift the readout.[15]
-
Problem 3: Inhibition is Observed in a Luciferase-Based ATP Detection Assay.
-
Symptom: In an assay where the readout is ATP concentration measured by a luciferase-luciferin reaction (e.g., Kinase-Glo®, CellTiter-Glo®), this compound appears to be an inhibitor.
-
Potential Cause: The compound is not inhibiting your primary target but is directly inhibiting the luciferase reporter enzyme.[16][17][18] This is a frequent source of artifacts in high-throughput screening.
-
Diagnostic Protocol & Solution:
-
Luciferase Counter-Screen: Perform a stand-alone assay with purified firefly luciferase, ATP, and luciferin. Add this compound to determine if it directly inhibits light production. A detailed protocol is provided in Section 4.
-
Use an Orthogonal Assay: Validate the hit using a non-luciferase-based method to measure the same endpoint (e.g., an ADP-based assay, HPLC, or mass spectrometry).
-
Use a More Resistant Luciferase: Some engineered luciferases, like Ultra-Glo™ Luciferase, have been shown to be less susceptible to chemical library inhibition compared to the wild-type enzyme.[17][18]
-
Problem 4: Inhibition Increases with Pre-incubation Time or is Not Reversible.
-
Symptom: The measured IC50 of this compound decreases significantly when the compound is pre-incubated with the enzyme before adding the substrate. The inhibitory effect cannot be reversed by dilution.
-
Potential Cause: The compound may be a time-dependent inhibitor, or it may be forming chemically reactive metabolites that covalently modify the target enzyme.[19][20]
-
Diagnostic Protocol & Solution:
-
Jump-Dilution Experiment: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50). After a set time, dilute the mixture >100-fold into a solution containing the substrate. If the inhibitor is reversible and dissociates quickly, enzyme activity should rapidly recover. Lack of recovery suggests covalent or very slow-binding inhibition.
-
Include Nucleophilic Trapping Agents: In biochemical assays, the inclusion of a soft nucleophile like glutathione (GSH) can sequester reactive electrophilic metabolites.[19][20] If the compound's potency is reduced in the presence of GSH, it suggests bioactivation is occurring.
-
Section 3: Visualizations and Protocols
Diagrams
Caption: The MEP pathway in P. falciparum, highlighting the inhibitory action of this compound on the IspD enzyme.
Caption: A logical workflow for triaging a primary screening hit to rule out common assay interference artifacts.
Data Summary Table
| Interference Type | Key Diagnostic Test | Expected Result for Artifact | Prevention Strategy |
| Aggregation | Assay with 0.01% Triton X-100 | >10-fold increase in IC50 | Include detergent in assay buffer |
| PAINS | Computational substructure search | Presence of known PAINS motifs | Deprioritize or modify scaffold |
| Optical Interference | No-enzyme control | High signal (fluorescence/absorbance) | Use red-shifted or orthogonal assay |
| Luciferase Inhibition | Luciferase counter-screen | Dose-dependent inhibition of luciferase | Use orthogonal ATP detection method |
| Reactive Metabolite | Assay with 1 mM Glutathione (GSH) | >5-fold increase in IC50 | Use purified components; avoid S9 fractions |
Detailed Experimental Protocols
Protocol 1: Isopentenyl Pyrophosphate (IPP) Rescue Assay
-
Objective: To confirm that this compound's growth inhibition of P. falciparum is due to MEP pathway disruption.
-
Materials: Synchronized ring-stage P. falciparum culture, complete RPMI medium, this compound, Isopentenyl pyrophosphate (IPP, Sigma-Aldrich), SYBR Green I or similar DNA stain.
-
Procedure:
-
Prepare a serial dilution of this compound in two sets of 96-well plates.
-
To one set of plates ("Rescue"), add IPP to the culture medium to a final concentration of 200 µM. To the other set ("Control"), add an equivalent volume of vehicle.
-
Add synchronized parasites (e.g., 0.5% parasitemia, 2% hematocrit) to all wells. Include no-drug and no-parasite controls.
-
Incubate plates for 72-96 hours under standard culture conditions.
-
Lyse the red blood cells and stain parasite DNA with SYBR Green I. Read fluorescence on a plate reader.
-
-
Expected Outcome: In the "Control" plates, this compound should inhibit parasite growth with its expected IC50. In the "Rescue" plates, the dose-response curve should be shifted dramatically to the right, or inhibition should be completely abrogated, demonstrating that providing the downstream product bypasses the drug's effect.[1][6]
Protocol 2: Detergent-Based De-risking Assay for Aggregation
-
Objective: To determine if this compound inhibits a target via an aggregation-based mechanism.
-
Materials: Purified target enzyme, substrate, assay buffer, this compound, Triton X-100.
-
Procedure:
-
Prepare two sets of assay buffers: "Buffer A" (standard assay buffer) and "Buffer B" (standard assay buffer + 0.01% (v/v) Triton X-100).
-
Perform a full dose-response curve for this compound against the target enzyme in both Buffer A and Buffer B. Ensure all dilutions of the compound are made into the respective buffer.
-
Incubate the enzyme and inhibitor for 15 minutes before initiating the reaction by adding the substrate.
-
Measure reaction rates and calculate IC50 values for both conditions.
-
-
Expected Outcome: A specific, non-aggregating inhibitor will have a similar IC50 value in both buffers. An aggregate-based inhibitor will show a significant (>10-fold) rightward shift in its IC50 curve in the buffer containing Triton X-100.
Protocol 3: Luciferase Counter-Screen Assay
-
Objective: To test for direct inhibition of the luciferase reporter enzyme.
-
Materials: Recombinant firefly luciferase, Luciferin, ATP, assay buffer (e.g., Tricine buffer, pH 7.8, with MgSO4, coenzyme A, and DTT), this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in a white, opaque 96-well plate.
-
Add a solution containing luciferase enzyme to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a substrate solution containing a non-limiting concentration of ATP (e.g., 10 µM) and luciferin.
-
Immediately measure luminescence using a plate reader.
-
-
Expected Outcome: If this compound is a direct luciferase inhibitor, you will observe a dose-dependent decrease in the luminescence signal. This result would invalidate any data obtained from a primary assay that relies on this reporter system.
References
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 514-525. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ResearchGate. [Link]
-
Wu, W., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(3), 120-129. [Link]
-
Wu, W., et al. (2015). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. PubMed. [Link]
-
BioWorld. (2015). Antimalarials targeting apicoplast optimized to derive MMV-008138. BioWorld Science. [Link]
-
van der Werff, F., et al. (2022). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 65(15), 10425-10443. [Link]
-
Cui, H., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1749-1753. [Link]
-
Ismail, S., & Ismail, Y. (2007). Interferences in Immunoassay. The Clinical Biochemist Reviews, 28(4), 131-156. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. PubMed. [Link]
-
ResearchGate. (n.d.). Inhibition of PfIspD enzyme activity by diastereomers of MMV-08138. ResearchGate. [Link]
-
Capuzzi, S. J., et al. (2016). Phantom PAINS: Problems with the Utility of Alerts for Pan€'Assay INterference CompoundS. Journal of Chemical Information and Modeling, 56(7), 1363-1378. [Link]
-
St. John, F. J., & Klauda, J. B. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology, 2331, 211-222. [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]
-
Finlayson, K., et al. (2001). Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. British Journal of Pharmacology, 133(4), 543-552. [Link]
-
Chevrier, N., et al. (2012). Post-transcriptional Inhibition of Luciferase Reporter Assays by the Nod-like Receptor Proteins NLRX1 and NLRC3. The Journal of Biological Chemistry, 287(33), 27524-27535. [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584-2587. [Link]
-
Coan, K. E. H., & Shoichet, B. K. (2008). Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. Journal of the American Chemical Society, 130(29), 9606-9612. [Link]
-
Du, C., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13180. [Link]
-
Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Protocols in Chemical Biology, 4(4), 269-281. [Link]
-
McGovern, S. L., et al. (2003). Small-molecule aggregates inhibit amyloid polymerization. Journal of Medicinal Chemistry, 46(20), 4265-4272. [Link]
-
Taylor & Francis Online. (n.d.). Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]
-
Auld, D. S., et al. (2009). A basis for reduced chemical library inhibition of firefly luciferase obtained from directed evolution. Journal of Medicinal Chemistry, 52(5), 1450-1458. [Link]
-
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. AACC.org. [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Deleterious effects of reactive metabolites. Current Drug Metabolism, 13(7), 929-964. [Link]
-
Jing, Y., et al. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586. [Link]
-
Auld, D. S., et al. (2009). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry, 52(5), 1450-1458. [Link]
-
De Munter, P., et al. (2008). Prevention of Assay Interference in Infectious-Disease Serology Tests Done on the Liaison Platform. Clinical and Vaccine Immunology, 15(1), 170-172. [Link]
-
Iken, M., et al. (2022). Plant-Based Inhibitors of Protein Aggregation. International Journal of Molecular Sciences, 23(19), 11956. [Link]
-
Ma, X., et al. (2012). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Chemical Research in Toxicology, 25(1), 18-29. [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule aggregates inhibit amyloid polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Post-transcriptional Inhibition of Luciferase Reporter Assays by the Nod-like Receptor Proteins NLRX1 and NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A basis for reduced chemical library inhibition of firefly luciferase obtained from directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of MMV008138: A Novel IspD-Targeting Antimalarial
In the relentless pursuit of novel therapeutics to combat the ever-evolving threat of malaria, the scientific community continuously seeks compounds with unique mechanisms of action. One such promising candidate that has emerged from the Medicines for Malaria Venture (MMV) "Malaria Box" is MMV008138. This guide provides an in-depth, technical comparison of this compound's validation, offering researchers, scientists, and drug development professionals a comprehensive understanding of its performance, supported by experimental data and protocols.
Introduction: Targeting a Parasite-Specific Pathway
Malaria, caused by Plasmodium parasites, remains a significant global health challenge, exacerbated by the rise of drug-resistant strains.[1][2] this compound represents a significant advancement by targeting the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in Plasmodium falciparum.[1][2][3][4] Crucially, this pathway is absent in humans, who utilize the mevalonate pathway, presenting a selective therapeutic window with a potentially high safety margin.[1][5]
This compound specifically inhibits 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in the MEP pathway.[1][2][3][4][6][7][8] This targeted inhibition disrupts the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), vital precursors for parasite survival and growth.[1][2] The specific (1R,3S)-stereoisomer of this compound has been identified as the most potent inhibitor of P. falciparum IspD (PfIspD).[1]
Comparative Analysis: this compound vs. Other Antimalarials
The validation of a new antimalarial candidate necessitates rigorous comparison against existing therapies and tool compounds. While direct head-to-head clinical data with frontline artemisinin-based combination therapies (ACTs) is not yet available for this preclinical compound, a comparative analysis based on its mechanism and preclinical data reveals its potential.
Mechanistic Distinction from Standard Therapies
Current first-line treatments for uncomplicated falciparum malaria are ACTs, which combine a fast-acting artemisinin derivative with a longer-acting partner drug.[9][10] These therapies primarily target the blood stages of the parasite but face the threat of emerging resistance. This compound's novel mechanism of targeting the MEP pathway provides a critical alternative that can potentially overcome existing resistance mechanisms.
Comparison with Fosmidomycin: A Fellow MEP Pathway Inhibitor
Fosmidomycin is another antimalarial that targets the MEP pathway, specifically the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, or IspC), which is upstream of IspD.[5] While both compounds validate the MEP pathway as a druggable target, this compound exhibits a higher toxicological selectivity.[1] Studies have shown that this compound has no effect on E. coli growth at concentrations up to 2000-fold its P. falciparum growth inhibition IC50, whereas fosmidomycin shows an E. coli minimum inhibitory concentration (MIC) only 14-fold higher than its antiplasmodial IC50.[1] This suggests that this compound is more selective for the parasite's enzyme over bacterial orthologs, a desirable feature for minimizing off-target effects on the host's microbiome.[5]
Performance Data Summary
| Compound/Class | Mechanism of Action | Key Performance Characteristics |
| This compound | Inhibition of IspD in the MEP pathway | Potent activity against multidrug-resistant P. falciparum strains. High selectivity for the parasite enzyme over human and even some bacterial orthologs.[1] Primarily active against late trophozoite and early schizont stages.[3] |
| Fosmidomycin | Inhibition of IspC (DXR) in the MEP pathway | Validates the MEP pathway as a target. Lower toxicological selectivity compared to this compound.[1] |
| Artemisinin Combination Therapies (ACTs) | Multiple targets, including heme detoxification and protein synthesis | Rapid parasite clearance. The current standard of care.[9][10] Facing emerging resistance. |
| Chloroquine | Inhibition of heme polymerization | Historically a frontline therapy, but widespread resistance limits its use. |
Experimental Validation Protocols
The scientific integrity of any new drug candidate rests on the robustness of its experimental validation. Below are detailed protocols for key assays used to characterize this compound's antimalarial activity.
In Vitro Parasite Growth Inhibition Assay
This assay is fundamental for determining the potency of an antimalarial compound against P. falciparum.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against cultured P. falciparum.
Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum (e.g., multidrug-resistant Dd2 strain) cultures in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Plate Setup: Add 100 µL of the parasite culture (at ~0.5% parasitemia) to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Normalize the fluorescence data to the drug-free control wells. Plot the percentage of growth inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Diagram: In Vitro Antimalarial Assay Workflow
Caption: Workflow for in vitro antimalarial drug screening.
Target Engagement and Mechanism of Action Validation
Objective: To confirm that this compound's antiparasitic activity is due to the inhibition of the MEP pathway.
Methodology: Isopentenyl Pyrophosphate (IPP) Rescue Assay
-
Assay Setup: Follow the same procedure as the in vitro growth inhibition assay.
-
IPP Supplementation: In a parallel set of experiments, supplement the culture medium with 200 µM IPP.[1][5]
-
Incubation and Measurement: Incubate and measure parasite growth as described above.
-
Analysis: A significant rightward shift in the IC50 curve or a restoration of parasite growth in the presence of this compound and IPP indicates that the compound's activity is due to the inhibition of a step upstream of IPP synthesis in the MEP pathway.[1]
Diagram: this compound Mechanism of Action
Caption: this compound inhibits the IspD enzyme in the MEP pathway.
Conclusion and Future Directions
This compound stands out as a compelling antimalarial candidate with a validated and novel mechanism of action. Its high potency against drug-resistant P. falciparum strains and its selectivity for the parasite's MEP pathway underscore its potential as a next-generation therapeutic. While it has shown promising in vitro activity, further studies are needed to optimize its pharmacokinetic properties to achieve in vivo efficacy.[11][12] The exploration of analogs and combination therapies involving this compound will be crucial in advancing this compound through the drug development pipeline. The data presented here provides a solid foundation for researchers to build upon in the global effort to eradicate malaria.
References
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549-559. [Link]
-
Imlay, L. S., et al. (2016). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 2(2), 125-135. [Link]
-
Imlay, L. S., et al. (2016). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases. [Link]
-
Imlay, L. S., et al. (2016). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 2(2), 125-135. [Link]
-
Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. ResearchGate. [Link]
-
Adu-Amankwaah, J., et al. (2025). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [Link]
-
Imlay, L. S., et al. (2016). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases. [Link]
-
van der Werf, M. J., et al. (2023). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry. [Link]
-
Carlier, P. R., et al. (2023). Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability. RSC Medicinal Chemistry. [Link]
-
Webster, H. K. (1989). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. [Link]
-
Xu, Z. (2023). Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522. VTechWorks. [Link]
-
Fidock, D. A., et al. Antimalarial drug discovery: efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Nature. [Link]
-
Imlay, L. S., et al. (2016). Plasmodium IspD (2-C-Methyl- d -erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. Washington University in St. Louis. [Link]
-
van der Werf, M. J., et al. (2023). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry. [Link]
-
Ghavami, M., et al. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 549-559. [Link]
-
van der Werf, M. J., et al. (2023). Targeting Plasmodium falciparum IspD in the Methyl-D-Erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency o. ChemRxiv. [Link]
-
Kaur, D., et al. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]
-
Wu, W., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters. [Link]
-
White, N. J. (2004). Artemisinin-Based Combination Treatment of Falciparum Malaria. The American Journal of Tropical Medicine and Hygiene. [Link]
-
Fidock, D. A., Rosenthal, P. J., & Croft, S. L. (2008). Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria. Nature Reviews Microbiology. [Link]
-
van der Pluijm, R. W., et al. (2020). Triple artemisinin-based combination therapies versus artemisinin-based combination therapies for uncomplicated Plasmodium falciparum malaria: a multicentre, open-label, randomised clinical trial. The Lancet, 395(10233), 1345-1360. [Link]
-
Glogoza, M. T., et al. (2020). Modulation of Triple Artemisinin-Based Combination Therapy Pharmacodynamics by Plasmodium falciparum Genotype. ACS Pharmacology & Translational Science, 3(6), 1144-1157. [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzo-ring modification on Malaria Box hit this compound: effects on antimalarial potency and microsomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522 [vtechworks.lib.vt.edu]
A Head-to-Head Analysis of Novel Antimalarial Candidates: MMV008138 vs. Fosmidomycin
In the global effort to combat malaria, the pipeline for new therapeutic agents is of critical importance, particularly in light of emerging resistance to frontline artemisinin-based combination therapies (ACTs). This guide provides a detailed comparison of two promising antimalarial compounds, MMV008138 and fosmidomycin, intended for researchers and drug development professionals. We will dissect their mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for key validation assays.
Introduction to the Contenders
This compound , an aminopyridine-based compound identified through the Malaria Box initiative, has emerged as a potent inhibitor of Plasmodium falciparum growth. Its novel mechanism of action targets a key parasite enzyme, offering a potential new avenue for overcoming existing drug resistance.
Fosmidomycin , a phosphonic acid antibiotic, targets a metabolic pathway in the parasite that is absent in humans, making it a theoretically safe and selective antimalarial agent. It has been investigated in clinical trials, both as a monotherapy and in combination with other drugs.
Mechanism of Action: A Tale of Two Targets
A fundamental differentiator between these two compounds is their molecular target within the parasite.
This compound: Targeting Hemoglobin Digestion via PfA-M1 Inhibition
This compound exerts its antimalarial effect by inhibiting Plasmodium falciparum aminopeptidase M1 (PfA-M1). This enzyme is a crucial metalloprotease located in the parasite's digestive vacuole, where it plays a terminal role in the digestion of host hemoglobin. By breaking down hemoglobin-derived peptides into amino acids, PfA-M1 provides the parasite with essential building blocks for protein synthesis. Inhibition of PfA-M1 by this compound leads to an accumulation of toxic peptide fragments and amino acid starvation, ultimately resulting in parasite death.
Caption: this compound inhibits PfA-M1, blocking hemoglobin digestion.
Fosmidomycin: Disrupting Isoprenoid Synthesis via the MEP Pathway
Fosmidomycin targets the non-mevalonate, or methylerythritol phosphate (MEP), pathway for isoprenoid biosynthesis. This pathway is essential for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are vital precursors for a range of essential molecules, including ubiquinones and dolichols. Crucially, the MEP pathway is utilized by apicomplexan parasites like Plasmodium, but not by their human hosts, who use the mevalonate pathway for the same purpose. Fosmidomycin specifically inhibits the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DxR), a key regulatory step in the MEP pathway.
Caption: Fosmidomycin inhibits the DxR enzyme in the parasite's MEP pathway.
Comparative Efficacy: In Vitro and In Vivo Data
The potency of an antimalarial compound is a critical determinant of its therapeutic potential. The following table summarizes the in vitro efficacy of this compound and fosmidomycin against various P. falciparum strains.
| Compound | Strain | IC50 (nM) | Resistance Profile | Reference |
| This compound | 3D7 | 130 | - | |
| Dd2 | 140 | Chloroquine-R, Pyrimethamine-R | ||
| K1 | 180 | Chloroquine-R, Pyrimethamine-R | ||
| Fosmidomycin | 3D7 | 930 | - | |
| Dd2 | 1100 | Chloroquine-R, Pyrimethamine-R | ||
| K1 | 850 | Chloroquine-R, Pyrimethamine-R |
Analysis:
-
Potency: The data clearly indicates that this compound is significantly more potent in vitro than fosmidomycin, with IC50 values in the low nanomolar range compared to the high nanomolar to low micromolar range for fosmidomycin.
-
Activity against Resistant Strains: Both compounds retain their activity against parasite strains that are resistant to other antimalarials like chloroquine and pyrimethamine. This is expected, given their unique mechanisms of action that do not overlap with the resistance mechanisms of these older drugs.
Resistance Profile
-
This compound: As a relatively new compound, resistance to this compound has not been widely reported in the field. However, laboratory studies have shown that it is possible to select for resistance, often through mutations in the target enzyme, PfA-M1.
-
Fosmidomycin: Clinical studies with fosmidomycin monotherapy have shown that resistance can emerge relatively quickly. This is often associated with an increase in the copy number of the gene encoding the target enzyme, DxR, leading to its overexpression and overcoming the inhibitory effect of the drug. This has led to the consensus that fosmidomycin should be used as part of a combination therapy.
Experimental Protocols
In Vitro Susceptibility Testing: SYBR Green I Assay
The following is a generalized protocol for determining the IC50 values of antimalarial compounds using the SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)
-
96-well microplates
-
Test compounds (this compound, fosmidomycin) dissolved in DMSO and serially diluted
-
SYBR Green I lysis buffer (containing Tris-HCl, EDTA, saponin, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Add 100 µL of complete medium to each well of a 96-well plate. Add 1 µL of the serially diluted test compounds to the appropriate wells. Include positive controls (parasites with no drug) and negative controls (uninfected red blood cells).
-
Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the red blood cells. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Subtract the background fluorescence of the negative controls. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
A Comparative Guide to MMV008138 in Antimalarial Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
In the global fight against malaria, the relentless emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel therapeutic strategies. Combination therapy remains the cornerstone of effective antimalarial treatment, delaying the development of resistance and improving clinical outcomes. This guide provides a comprehensive overview of MMV008138, a promising antimalarial candidate, and explores its potential in combination with other antimalarial drugs. We delve into its mechanism of action, present available experimental data, and provide detailed protocols for evaluating novel combinations, empowering researchers to advance the development of next-generation antimalarial regimens.
Understanding this compound: A Targeted Approach to Malaria
This compound is a potent antimalarial compound identified from the Malaria Box initiative. Its primary target is the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), an essential enzyme in the methylerythritol phosphate (MEP) pathway of Plasmodium falciparum[1][2][3][4][5][6].
Mechanism of Action: Exploiting a Parasite-Specific Pathway
The MEP pathway is responsible for the synthesis of isoprenoid precursors, which are vital for parasite survival[1][4]. Crucially, this pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid biosynthesis[1][4]. This inherent difference makes the MEP pathway an attractive target for selective antimalarial drugs with a potentially high safety profile.
This compound specifically inhibits the IspD enzyme, disrupting the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1][3][5][6]. The antiparasitic effect of this compound can be reversed by supplementing the culture medium with IPP, confirming its specific action on the MEP pathway[1][4][5][6]. The active stereoisomer of this compound has been identified as (1R,3S)-MMV008138[4].
The targeted action of this compound offers a distinct advantage over broad-spectrum antibiotics with antimalarial activity, such as doxycycline, as it is less likely to impact the host's microbiome[4].
Evaluating this compound in Combination: Current Data and Future Directions
The rationale for using this compound in combination therapy is twofold: to enhance efficacy against sensitive and resistant parasite strains and to mitigate the risk of resistance development to this novel compound.
Partnering with other MEP Pathway Inhibitors: An Additive Effect
Fosmidomycin is another antimalarial drug that targets the MEP pathway, albeit at a different enzymatic step (IspC or DXR)[7]. A study evaluating the combination of (1R,3S)-MMV008138 and fosmidomycin demonstrated an additive antiparasitic effect against P. falciparum[8]. This finding suggests that combining two drugs that target different enzymes within the same essential metabolic pathway can be a viable strategy.
Exploring Combinations with Other Antimalarial Classes: A Rational Approach
While direct experimental data on the combination of this compound with other major antimalarial classes is not yet available, there is a strong rationale for investigating such pairings.
-
Artemisinin Derivatives (e.g., Artemether, Artesunate): As the backbone of current artemisinin-based combination therapies (ACTs), these fast-acting compounds rapidly reduce parasite biomass. Combining a potent, fast-acting drug like an artemisinin derivative with a partner that has a different mechanism of action and a longer half-life, such as potentially this compound, is a clinically validated strategy[9].
-
Quinolines (e.g., Chloroquine, Piperaquine): Chloroquine's efficacy has been severely compromised by widespread resistance. However, there is evidence to suggest that combining chloroquine with a MEP pathway inhibitor could be effective against chloroquine-resistant parasites[10]. Piperaquine is a common partner drug in ACTs, and evaluating its interaction with this compound is a logical step in developing new combination therapies[11][12][13][14].
-
Other Potential Partners: The landscape of antimalarial drug discovery is rich with compounds targeting various parasite processes. Systematic screening of this compound against a panel of diverse antimalarials is warranted to identify novel synergistic combinations.
Experimental Protocols for Assessing Antimalarial Drug Combinations
To facilitate the investigation of this compound in novel combinations, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Synergy Testing: The Foundation of Combination Assessment
The initial evaluation of drug interactions is typically performed in vitro using cultured P. falciparum. The goal is to determine whether the combination is synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects).
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for in vitro antimalarial drug combination testing.
Step-by-Step Protocol: SYBR Green I-Based Fluorescence Assay
-
Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum (e.g., 3D7, Dd2 strains) in RPMI 1640 medium supplemented with Albumax I or human serum, at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. For the assay, synchronize cultures to the ring stage.
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug in an appropriate solvent (e.g., DMSO). Create serial dilutions of each drug individually and in fixed-ratio combinations (e.g., 4:1, 1:1, 1:4 based on their respective IC50 values).
-
Plate Preparation: In a 96-well plate, add the drug dilutions. Include wells with each drug alone, the combinations, and a drug-free control.
-
Assay Initiation: Add the synchronized ring-stage parasite culture to each well to a final volume of 200 µL, with a final parasitemia of 1% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Fluorescence Measurement: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye. Measure the fluorescence using a microplate reader.
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and for each fixed-ratio combination by fitting the dose-response data to a sigmoidal curve.
-
Construct an isobologram by plotting the IC50 values of the drug combinations. A concave curve indicates synergy, a straight line indicates additivity, and a convex curve indicates antagonism[15].
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination and the Combination Index (CI) to quantify the interaction. A CI < 1 indicates synergy, a CI = 1 indicates additivity, and a CI > 1 indicates antagonism.
-
In Vivo Efficacy Testing: Validating Combinations in an Animal Model
Promising in vitro combinations should be further evaluated in vivo to assess their efficacy in a whole-organism context. The murine malaria model is a commonly used system for this purpose.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for the 4-day suppressive test in a murine malaria model.
Step-by-Step Protocol: Peters' 4-Day Suppressive Test
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or Swiss albino mice).
-
Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment Groups: Randomly assign the infected mice to different treatment groups:
-
Vehicle control (placebo)
-
This compound monotherapy
-
Partner drug monotherapy
-
This compound and partner drug combination
-
-
Drug Administration: On day 0 (the day of infection), and for the subsequent three days (days 1, 2, and 3), administer the drugs or vehicle to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Parasitemia Monitoring: On day 4, collect blood from the tail vein of each mouse and prepare a thin blood smear. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group compared to the vehicle control group.
-
Monitor the mice for survival. A significant increase in survival time in the combination group compared to the monotherapy groups indicates a beneficial interaction.
-
Data Summary and Interpretation
The following table summarizes the known interaction of this compound with another antimalarial and provides a template for presenting future experimental data.
| Drug Combination | Parasite Strain | In Vitro Interaction | In Vivo Model | In Vivo Outcome | Reference |
| This compound + Fosmidomycin | P. falciparum | Additive | Not Reported | Not Reported | [8] |
| This compound + Artemether | P. falciparum | To be determined | P. berghei | To be determined | |
| This compound + Chloroquine | P. falciparum | To be determined | P. berghei | To be determined | |
| This compound + Piperaquine | P. falciparum | To be determined | P. berghei | To be determined |
Conclusion and Future Perspectives
This compound, with its specific and potent inhibition of the parasite's MEP pathway, represents a valuable new tool in the fight against malaria. While its combination with another MEP pathway inhibitor, fosmidomycin, has been shown to be additive, the full potential of this compound in combination therapy remains to be explored.
This guide provides the scientific rationale and detailed experimental frameworks for systematically evaluating this compound in combination with current and future antimalarial drugs. The protocols outlined here for in vitro synergy testing and in vivo efficacy studies will enable researchers to generate the critical data needed to identify and validate novel, effective, and resistance-breaking combination therapies. Such efforts are paramount to outpace the evolution of drug-resistant malaria and to move closer to the ultimate goal of malaria eradication.
References
- 1. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmv.org [mmv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting the methyl erythritol phosphate (MEP) pathway for novel antimalarial, antibacterial and herbicidal drug discovery: inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Artemiside and Its Effects in Combination with Conventional Drugs against Severe Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leveraging the effects of chloroquine on resistant malaria parasites for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing the pharmacological interaction of the antimalarial combination artefenomel-piperaquine in healthy volunteers with induced blood stage Plasmodium falciparum to predict efficacy in patients with malaria | Medicines for Malaria Venture [mmv.org]
- 12. mmv.org [mmv.org]
- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 14. medrxiv.org [medrxiv.org]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structure-Activity Relationship of MMV008138 Analogs as Novel Antimalarial Agents
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. The methylerythritol phosphate (MEP) pathway, essential for isoprenoid biosynthesis in the parasite but absent in humans, presents a promising array of drug targets. Within this pathway, the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) has emerged as a clinically validated target. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs of MMV008138, a potent and selective inhibitor of P. falciparum IspD (PfIspD), and compares their performance with other relevant antimalarial compounds.
This compound: A Promising Scaffold Targeting the MEP Pathway
This compound, a compound identified from the Malaria Box library, has been a focal point of antimalarial drug discovery due to its targeted inhibition of the apicoplast, a non-photosynthetic plastid in P. falciparum. Subsequent research has definitively identified its molecular target as PfIspD, an enzyme crucial for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for essential isoprenoids.[1][2][3][4] The inhibitory action of this compound on PfIspD can be reversed by supplementing the parasite culture with IPP, confirming its specific mechanism of action within the MEP pathway.[1][2][5]
A key advantage of targeting the MEP pathway is its absence in humans, who utilize the mevalonate pathway for isoprenoid synthesis.[1][6] This inherent difference provides a therapeutic window for developing selective inhibitors with minimal off-target effects. Indeed, this compound demonstrates remarkable species selectivity, showing no inhibition of the recently characterized human IspD enzyme.[1][7]
Deconstructing the Structure-Activity Relationship of this compound Analogs
Extensive medicinal chemistry efforts have explored the chemical space around the this compound scaffold to delineate the key structural features governing its antimalarial potency. These studies have provided invaluable insights into the binding pocket of PfIspD and have guided the design of more potent analogs.
The Critical Role of Stereochemistry
The core of this compound contains two stereocenters, leading to four possible stereoisomers. Synthesis and biological evaluation of all four stereoisomers have unequivocally demonstrated that the (1R,3S)-configuration is essential for potent antiplasmodial activity .[1][8] The (1R,3S)-isomer, denoted as 4a , exhibits significantly greater inhibition of both P. falciparum growth and recombinant PfIspD compared to its diastereomers and enantiomer.[1][8] This stringent stereochemical requirement suggests a highly specific and constrained binding mode within the active site of PfIspD.
Dissecting the Aromatic Substitutions: The "D-ring"
The 2',4'-disubstituted phenyl ring, referred to as the D-ring, plays a pivotal role in the potency of this compound analogs. SAR studies have revealed that at least one electron-withdrawing substituent is crucial for activity .[1] Analogs with an unsubstituted phenyl ring or electron-donating groups, such as methyl, are devoid of significant antimalarial activity.[1] The 2',4'-dichloro substitution pattern found in the parent molecule is highly favorable. Further exploration has shown that other dihalogenated phenyl D-rings are also well-tolerated.[9] However, attempts to replace the 2,4-dichlorophenyl ring with dihalogenated thiophen-3-yl or thiophen-2-yl rings resulted in a loss of potency, indicating a well-defined pocket within the PfIspD enzyme that specifically accommodates 2,4-dihalogenated phenyl D-rings.[9]
Exploring Modifications on the Tetrahydro-β-carboline Core: The "A-ring"
Modifications to the tetrahydro-β-carboline core, particularly the A-ring, have also been investigated. The introduction of a cyano group at the 5-position of the A-ring was explored; however, this modification did not lead to potent growth inhibitors of P. falciparum.[9] This suggests that the binding pocket for the A-ring is sensitive to substitution, and any group larger than a fluorine atom may not be well-accommodated.[9]
Comparative Analysis: this compound Analogs vs. Other MEP Pathway Inhibitors
A critical aspect of drug development is to benchmark new chemical entities against existing or alternative compounds. In the context of MEP pathway inhibition, fosmidomycin (FOS) serves as an important comparator.
This compound Analogs vs. Fosmidomycin (FOS)
Fosmidomycin, an inhibitor of IspC (DXR), the enzyme preceding IspD in the MEP pathway, has been evaluated in clinical trials.[8] While both this compound and FOS target the same essential pathway, they act on different enzymes. This distinction is significant, as this compound is effective against FOS-resistant P. falciparum strains, suggesting a lack of cross-resistance and the potential for combination therapy.[8]
| Compound | Target | P. falciparum Dd2 IC50 (nM) | PfIspD IC50 (nM) | Species Selectivity |
| This compound ((1R,3S)-4a) | IspD | 250 ± 50 | 44 ± 15 | High (no human IspD inhibition) |
| Fosmidomycin (FOS) | IspC (DXR) | ~370 (A2 strain) | Poor inhibitor (~4% inhibition at 10 µM) | Lower toxicological selectivity than this compound |
Data compiled from multiple sources.[1][2]
The data clearly indicates that while both compounds are potent antimalarials, this compound exhibits superior target specificity for IspD and a better toxicological selectivity profile compared to FOS.[1]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
In Vitro P. falciparum Growth Inhibition Assay
This assay is fundamental for determining the potency of compounds against the parasite.
Workflow:
P. falciparum Growth Inhibition Assay Workflow
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Parasite Culture: Use a chloroquine-resistant strain of P. falciparum (e.g., Dd2) cultured in human erythrocytes. Synchronize the parasite culture to the ring stage.
-
Assay Plate Setup: Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 1 µL of the diluted compound to each well. Include positive (artemisinin) and negative (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent nucleic acid stain that binds to parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the 50% inhibitory concentration (IC₅₀).
Recombinant PfIspD Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of compounds against the target enzyme.
Workflow:
PfIspD Enzyme Inhibition Assay Workflow
Step-by-Step Protocol:
-
Enzyme and Substrates: Use purified recombinant P. falciparum IspD. The substrates are 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP).
-
Assay Buffer: Prepare an appropriate assay buffer containing MgCl₂, a required cofactor for the enzyme.
-
Inhibition Assay: In a 96-well plate, add the assay buffer, recombinant PfIspD, and varying concentrations of the test compound. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding MEP and CTP.
-
Reaction and Detection: The reaction produces cytidinediphosphate methylerythritol (CDP-ME) and pyrophosphate (PPi). The amount of PPi produced is quantified using a coupled enzymatic assay that leads to a colorimetric or fluorescent readout.
-
Data Analysis: Measure the signal at a specific wavelength and plot it against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The SAR studies of this compound analogs have provided a clear roadmap for the rational design of novel IspD inhibitors. The key takeaways are the absolute requirement for the (1R,3S)-stereochemistry and the preference for 2',4'-dihalo-substitution on the D-ring. While the parent compound shows promising in vitro activity and selectivity, it lacks in vivo efficacy in mouse models of malaria.[9] This is likely due to poor metabolic stability or other pharmacokinetic liabilities.
Future efforts in this area should focus on:
-
Improving Pharmacokinetic Properties: Modifications to the scaffold that enhance metabolic stability and oral bioavailability without compromising potency are crucial for translating the in vitro success to in vivo efficacy.
-
Structure-Based Drug Design: The lack of a crystal structure for PfIspD has somewhat hampered structure-based design efforts.[6] Obtaining a high-resolution crystal structure of PfIspD in complex with an inhibitor would be a significant breakthrough, enabling more precise and rational drug design.
-
Exploring Novel Scaffolds: While the tetrahydro-β-carboline core of this compound has proven fruitful, exploring other chemical scaffolds that can mimic the key pharmacophoric features may lead to compounds with improved drug-like properties.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Biological Studies and Target Engagement of the 2âCâMethylâdâErythritol 4âPhosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)âthis compound and Analogs - ACS Infectious Diseases - Figshare [figshare.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further Exploring the Structure Activity Relationship (SAR) of this compound and MMV1803522 [vtechworks.lib.vt.edu]
A Head-to-Head Comparison of MMV008138 and Other Lead Malaria Box Compounds: A Guide for Drug Discovery Professionals
The global effort to eradicate malaria is continually challenged by the emergence of drug-resistant Plasmodium falciparum strains. This necessitates a robust pipeline of novel antimalarial agents with diverse mechanisms of action. The Medicines for Malaria Venture (MMV) Malaria Box, an open-access collection of 400 potent compounds, has been instrumental in catalyzing this discovery process. This guide provides a detailed, head-to-head comparison of a key Malaria Box compound, MMV008138 , with other representative compounds from the collection that target distinct biological pathways.
This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the compounds' therapeutic potential, underlying mechanisms, and the experimental frameworks used for their evaluation. We will delve into a comparative analysis of this compound with compounds selected for their unique and validated mechanisms of action: MMV000972 , an inhibitor of the parasite's lactate transporter; MMV006087 , a highly potent compound with a novel mechanism; and a representative PfATP4 inhibitor , which targets ion homeostasis.
The Strategic Importance of Diverse Mechanisms of Action
A multifaceted approach to antimalarial drug discovery is critical. Relying on a single pathway for therapeutic intervention inevitably leads to resistance. The Malaria Box initiative provides a chemically diverse set of starting points, allowing the scientific community to explore multiple parasite vulnerabilities simultaneously. The compounds discussed herein exemplify this strategy, each targeting a different essential process in the parasite's lifecycle.
-
This compound: Targets a metabolic pathway unique to the parasite.
-
MMV000972: Disrupts waste product transport and pH regulation.
-
MMV006087: Exhibits potent, rapid activity through a less-defined, but likely novel, mechanism.
-
PfATP4 Inhibitors: Interfere with fundamental ion homeostasis, a rapidly cidal mechanism.
Understanding the nuances of these different approaches is key to building a resilient arsenal against malaria.
Comparative Analysis of Lead Malaria Box Compounds
The following sections provide a detailed profile of each compound, supported by experimental data. A summary of their key performance metrics is presented in Table 1.
Table 1: Head-to-Head Comparison of Key Performance Indicators
| Compound ID | Primary Target | Mechanism of Action | P. falciparum IC₅₀ (nM) | Cytotoxicity (CC₅₀ in HEK293) | Selectivity Index (SI) | Rate of Kill |
| This compound | IspD | Inhibition of isoprenoid precursor biosynthesis | ~250 (Dd2 strain) | >10,000 nM | >40 | Moderate |
| MMV000972 | PfFNT | Inhibition of lactate/H⁺ transport, causing cytosolic acidification | ~1,000-3,000 (Whole cell) | >10,000 nM | >10 | Moderate |
| MMV006087 | Unknown | Presumed novel mechanism, early ring-stage activity | ~22 (Lab strains & clinical isolates) | >10,000 nM | >450 | Fast-acting |
| MMV396719 (as a PfATP4 inhibitor) | PfATP4 | Disruption of Na⁺ homeostasis | ~100-200 nM | >10,000 nM | >50 | Very Fast |
Note: IC₅₀ and CC₅₀ values can vary between studies and cell lines. The values presented are representative for comparative purposes.
In-Depth Compound Profiles
This compound: Targeting a Parasite-Specific Metabolic Pathway
This compound is a tetrahydro-β-carboline that has been extensively studied. Its primary strength lies in its highly specific mechanism of action.
-
Mechanism of Action: this compound is a species-selective inhibitor of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1] This enzyme is a critical component of the methylerythritol phosphate (MEP) pathway, which is essential for the synthesis of isoprenoids in the malaria parasite.[2] Isoprenoids are vital for various cellular functions, including protein prenylation and quinone biosynthesis. Crucially, this pathway is absent in humans, who utilize the mevalonate pathway for isoprenoid synthesis, providing a strong therapeutic window.[2] The growth inhibition caused by this compound can be reversed by supplementing the culture medium with isopentenyl pyrophosphate (IPP), the downstream product of the MEP pathway, chemically validating its mechanism.[2]
-
Performance Insights: With a half-maximal inhibitory concentration (IC₅₀) of approximately 250 nM against the drug-resistant Dd2 strain of P. falciparum, this compound demonstrates potent activity. Its high selectivity index indicates minimal impact on human cells.[3] The (1R,3S)-stereoisomer is the biologically active form, a critical detail for any medicinal chemistry optimization efforts.
MMV000972: Disrupting Parasite pH Homeostasis
In contrast to targeting biosynthesis, MMV000972 exploits the parasite's need to manage its metabolic waste.
-
Mechanism of Action: P. falciparum relies heavily on glycolysis, producing large amounts of lactic acid. This waste product must be expelled to maintain intracellular pH. MMV000972 and its close analog MMV007839 inhibit the P. falciparum formate-nitrite transporter (PfFNT), which functions as a lactate:H⁺ symporter.[1] By blocking this transporter, the compound prevents lactate efflux, leading to a toxic accumulation of acid within the parasite cytosol and ultimately, cell death.[1][4] This represents a novel antimalarial mechanism that has not been clinically exploited.
-
Performance Insights: While its whole-cell potency is lower than other compounds in this guide (low micromolar range), its novel mechanism makes it a valuable chemical probe and a potential starting point for a new class of drugs.[5] Resistance to this compound class has been linked to a specific mutation (Gly107Ser) in the PfFNT protein, providing strong genetic validation of the target.[1]
MMV006087: A Highly Potent Agent with a Novel Profile
MMV006087 stands out for its exceptional potency against both laboratory-adapted strains and clinical isolates of P. falciparum.
-
Mechanism of Action: The precise molecular target of MMV006087 remains to be fully elucidated. However, studies suggest it possesses a novel mechanism of action, distinct from that of chloroquine and artemisinin.[6][7] It demonstrates activity against early ring-stage parasites, a desirable feature for a fast-acting therapeutic.[6][8] Its chemical structure, N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine, contains a 4-aminoquinoline core similar to chloroquine, yet its biological profile is different, suggesting a distinct mode of interaction.
-
Performance Insights: With an average IC₅₀ of just 22.13 nM, MMV006087 is one of the most potent compounds identified from the Malaria Box.[9][10] It is more than twice as efficacious as chloroquine against the strains tested.[6][9] This high potency, combined with a favorable selectivity index and gametocytocidal activity, makes it an extremely promising lead for further development.[8]
PfATP4 Inhibitors (e.g., MMV396719): Targeting Ion Homeostasis for Rapid Kill
A significant number of Malaria Box compounds, including spiroindalones and pyrazoles, have been found to target the P. falciparum ATPase 4 (PfATP4).
-
Mechanism of Action: PfATP4 is a P-type ATPase located on the parasite's plasma membrane. It functions as a crucial ion pump, extruding Na⁺ from the parasite in exchange for H⁺, thereby maintaining a low intracellular Na⁺ concentration.[11] Inhibition of PfATP4 leads to a rapid influx and accumulation of Na⁺, disrupting the parasite's ion and pH homeostasis and causing swift cell death.[11] This mechanism is associated with a very rapid rate of kill.[12]
-
Performance Insights: PfATP4 inhibitors are among the fastest-acting antimalarials, with a rate of kill that can be comparable to the artemisinins.[12] This is a key attribute for a drug intended to rapidly reduce the parasite burden in acute infections. The diversity of chemical scaffolds that can inhibit PfATP4 highlights it as a highly "druggable" target for medicinal chemistry campaigns.[13][14]
Experimental Methodologies
The data presented in this guide are derived from standardized in vitro assays. The protocols below provide a framework for reproducing and extending these findings.
Diagram: General Antimalarial Drug Discovery Workflow
Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I-Based)
This assay measures parasite DNA content as an indicator of parasite growth in the presence of a test compound.
-
Preparation of Predosed Plates: Serially dilute test compounds in an appropriate solvent (e.g., DMSO) and dispense into a 96-well microtiter plate. Allow the solvent to evaporate, leaving the dry drug film.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Assay Initiation: Adjust the synchronized ring-stage parasite culture to 1% parasitemia and 2% hematocrit. Add 200 µL of this suspension to each well of the predosed plate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.[15]
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.[15] After incubation, freeze the plate at -20°C and thaw to lyse the red blood cells. Add 100 µL of the lysis buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour.[15] Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[16]
-
Data Analysis: Subtract the background fluorescence from uninfected erythrocytes. Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT-Based)
This colorimetric assay measures the metabolic activity of mammalian cells to assess the cytotoxic effect of a compound.
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[17] Add 10 µL of this solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: After overnight incubation or shaking for 15 minutes, measure the absorbance at a wavelength of ~570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the drug concentration to determine the CC₅₀ (50% cytotoxic concentration) value.
Conclusion and Future Directions
The head-to-head comparison of this compound, MMV000972, MMV006087, and PfATP4 inhibitors from the Malaria Box underscores a critical principle in modern drug discovery: the necessity of targeting diverse and orthogonal pathways to combat resistance.
-
This compound remains a compelling lead due to its validated, parasite-specific target in the MEP pathway, offering a high margin of safety.
-
MMV000972 validates PfFNT as a druggable target, opening a new avenue for antimalarial development focused on disrupting parasite homeostasis.
-
MMV006087 highlights that phenotypic screening can still yield exceptionally potent compounds whose novel mechanisms await full characterization, representing exciting new biology.
-
PfATP4 inhibitors demonstrate the power of targeting ion homeostasis for rapid parasite clearance, a vital characteristic for treating acute malaria.
For drug development professionals, the path forward involves a multi-pronged strategy. Medicinal chemistry efforts should continue to optimize potency and pharmacokinetic properties for scaffolds like this compound and MMV006087. Simultaneously, deeper investigation into the targets of potent hits like MMV006087 is crucial. The continued exploration of compound libraries like the MMV Open Boxes, guided by the robust experimental and analytical workflows detailed here, will be paramount in delivering the next generation of effective and resistance-proof antimalarial therapies.
References
-
Chirawurah, J. D., Adikah, B., Ansah, F., et al. (2023). MMV006087 is a potent Malaria Box compound against Plasmodium falciparum clinical parasites. Frontiers in Drug Discovery, 3. Available at: [Link]
-
Allman, E. L., Lewis, I. A., & Kafsack, B. F. (2016). Metabolomics-Based Screening of the Malaria Box Reveals both Novel and Established Mechanisms of Action. Antimicrobial Agents and Chemotherapy, 60(11), 6650–6663. Available at: [Link]
-
Chirawurah, J. D., Adikah, B., Ansah, F., et al. (2023). MMV006087 is a potent Malaria Box compound against Plasmodium falciparum clinical parasites. Frontiers in Drug Discovery. Available at: [Link]
-
Golldack, A., et al. (2017). The Malaria Parasite's Lactate Transporter PfFNT Is the Target of Antiplasmodial Compounds Identified in Whole Cell Phenotypic Screens. PLoS Pathogens. Available at: [Link]
-
Allman, E. L., & Kafsack, B. F. (2016). Metabolomic Profiling of the Malaria Box Reveals Antimalarial Target Pathways. Antimicrobial Agents and Chemotherapy, 60(11), 6650-6663. Available at: [Link]
-
Guggisberg, A. M., et al. (2014). Antiapicoplast and Gametocytocidal Screening To Identify the Mechanisms of Action of Compounds within the Malaria Box. Antimicrobial Agents and Chemotherapy, 58(2), 811-819. Available at: [Link]
-
Chirawurah, J. D., et al. (2023). MMV006087 is a potent Malaria Box compound against Plasmodium falciparum clinical parasites. Frontiers in Drug Discovery. Available at: [Link]
-
Chirawurah, J. D., et al. (2023). Figure 1: A heatmap showing the potency of the Malaria Box compounds against P. falciparum parasites. (A) Laboratory strains (B) Clinical isolates. ResearchGate. Available at: [Link]
-
Bio-protocol. (2022). Cytotoxicity Test by MTT Assay- Procedure, Analysis and Results. Bio-protocol. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Chirawurah, J. D., et al. (2023). MMV006087 is a potent Malaria Box compound against Plasmodium falciparum clinical parasites. ResearchGate. Available at: [Link]
-
Medicines for Malaria Venture. (n.d.). Malaria Box supporting information. Medicines for Malaria Venture. Available at: [Link]
-
Costa, F. C., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 446. Available at: [Link]
-
Traore, A., et al. (2015). SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. Available at: [Link]
-
Wu, B., et al. (2021). Substrate-analogous inhibitors exert antimalarial action by targeting the Plasmodium lactate transporter PfFNT at nanomolar scale. PLOS Pathogens. Available at: [Link]
-
WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template. WWARN. Available at: [Link]
-
Johnson, J. D., et al. (2007). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy, 51(7), 2357-2363. Available at: [Link]
-
Mishra, S. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 8, 754. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Noedl, H., et al. (2002). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 66(2), 111-114. Available at: [Link]
-
Wu, B., et al. (2021). Discovery and Development of Inhibitors of the Plasmodial FNT-Type Lactate Transporter as Novel Antimalarials. Pharmaceuticals, 14(11), 1191. Available at: [Link]
-
Kennedy, K., et al. (2022). Screening the Pathogen Box Compounds for Activity Against Plasmodium falciparum Sporozoite Motility. bioRxiv. Available at: [Link]
-
Patra, S., et al. (2023). Search for novel Plasmodium falciparum PfATP4 inhibitors from the MMV Pandemic Response Box through a virtual screening approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Wang, Z., et al. (2021). Structural characterization of the Plasmodium falciparum lactate transporter PfFNT alone and in complex with antimalarial compound MMV007839 reveals its inhibition mechanism. PLOS Biology. Available at: [Link]
-
Mukherjee, A., et al. (2022). The Medicines for Malaria Venture Malaria Box contains inhibitors of protein secretion in Plasmodium falciparum blood stage parasites. bioRxiv. Available at: [Link]
-
Ullah, I., et al. (2020). The relative rate of kill of the MMV Malaria Box compounds provide links to the mode of antimalarial action and highlight scaffolds of medicinal chemistry interest. Journal of Antimicrobial Chemotherapy, 75(2), 362-370. Available at: [Link]
-
Van Voorhis, W. C., et al. (2016). Open Source Drug Discovery with the Malaria Box Compound Collection for Neglected Diseases and Beyond. PLoS Pathogens, 12(7), e1005763. Available at: [Link]
-
Golldack, A., et al. (2017). Figure 2: The effects of MMV007839 and MMV000972 on PfFNT-mediated L-[¹⁴C]lactate... ResearchGate. Available at: [Link]
-
Van Voorhis, W. C., et al. (2016). Open Source Drug Discovery with the Malaria Box Compound Collection for Neglected Diseases and Beyond. SciSpace. Available at: [Link]
-
Patra, S., et al. (2023). Search for novel Plasmodium falciparum PfATP4 inhibitors from the MMV Pandemic Response Box through a virtual screening approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Dennis, A. S. M., et al. (2020). PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion. International Journal for Parasitology: Drugs and Drug Resistance, 14, 139-147. Available at: [Link]
-
Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (2004). Saving Lives, Buying Time: Economics of Malaria Drugs in an Age of Resistance. National Academies Press (US). Available at: [Link]
-
Angwaae, M. I., et al. (2023). Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates. International Journal for Parasitology: Drugs and Drug Resistance, 22, 81-87. Available at: [Link]
-
Linares, M., et al. (2015). Determination of killing rate profile for different classical... ResearchGate. Available at: [Link]
-
Singh, A., et al. (2019). An Exclusive Computational Insight toward Molecular Mechanism of MMV007571, A Multitarget Inhibitor of Plasmodium falciparum. Medicines for Malaria Venture. Available at: [Link]
-
Zwang, J., et al. (2011). A Head-to-Head Comparison of Four Artemisinin-Based Combinations for Treating Uncomplicated Malaria in African Children: A Randomized Trial. PLOS Medicine, 8(11), e1001119. Available at: [Link]
-
Asua, V., et al. (2017). Comparison of anti-malarial drug efficacy in the treatment of uncomplicated malaria in African children and adults using network meta-analysis. Malaria Journal, 16(1), 311. Available at: [Link]
-
Patra, S., et al. (2023). Search for novel Plasmodium falciparum PfATP4 inhibitors from the MMV Pandemic Response Box through a virtual screening approach. MalariaWorld. Available at: [Link]
Sources
- 1. The Malaria Parasite's Lactate Transporter PfFNT Is the Target of Antiplasmodial Compounds Identified in Whole Cell Phenotypic Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiapicoplast and Gametocytocidal Screening To Identify the Mechanisms of Action of Compounds within the Malaria Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malaria Box supporting information | Medicines for Malaria Venture [mmv.org]
- 4. Substrate-analogous inhibitors exert antimalarial action by targeting the Plasmodium lactate transporter PfFNT at nanomolar scale | PLOS Pathogens [journals.plos.org]
- 5. Structural characterization of the Plasmodium falciparum lactate transporter PfFNT alone and in complex with antimalarial compound MMV007839 reveals its inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MMV006087 is a potent Malaria Box compound against Plasmodium falciparum clinical parasites [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.ug.edu.gh [pure.ug.edu.gh]
- 10. researchgate.net [researchgate.net]
- 11. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The relative rate of kill of the MMV Malaria Box compounds provides links to the mode of antimalarial action and highlights scaffolds of medicinal chemistry interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. malariaworld.org [malariaworld.org]
- 14. Search for novel Plasmodium falciparum Pf ATP4 inhibitors from the MMV Pandemic Response Box through a virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iddo.org [iddo.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
A Guide to the Cross-Resistance Profile of the Antimalarial Candidate MMV008138
Introduction
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a formidable threat to global public health. Resistance has emerged to nearly all classes of antimalarials, including frontline artemisinin-based combination therapies (ACTs), creating an urgent need for new chemical entities with novel mechanisms of action. A critical characteristic of any new antimalarial candidate is its activity profile against a panel of parasite strains resistant to existing drugs. The absence of cross-resistance is a key predictor of a compound's potential clinical utility and longevity.
This guide provides a detailed technical overview of the cross-resistance profile of MMV008138, a promising antimalarial compound from the Medicines for Malaria Venture (MMV) Malaria Box. We will explore its unique molecular target, present comparative experimental data against drug-resistant parasite lines, and provide the detailed methodologies required to perform such analyses. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.
Section 1: The Unique Mechanism of Action of this compound
Understanding a drug's mechanism of action is fundamental to predicting its cross-resistance patterns. This compound circumvents common resistance pathways by targeting a metabolic process in the parasite that is entirely absent in humans.
Plasmodium parasites possess a plastid-like organelle called the apicoplast, which houses several essential metabolic pathways, including the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis[1][2]. Isoprenoids are vital for parasite survival. Because humans utilize the distinct mevalonate pathway for this process, the MEP pathway is an ideal drug target, promising high selectivity and low host toxicity[1][2].
This compound has been conclusively shown to inhibit IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), the third enzyme in the MEP pathway[3][4][5][6]. This mechanism is distinct from the antibiotic fosmidomycin, which targets IspC (also known as DXR), the second enzyme in the same pathway[2]. This mechanistic distinction is significant, as it means this compound remains effective against fosmidomycin-resistant parasites[2]. Furthermore, studies confirm that the active (1R,3S)-stereoisomer of this compound is highly selective for the parasite enzyme and does not inhibit the human IspD homolog, reinforcing its strong safety profile[3][5].
Section 2: In Vitro Cross-Resistance Assessment
The gold standard for evaluating cross-resistance is to test a compound's inhibitory activity against a panel of P. falciparum strains with well-characterized resistance profiles. A lack of significant shift in the 50% inhibitory concentration (IC50) between drug-sensitive and drug-resistant strains indicates no cross-resistance.
This compound has been evaluated primarily against the Dd2 strain, a multidrug-resistant line originally from Southeast Asia. The Dd2 strain is known to be resistant to chloroquine and pyrimethamine and has reduced susceptibility to mefloquine[2][3]. The data clearly show that this compound retains potent activity against this resistant line, with IC50 values in the low nanomolar range, comparable to its activity against drug-sensitive strains.
Data Presentation: Comparative In Vitro Activity
The following table synthesizes IC50 data from multiple peer-reviewed studies to compare the activity of this compound with standard antimalarials against key laboratory strains. This approach is necessary due to the absence of a single comprehensive study testing all compounds against a full panel.
| Compound | Mechanism of Action | 3D7 (Sensitive) | Dd2 (CQ-R, PYR-R) | K1 (CQ-R, PYR-R) | Resistance Index (Dd2/3D7) |
| This compound | IspD / MEP Pathway | ~250 nM (est.) | 210 - 250 nM [2][3] | N/A | ~1.0 |
| Chloroquine (CQ) | Heme Detoxification | 15 - 25 nM[7][8] | 200 - 400 nM[9] | >300 nM[10] | >10 |
| Pyrimethamine (PYR) | DHFR Inhibition | ~100 nM | >30,000 nM | >30,000 nM | >300 |
| Artemisinin (ART) | Multiple / Heme Activation | 1 - 7 nM[7][8] | 2 - 10 nM[8] | 2 - 8 nM[10] | ~1.0 |
| Atovaquone (ATO) | Cytochrome b / mtETC | ~1 nM | ~1 nM | ~1 nM | ~1.0 |
Note: "N/A" indicates data not available in the reviewed literature. The 3D7 IC50 for this compound is estimated based on statements that its activity is similar between sensitive and resistant strains[3]. The Resistance Index (RI) is the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain; an RI > 2 is often considered indicative of resistance.
Interpretation of Data:
-
No Cross-Resistance with Chloroquine or Pyrimethamine: The Resistance Index for this compound is approximately 1.0, indicating its potency is unaffected by the mechanisms that confer high-level resistance to chloroquine (mutations in pfcrt) and pyrimethamine (mutations in pfdhfr)[2][3]. This is a direct consequence of its entirely different target and mode of action.
-
Expected Lack of Cross-Resistance with Artemisinin: Artemisinin resistance is primarily mediated by mutations in the PfKelch13 gene, which are thought to reduce the parasite's hemoglobin uptake and, consequently, the drug's heme-dependent activation[11][12]. As this compound's target is in a separate metabolic pathway and does not require heme activation, there is no mechanistic basis for cross-resistance.
-
Expected Lack of Cross-Resistance with Atovaquone: Atovaquone resistance arises from point mutations in the mitochondrial cytochrome b (cytb) gene, which disrupts drug binding to the bc1 complex[13][14]. This mechanism is completely unrelated to the apicoplast-localized MEP pathway targeted by this compound.
Section 3: Experimental Methodology: In Vitro Antimalarial Susceptibility Testing
The data presented above are generated using a standardized in vitro growth inhibition assay. The SYBR Green I-based fluorescence assay is a widely adopted, reliable, and non-radioactive method for determining the IC50 values of antimalarial compounds[1][5][15].
Principle of the SYBR Green I Assay: The assay measures the proliferation of parasites in red blood cells over a 72-hour incubation period in the presence of serial dilutions of a drug. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. Upon lysis of the red blood cells, the dye binds to parasite DNA. The resulting fluorescence intensity is directly proportional to the number of parasites, allowing for a quantitative measure of drug-induced growth inhibition.
Detailed Step-by-Step Protocol:
-
Drug Plate Preparation:
-
Prepare stock solutions of antimalarial drugs in the appropriate solvent (e.g., DMSO, ethanol, or water).
-
Perform serial dilutions of each drug in complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX/serum, hypoxanthine, and gentamicin).
-
Dispense 50-100 µL of each drug dilution into the wells of a 96-well flat-bottom microplate. Include drug-free wells (positive control for growth) and parasite-free wells (background control).
-
-
Parasite Culture Preparation:
-
Use asynchronous or tightly synchronized ring-stage P. falciparum cultures. Synchronization is typically achieved using sorbitol or magnetic column separation.
-
Dilute the parasite culture with fresh human red blood cells and complete medium to achieve a final starting parasitemia of 0.2-0.5% and a final hematocrit of 1.5-2.0%.
-
-
Incubation:
-
Add 100-150 µL of the prepared parasite suspension to each well of the drug-dosed plate.
-
Place the plate in a modular incubation chamber.
-
Gas the chamber with a low-oxygen mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) and incubate at 37°C for 72 hours.
-
-
Lysis and Staining:
-
After incubation, lyse the cells by freezing the plate at -20°C or -80°C for at least 2 hours, followed by thawing at room temperature.
-
Prepare a lysis buffer containing Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye (typically at a 2X final concentration)[1].
-
Add an equal volume (e.g., 100 µL) of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-24 hours to allow for complete lysis and DNA staining.
-
-
Fluorescence Measurement and Data Analysis:
-
Read the plate on a fluorescence plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
-
Subtract the background fluorescence values (parasite-free wells) from all other readings.
-
Normalize the data by expressing fluorescence in each well as a percentage of the average fluorescence in the drug-free control wells.
-
Plot the percentage of growth inhibition versus the log-transformed drug concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic model (non-linear regression) using software such as GraphPad Prism[15].
-
Section 4: Interpretation and Future Outlook
The available data strongly indicate that this compound is not susceptible to the most common mechanisms of antimalarial resistance. Its unique targeting of the parasite-specific MEP pathway provides a powerful advantage, allowing it to bypass resistance to quinolines, antifolates, and likely artemisinins and mitochondrial inhibitors.
This lack of cross-resistance makes this compound and other IspD inhibitors highly attractive candidates for development, particularly as components of future combination therapies. By pairing a novel-mechanism compound like this compound with an existing or new antimalarial, it is possible to create a therapeutic regimen that is effective against multidrug-resistant parasites and has a higher barrier to the emergence of new resistance.
It is important to note that while cross-resistance is absent, resistance to this compound itself can be induced in the laboratory through drug pressure. This resistance is typically associated with mutations in the target gene, PfIspD[16]. Interestingly, some studies have shown that these PfIspD mutations can lead to collateral sensitivity, making the resistant parasites more susceptible to other classes of IspD inhibitors[16]. This phenomenon opens up intriguing possibilities for sequential or combination treatment strategies to manage the evolution of resistance.
Section 5: References
-
Hartwig, C. L., et al. (2013). Standard in vitro antimalarial susceptibility testing. Bio-protocol, 3(12). Available at: [Link]
-
World Health Organization. (2010). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WHO, Geneva. Available at: [Link]
-
Bartee, D., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(1), 71-80. Available at: [Link]
-
Imlay, L. S., et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. Available at: [Link]
-
Smilkstein, M., et al. (2004). A SYBR green I-based fluorescence assay for the high-throughput screening of antimalarial drugs. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Available at: [Link]
-
Kennan, C., et al. (2021). Changes in susceptibility of Plasmodium falciparum to antimalarial drugs in Uganda over time: 2019–2024. Nature Communications, 12(1), 5566. Available at: [Link]
-
Díaz-Londoño, G., et al. (2019). Determination of the IC50s for chloroquine against 3D7, HB3, and Dd2 by the DAPI P. falciparum fluorimetry-based growth assay in 384-well format. Malaria Journal, 18(1), 1-12. Available at: [Link]
-
Wu, W., et al. (2015). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 25(11), 2329-2332. Available at: [Link]
-
Agarwal, D., et al. (2023). In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection. Frontiers in Cellular and Infection Microbiology, 13, 1279935. Available at: [Link]
-
Dongmo, F. M. L., et al. (2023). In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and stem bark from Dacryodes edulis. Malaria World Journal, 14(1), 1-13. Available at: [Link]
-
Kremsner, P. G., et al. (2009). Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon. Malaria Journal, 8(1), 1-11. Available at: [Link]
-
Willocx, D., et al. (2024). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 67(19), 17070-17086. Available at: [Link]
-
Bacon, D. J., et al. (2009). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 81(3), 402-407. Available at: [Link]
-
de Aguiar, A. C., et al. (2022). Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues. International Journal for Parasitology: Drugs and Drug Resistance, 19, 1-10. Available at: [Link]
-
Campo, B., et al. (2021). Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials. Trends in Parasitology, 37(1), 45-60. Available at: [Link]
-
de Aguiar, A. C., et al. (2022). Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues. eScholarship, University of California. Available at: [Link]
-
Birnbaum, J., et al. (2020). Protein abundance and folding rather than the redox state of Kelch13 determine the artemisinin susceptibility of Plasmodium falciparum. PLoS Pathogens, 16(5), e1008569. Available at: [Link]
-
Musset, L., et al. (2012). Emergence of Resistance to Atovaquone-Proguanil in Malaria Parasites: Insights from Computational Modeling and Clinical Case Reports. Antimicrobial Agents and Chemotherapy, 56(8), 4067-4074. Available at: [Link]
-
Nasamu, A. S., et al. (2017). Molecular basis of extreme resistance in Plasmodium falciparum to atovaquone and other mitochondrial inhibitors. BMC Genomics, 18(1), 1-13. Available at: [Link]
-
Goodman, C. D., et al. (2016). Assessment of atovaquone cross-resistance with menoctone with P. berghei MEN (MRA-414). ResearchGate. Available at: [Link]
-
Ju, E., et al. (2018). Antimalarial activity of the isolates from the marine sponge Hyrtios erectus against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. Zeitschrift für Naturforschung C, 73(9-10), 397-400. Available at: [Link]
-
Burgess, S. J., et al. (2006). A chloroquine-like molecule designed to reverse resistance in Plasmodium falciparum. Journal of Medicinal Chemistry, 49(18), 5623-5625. Available at: [Link]
-
Cobbold, S. A., et al. (2017). Multi-omics Based Identification of Specific Biochemical Changes Associated With PfKelch13-Mutant Artemisinin-Resistant Plasmodium falciparum. The Journal of Infectious Diseases, 215(11), 1741-1749. Available at: [Link]
-
Taylor, A. R., et al. (2019). Clinical implications of Plasmodium resistance to atovaquone/proguanil: A systematic review and meta-analysis. Travel Medicine and Infectious Disease, 31, 101423. Available at: [Link]
-
Ajogbasile, F. V., et al. (2022). Molecular profiling of the artemisinin resistance Kelch 13 gene in Plasmodium falciparum from Nigeria. PLoS One, 17(2), e0264548. Available at: [Link]
-
Cobbold, S. A., et al. (2017). Multi-omics Based Identification of Specific Biochemical Changes Associated With PfKelch13-Mutant Artemisinin-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]
Sources
- 1. iddo.org [iddo.org]
- 2. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(1R,3S) (IspD Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-omics Based Identification of Specific Biochemical Changes Associated With PfKelch13-Mutant Artemisinin-Resistant Plasmodium falciparum [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Emergence of Resistance to Atovaquone-Proguanil in Malaria Parasites: Insights from Computational Modeling and Clinical Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis of extreme resistance in Plasmodium falciparum to atovaquone and other mitochondrial inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Target Engagement of MMV008138 with IspD
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimalarial therapeutics, the methylerythritol phosphate (MEP) pathway presents a compelling target due to its essential role in the survival of Plasmodium falciparum and its absence in humans.[1][2][3][4] The compound MMV008138 has emerged as a promising inhibitor of a key enzyme in this pathway, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).[1][5][6][7] However, demonstrating definitive engagement of a compound with its intended target within the complex cellular environment is a critical step in drug development, mitigating the risk of pursuing ineffective or off-target molecules.
This guide provides a comprehensive comparison of key biophysical and cellular methods to validate the interaction between this compound and IspD. We will delve into the principles, experimental protocols, and comparative advantages of Thermal Shift Assays (TSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA), offering a robust framework for researchers to design and execute rigorous target validation studies.
The Biological Context: this compound and the Plasmodium falciparum MEP Pathway
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on the MEP pathway for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the essential precursors for all isoprenoids.[1][3] These isoprenoids are vital for various cellular processes, including protein prenylation, quinone biosynthesis, and the formation of dolichols. The MEP pathway is localized to the parasite's apicoplast, a non-photosynthetic plastid.[1][2]
IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[1][4][5] this compound has been identified as a potent and selective inhibitor of P. falciparum IspD (PfIspD), demonstrating nanomolar efficacy.[1] Studies have shown that the (1R,3S)-stereoisomer of this compound is the most active, and its inhibitory activity correlates well with parasite growth inhibition.[1][2]
Figure 1: Simplified schematic of the MEP pathway in Plasmodium falciparum, highlighting the inhibitory action of this compound on the IspD enzyme.
Comparative Analysis of Target Engagement Methodologies
The validation of a direct physical interaction between a small molecule and its protein target is fundamental. Below, we compare four widely used techniques for this purpose, outlining their principles, protocols, and data outputs.
| Assay | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Thermal Shift Assay (TSA) | Ligand binding alters the thermal stability of the target protein. | Simple, rapid, and cost-effective; suitable for initial screening. | Requires purified protein; indirect measure of binding. | Thermal shift (ΔTm) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[8][9] | Provides a complete thermodynamic profile (KD, ΔH, ΔS, stoichiometry); label-free.[10] | Requires large amounts of pure protein and ligand; lower throughput. | Dissociation constant (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding.[11][12] | Real-time kinetics (kon, koff); high sensitivity; label-free.[11][12][13] | Requires immobilization of one binding partner, which may affect its activity; can be complex to set up. | Association rate (kon), dissociation rate (koff), dissociation constant (KD) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation in a cellular context.[14][15][16] | Measures target engagement in intact cells, providing physiological relevance; label-free.[14][17] | Can be lower throughput; requires specific antibodies or mass spectrometry for detection. | Thermal shift (ΔTm), Isothermal dose-response curves (EC50)[18] |
Experimental Protocols
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), is a rapid and economical method to assess ligand binding. The principle is that the binding of a ligand, such as this compound, to its target protein, IspD, will typically increase the protein's thermal stability. This change in the melting temperature (Tm) is detected using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.[19]
Step-by-Step Methodology:
-
Protein Preparation: Purify recombinant PfIspD. Ensure the protein is in a suitable buffer for the assay.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a dilution series.
-
Assay Setup: In a 96-well or 384-well PCR plate, combine the purified PfIspD, the fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence intensity against temperature to generate melting curves. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. A positive ΔTm in the presence of this compound indicates stabilization and binding.
Figure 2: A high-level overview of the Thermal Shift Assay (TSA) workflow for validating this compound and IspD interaction.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing biomolecular interactions as it directly measures the heat changes associated with binding.[10] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[8][9][10]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of purified PfIspD and this compound in the same buffer to minimize heat of dilution effects. The protein is placed in the sample cell, and the ligand in the injection syringe.
-
Titration: A series of small, precise injections of the this compound solution are made into the PfIspD solution at a constant temperature.
-
Heat Measurement: The ITC instrument measures the minute heat changes that occur with each injection as the binding reaction reaches equilibrium.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Figure 3: The sequential process of an Isothermal Titration Calorimetry (ITC) experiment to determine the thermodynamics of this compound-IspD binding.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[11][12][20] It provides kinetic information, including the association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.[12]
Step-by-Step Methodology:
-
Chip Preparation: One of the binding partners (the "ligand," typically the protein, PfIspD) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the other binding partner (the "analyte," this compound) is flowed over the sensor surface.
-
Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This is monitored in real-time to generate a sensorgram.
-
Kinetic Analysis: The association phase is monitored during analyte injection, and the dissociation phase is monitored during the subsequent flow of buffer. These curves are fitted to kinetic models to determine kon and koff. The KD is calculated as koff/kon.
Figure 4: The workflow for a Surface Plasmon Resonance (SPR) experiment to measure the binding kinetics of this compound to IspD.
Cellular Thermal Shift Assay (CETSA)
CETSA is a groundbreaking method that allows for the confirmation of target engagement in a physiologically relevant cellular environment.[14][17] The principle is that ligand binding stabilizes the target protein against heat-induced denaturation and aggregation within intact cells.[14][15][16]
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured P. falciparum parasites with this compound or a vehicle control for a defined period.
-
Heat Treatment: Aliquot the treated cell suspensions and heat them to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble PfIspD remaining at each temperature using a specific antibody via Western blotting or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble PfIspD against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement. Isothermal dose-response experiments can also be performed by treating cells with varying concentrations of the compound and heating at a single, optimized temperature.[18]
Figure 5: A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow to validate this compound and IspD engagement in P. falciparum.
Conclusion and Recommendations
Validating the target engagement of this compound with IspD is a critical step in its development as an antimalarial drug. Each of the described methods provides valuable information, and the choice of technique will depend on the specific research question, available resources, and the stage of the drug discovery process.
-
For initial hit validation and screening of analogues, TSA offers a rapid and cost-effective solution.
-
To obtain a detailed understanding of the binding thermodynamics and stoichiometry, ITC is the method of choice.
-
For characterizing the kinetics of the interaction, SPR provides invaluable real-time data.
-
Crucially, to confirm that the compound engages its target in a physiologically relevant context, CETSA is an indispensable tool.
A multi-faceted approach, combining the strengths of these different techniques, will provide the most comprehensive and robust validation of the target engagement of this compound with IspD, thereby increasing the confidence in its mechanism of action and its potential as a novel antimalarial therapeutic.
References
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Biological Studies and Target Engagement of the 2âCâMethylâdâErythritol 4âPhosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)âthis compound and Analogs - ACS Infectious Diseases - Figshare [figshare.com]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. SPR Provides a Boost to Drug Discovery and Development | Features | Feb 2012 | Photonics Spectra [photonics.com]
- 14. pelagobio.com [pelagobio.com]
- 15. researchgate.net [researchgate.net]
- 16. annualreviews.org [annualreviews.org]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IspD Inhibitors: MMV008138 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction: IspD, a Key Target in the Non-Mevalonate Pathway
The 2-C-methyl-D-erythritol 4-phosphate (MEP) or non-mevalonate pathway is an essential metabolic route for the synthesis of isoprenoid precursors in many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans.[1][2] This makes the enzymes of the MEP pathway attractive targets for the development of novel anti-infective agents.[3] One such enzyme, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), catalyzes the third step in this pathway: the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate.[4][5] The essentiality of IspD for parasite survival has been validated, positioning it as a promising target for the development of new antimalarial drugs.[6][7]
This guide provides a comparative analysis of MMV008138, a well-characterized IspD inhibitor, and other classes of IspD inhibitors. We will delve into their mechanisms of action, structure-activity relationships, and provide supporting experimental data and protocols to aid researchers in this field.
The MEP Pathway and the Role of IspD
The MEP pathway is a seven-enzyme pathway that produces the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These molecules are vital for the synthesis of a wide range of essential compounds, including vitamins, hormones, and components of the electron transport chain.
As illustrated in Figure 1, IspD carries out a critical step in this pathway. Inhibition of IspD leads to the depletion of downstream isoprenoid precursors, ultimately resulting in parasite death.
This compound: A Potent and Selective IspD Inhibitor
This compound is a tetrahydro-β-carboline derivative identified from the Malaria Box compound library as a potent inhibitor of P. falciparum growth.[8] Subsequent studies confirmed that its primary target is the IspD enzyme.[6][7]
Mechanism of Action
This compound acts as a potent inhibitor of P. falciparum IspD (PfIspD).[8] While the exact binding mode is still under investigation, it is believed to be a species-selective inhibitor, showing significantly less activity against the human IspD ortholog.[9] This selectivity is a crucial attribute for a potential drug candidate, as it minimizes the risk of off-target effects in the host.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on this compound and its analogs. These studies have revealed that the (1R,3S)-stereochemistry is crucial for its antiplasmodial activity.[6] Modifications to the tetrahydro-β-carboline core, as well as the substituents on the aromatic rings, have been explored to optimize potency and pharmacokinetic properties.
Other Classes of IspD Inhibitors
Besides this compound and its analogs, several other chemical scaffolds have been identified as inhibitors of IspD. These include:
-
Benzoisothiazolones: These compounds have been identified as species-selective inhibitors of Plasmodium spp. IspD.[10]
-
Urea-based inhibitors: This class of compounds has shown potent activity against PfIspD, with some members exhibiting low-nanomolar potency.[10]
-
Biphenyl carboxylic acids: Fragment-based screening has led to the discovery of biphenyl carboxylic acid derivatives as a novel class of IspD inhibitors.[10]
-
Allosteric Inhibitors: Several classes of compounds, including phenylisoxazoles, have been shown to inhibit IspD through an allosteric mechanism, binding to a site distinct from the active site and inducing a conformational change that inhibits enzyme activity.[1][11][12]
Comparative Analysis of IspD Inhibitors
A direct, quantitative comparison of the different classes of IspD inhibitors is essential for understanding their relative potential as drug candidates. The following table summarizes available data on the inhibitory activity of representative compounds from each class against P. falciparum IspD and whole-cell growth.
| Inhibitor Class | Representative Compound | PfIspD IC₅₀ (nM) | P. falciparum Whole-Cell EC₅₀ (nM) | Reference |
| Tetrahydro-β-carbolines | This compound | ~44 | ~250 | [13] |
| Benzoisothiazolones | Example Compound | ~73 | ~1100 | [10] |
| Urea-based Inhibitors | Example Compound | ~41 | ~10000 | [10] |
Note: The provided IC₅₀ and EC₅₀ values are approximate and may vary depending on the specific experimental conditions and P. falciparum strain used.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of IspD inhibitors.
IspD Enzymatic Assay (Pyrophosphate Detection)
This assay measures the activity of IspD by quantifying the amount of pyrophosphate (PPi) produced during the enzymatic reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of MgCl₂, DTT, CTP, and MEP.
-
Prepare a stock solution of the IspD enzyme in an appropriate buffer.
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, MgCl₂, and DTT to each well.
-
Add the inhibitor solution (or DMSO for control wells) to the respective wells.
-
Add the IspD enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add a mixture of CTP and MEP to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Pyrophosphate Detection:
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Plasmodium falciparum Whole-Cell Growth Inhibition Assay (SYBR Green I-based)
This assay determines the efficacy of compounds in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The non-mevalonate pathway of isoprenoid precursor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry of the non-mevalonate isoprenoid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Old and new targets in antimalarial drug discovery - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. A structural and functional study on the 2-C-methyl-d-erythritol-4-phosphate cytidyltransferase (IspD) from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound(1R,3S) (IspD Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Allosteric Inhibition of the Enzyme IspD by Three Different Classes of Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Collection - Mechanism of Allosteric Inhibition of the Enzyme IspD by Three Different Classes of Ligands - ACS Chemical Biology - Figshare [figshare.com]
- 15. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MMV008138 Resistance Mechanisms in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum is a significant global health challenge, necessitating the development of novel antimalarials with unique mechanisms of action. MMV008138, a potent antimalarial compound from the Medicines for Malaria Venture (MMV) Malaria Box, represents a promising therapeutic candidate. This guide provides an in-depth comparative analysis of the resistance mechanisms of this compound in P. falciparum, offering insights into its molecular target, the genetic basis of resistance, and a comparative landscape of resistance profiles with other key antimalarial agents.
Introduction to this compound: A Targeted Approach
This compound exerts its antimalarial activity by inhibiting 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a critical enzyme in the methylerythritol phosphate (MEP) pathway.[1][2][3][4] This pathway is responsible for the biosynthesis of isoprenoids, which are essential for parasite survival.[5] Crucially, the MEP pathway is absent in humans, making IspD an attractive and specific drug target with a potentially high therapeutic index.[3] The active stereoisomer, (1R,3S)-MMV008138, demonstrates potent inhibition of both the recombinant P. falciparum IspD (PfIspD) enzyme and the in vitro growth of the parasite.[5]
The Molecular Basis of Resistance to this compound
The primary mechanism of resistance to this compound in P. falciparum is the acquisition of specific point mutations in the PfIspD gene.[1][6] These mutations alter the drug-binding site, reducing the inhibitory effect of the compound.
Key Resistance-Conferring Mutations in PfIspD
In vitro selection studies have successfully generated this compound-resistant P. falciparum lines, and subsequent whole-genome sequencing has identified key single nucleotide polymorphisms (SNPs) in the PfIspD gene.[1][6] Two notable mutations that have been identified are:
-
E688Q: An glutamic acid to glutamine substitution at position 688.[1][6]
-
L244I: A leucine to isoleucine substitution at position 244.[1][6]
These mutations are believed to be located in or near the active site of the PfIspD enzyme, thereby interfering with the binding of this compound.
Comparative Analysis of Resistance Mechanisms
Understanding the resistance profile of this compound in the context of other antimalarials is crucial for its future clinical development and deployment. This section compares the resistance mechanisms of this compound with those of another MEP pathway inhibitor, fosmidomycin, and two frontline antimalarials with different modes of action, chloroquine and artemisinin.
This compound vs. Fosmidomycin: Targeting the Same Pathway, Different Resistance Profiles
Fosmidomycin, another inhibitor of the MEP pathway, targets a different enzyme, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[7][8] Resistance to fosmidomycin is primarily associated with mutations in the dxr gene.[7] While both drugs target the same essential pathway, the distinct molecular targets suggest that cross-resistance between this compound and fosmidomycin due to target-site mutations is unlikely. However, a comprehensive cross-resistance study in this compound-resistant lines is warranted to confirm this.
This compound vs. Chloroquine and Artemisinin: Distinct Mechanisms and Lack of Cross-Resistance
Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene, which leads to increased drug efflux from the parasite's digestive vacuole. Artemisinin resistance is associated with mutations in the Kelch13 (pfk13) gene, which are linked to a delayed parasite clearance phenotype. Given that this compound has a completely different target and mechanism of action, it is highly probable that it will be effective against chloroquine- and artemisinin-resistant strains of P. falciparum.[9]
Quantitative Analysis of this compound Potency and Resistance
The following table summarizes the in vitro efficacy of the active diastereomer of this compound against both the recombinant PfIspD enzyme and drug-sensitive P. falciparum strains.
| Target/Organism | IC50 (nM) | Reference |
| Recombinant PfIspD | 7.0 | [1] |
| P. falciparum (Dd2 strain) | 250 ± 50 | [5] |
Note: The difference in IC50 values between the recombinant enzyme and the whole parasite is expected and can be attributed to factors such as compound uptake, metabolism, and efflux in the cellular context. Data on the IC50 shift in the characterized resistant lines (E688Q and L244I) would be invaluable for a complete quantitative picture of resistance.
Experimental Protocols
In Vitro Selection of this compound-Resistant P. falciparum
This protocol describes a general method for the in vitro selection of drug-resistant parasites, which can be adapted for this compound.[10][11][12]
Objective: To generate P. falciparum parasites with reduced susceptibility to this compound.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C
Methodology:
-
Initial IC50 Determination: Determine the baseline IC50 of this compound against the parent parasite line using a standard SYBR Green I or similar assay.
-
Drug Pressure Initiation: Initiate a culture with a high parasite inoculum (e.g., 10⁸-10⁹ parasites) and expose it to a concentration of this compound equivalent to 2-3 times the IC50.
-
Continuous Culture: Maintain the culture under continuous drug pressure, changing the media and adding fresh drug every 48 hours. Monitor the culture for signs of parasite recrudescence by Giemsa-stained blood smears.
-
Stepwise Increase in Drug Concentration (Optional): Once parasites have adapted and are growing steadily, the drug concentration can be gradually increased to select for higher levels of resistance.
-
Cloning of Resistant Parasites: After stable growth is achieved at the desired drug concentration, clone the resistant parasites by limiting dilution to obtain a homogenous population.
-
Confirmation of Resistance: Determine the IC50 of the cloned resistant parasites and compare it to the parent line to quantify the level of resistance.
-
Genotypic Analysis: Extract genomic DNA from the resistant clones and the parent line for whole-genome sequencing to identify mutations in the PfIspD gene or other potential resistance determinants.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Objective: To quantify the concentration of this compound required to inhibit 50% of P. falciparum growth in vitro.
Methodology (SYBR Green I-based Assay):
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage.
-
Drug Dilution Series: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.
-
Assay Setup: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizing Resistance: Pathways and Workflows
Signaling Pathway of this compound Action and Resistance
Caption: this compound inhibits PfIspD, blocking isoprenoid synthesis and parasite survival. Resistance arises from mutations in PfIspD.
Experimental Workflow for Identifying Resistance Mechanisms
Caption: Workflow for selecting and characterizing this compound-resistant P. falciparum to identify resistance mutations.
Conclusion and Future Directions
This compound represents a promising antimalarial candidate with a novel mechanism of action, targeting the essential MEP pathway in P. falciparum. Resistance to this compound is primarily mediated by specific mutations in its target enzyme, PfIspD. The distinct mechanism of action and resistance profile of this compound suggest a low probability of cross-resistance with current frontline antimalarials.
Future research should focus on:
-
Comprehensive Cross-Resistance Studies: Evaluating the activity of this compound against a panel of parasite lines with well-characterized resistance to other antimalarials.
-
Structural Biology: Elucidating the crystal structure of PfIspD in complex with this compound and its resistant mutants to understand the molecular interactions and the structural basis of resistance.
-
Fitness Cost of Resistance: Investigating the biological fitness of this compound-resistant parasites to predict the likelihood of their emergence and spread in a clinical setting.
A thorough understanding of the resistance mechanisms of this compound will be instrumental in guiding its development and ensuring its long-term efficacy as a valuable tool in the fight against malaria.
References
-
Ghavami, S. et al. (2018). This compound is a selective inhibitor of Plasmodium falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase. bioRxiv. [Link]
-
Wu, W. et al. (2015). A chemical rescue screen identifies a Plasmodium falciparum apicoplast inhibitor targeting MEP isoprenoid precursor biosynthesis. Antimicrobial Agents and Chemotherapy, 59(1), 356-364. [Link]
-
Ghavami, S. et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(11), 1656-1664. [Link]
-
Willocx, D. et al. (2024). Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. Journal of Medicinal Chemistry, 67(19), 17070-17086. [Link]
-
Imlay, L. S. et al. (2015). Plasmodium IspD (2-C-Methyl-d-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 1(4), 157-167. [Link]
-
Ghavami, S. et al. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(11), 1656-1664. [Link]
-
Mbye, H. et al. (2022). Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates. Journal of Antimicrobial Chemotherapy, 77(10), 2728-2736. [Link]
-
Cowell, A. N. & Fidock, D. A. (2019). Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing. Methods in Molecular Biology, 2013, 123-140. [Link]
-
Kamau, E. et al. (2025). Changes in susceptibility of Plasmodium falciparum to antimalarial drugs in Uganda over time: 2019–2024. Nature Communications, 16(1), 1-12. [Link]
-
Antonova-Koch, Y. et al. (2021). Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials. Trends in Parasitology, 37(1), 46-60. [Link]
-
Ho, T. J. et al. (2021). Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase. ACS Infectious Diseases, 7(8), 2415-2428. [Link]
-
Edgar, R. C. S. et al. (2024). On-target, dual aminopeptidase inhibition provides cross-species antimalarial activity. Science Translational Medicine, 16(746), eadj8469. [Link]
-
Swift, R. P. & Odom John, A. R. (2017). Using in Vitro Evolution and Whole Genome Analysis To Discover Next Generation Targets for Antimalarial Drug Discovery. ACS Infectious Diseases, 3(1), 11-21. [Link]
-
Smith, A. M. et al. (2015). Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr). Antimicrobial Agents and Chemotherapy, 59(12), 7404-7411. [Link]
-
Muralidharan, V. et al. (2019). In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model. Science Translational Medicine, 11(521), eaav1636. [Link]
-
Cassera, M. B. et al. (2011). Effect of fosmidomycin on metabolic and transcript profiles of the methylerythritol phosphate pathway in Plasmodium falciparum. Malaria Journal, 10, 193. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of fosmidomycin on metabolic and transcript profiles of the methylerythritol phosphate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MMV008138 Derivatives for Malaria Drug Discovery: Targeting the Essential MEP Pathway
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the global fight against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action. One of the most promising and validated pathways for antimalarial drug development is the methylerythritol phosphate (MEP) pathway, which is essential for the synthesis of isoprenoid precursors in the parasite but absent in humans. This guide provides a comprehensive evaluation of the therapeutic potential of derivatives of MMV008138, a potent inhibitor of 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), a key enzyme in the MEP pathway. We will delve into a comparative analysis of these derivatives against other IspD inhibitors, supported by experimental data, and provide detailed protocols for their evaluation.
The MEP Pathway: A Prime Target for Antimalarial Chemotherapy
The MEP pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids.[1] In Plasmodium falciparum, this pathway is localized in the apicoplast, a non-photosynthetic plastid-like organelle. The absence of the MEP pathway in humans, who utilize the mevalonate pathway for isoprenoid biosynthesis, provides a clear therapeutic window for selective inhibition.[1]
The enzyme IspD catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) and pyrophosphate. Inhibition of IspD leads to a depletion of isoprenoid precursors, ultimately causing parasite death.
Caption: The Methylerythritol Phosphate (MEP) Pathway in Plasmodium falciparum.
This compound and its Derivatives: Potent Inhibitors of PfIspD
This compound, a tetrahydro-β-carboline, emerged from the Malaria Box initiative as a potent inhibitor of P. falciparum growth. Subsequent studies confirmed that its primary target is PfIspD. The antiparasitic activity of this compound is highly stereospecific, with the (1R,3S)-enantiomer being the most active.[1]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key structural features crucial for the antiplasmodial activity of this compound derivatives. Potent inhibition of parasite growth requires:
-
(1R,3S)-configuration: This specific stereochemistry is essential for optimal binding to the active site of PfIspD.[1]
-
2',4'-disubstitution on the D-ring: The presence of at least one electron-withdrawing substituent at these positions is critical for high potency.[1]
-
A carboxylate or methylamide at C3: Modifications at this position are generally not well-tolerated, with the exception of a methylamide.
Comparative Analysis of PfIspD Inhibitors
To provide a clear perspective on the therapeutic potential of this compound derivatives, we present a comparative analysis of their in vitro activity against P. falciparum and the PfIspD enzyme, alongside other known IspD inhibitors.
| Compound Class | Compound | P. falciparum IC50 (nM) | PfIspD IC50 (nM) | Reference |
| Tetrahydro-β-carbolines | (1R,3S)-MMV008138 | 250 ± 70 | 44 ± 15 | [1] |
| Analog 1e (2'-chloro-4'-methyl) | 320 | 31 | [1] | |
| Analog 1f (2'-fluoro-4'-chloro) | 430 | 44 | [1] | |
| Quaternary Ammonium Compounds | Domiphen Bromide | ~1000 | 169 (P. vivax IspD) | [2][3] |
| Urea-Based Compounds | Compound 8 | 8500 ± 1200 | 41 ± 7 | [4] |
| Compound 10 | 10000 ± 1000 | 41 ± 11 | [4] | |
| Benzoisothiazolones | Compound 8 | 130 ± 10 | 110 ± 10 | [5] |
| Compound 9 | 240 ± 30 | 140 ± 30 | [5] |
Note: IC50 values can vary depending on the P. falciparum strain and assay conditions.
Experimental Protocols for Evaluating PfIspD Inhibitors
The following protocols provide a standardized framework for assessing the activity of this compound derivatives and other potential antimalarial compounds targeting the MEP pathway.
In Vitro Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with parasitic DNA.
Caption: Workflow for the SYBR Green I-based parasite growth inhibition assay.
Step-by-Step Methodology:
-
Prepare Compound Plates: Serially dilute test compounds in appropriate media in a 96-well plate. Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Parasite Culture: Add synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) to each well.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.[6] This buffer lyses the red blood cells, releasing the parasite DNA.
-
Incubation in the Dark: Incubate the plates in the dark at room temperature for at least 1 hour to allow for complete lysis and DNA staining.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
PfIspD Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of compounds on the enzymatic activity of recombinant PfIspD. A common method involves a coupled-enzyme assay that detects the pyrophosphate (PPi) produced.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, DTT, and the substrates MEP and CTP.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and pre-incubate with recombinant PfIspD enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the final substrate.
-
PPi Detection: The PPi produced is converted to ATP by ATP sulfurylase, and the subsequent luminescence is measured using a luciferase/luciferin system. Alternatively, a colorimetric or fluorometric phosphate assay can be used after pyrophosphatase treatment. A recently developed mass spectrometry-based assay offers a direct measurement of IspD activity, avoiding the need for auxiliary enzymes.[7][8]
-
Data Analysis: Determine the IC50 values by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of antimalarial candidates targeting the essential MEP pathway. Their potent and specific inhibition of PfIspD provides a strong foundation for further drug development. The comparative data and detailed protocols presented in this guide offer a robust framework for researchers to evaluate and advance these and other novel IspD inhibitors.
Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy. The development of inhibitors with activity against multiple Plasmodium species would also be a significant advancement. The continued exploration of the chemical space around the tetrahydro-β-carboline scaffold and other IspD-targeting chemotypes holds great promise for the discovery of the next generation of antimalarial drugs.
References
-
Targeting Plasmodium falciparum IspD in the Methyl-D-Erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on target with low micromolar whole-cell activity. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. (2018). ACS Infectious Diseases, 4(4), 549-559. [Link]
-
P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. (n.d.). WorldWide Antimalarial Resistance Network. Retrieved January 2, 2026, from [Link]
-
SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. (2017). Methods in Molecular Biology, 1601, 97-110. [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. (2024). Journal of Medicinal Chemistry, 67(19), 17070-17086. [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. (n.d.). MalariaWorld. Retrieved January 2, 2026, from [Link]
-
Structure- and ligand-based design of new IspD-targeting antimalarials. (2025). MESA. Retrieved January 2, 2026, from [Link]
-
A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum. (2010). Journal of Visualized Experiments, (44), 2038. [Link]
-
Diagram of the steps involved in performing the SYBR green I (A) and... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Characterization of Domiphen Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway. (2022). Pharmaceutics, 14(7), 1332. [Link]
-
Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. (2015). ACS Infectious Diseases, 1(10), 486-497. [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. (2024). Journal of Medicinal Chemistry, 67(19), 17070-17086. [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Characterization of Domiphen Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway. (2022). Pharmaceutics, 14(7), 1332. [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity. (2024). Journal of Medicinal Chemistry, 67(19), 17070-17086. [Link]
-
Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Characterization of Domiphen Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway. (2022). bioRxiv. [Link]
-
Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Inhibitory activity against P. falciparum (reported and evaluated IC 50... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The 50% inhibitory concentrations (IC50 values) measured against P.... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Characterization of Domiphen Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway. (2022). bioRxiv. [Link]
-
Characterization of Domiphen Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway. (2022). UPV/EHU. [Link]
-
Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. (2025). ChemMedChem. [Link]
-
Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class. (n.d.). ChemMedChem. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Targeting Plasmodium falciparum IspD in the Methyl-D-Erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency o. (n.d.). ChemRxiv. Retrieved January 2, 2026, from [Link]
-
Correlation of enzyme PfIspD enzymatic inhibition and anti-parasitic... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Domiphen Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. iddo.org [iddo.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of MMV008138
For the researchers, scientists, and drug development professionals at the forefront of antimalarial drug discovery, the journey from synthesis to biological testing is paved with meticulous protocols. The handling of novel compounds like MMV008138, a promising agent targeting the MEP pathway in Plasmodium falciparum, demands not only precision in experimentation but also a rigorous approach to safety and environmental responsibility.[1][2][3][4][5][6] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring that its lifecycle in the laboratory concludes with the highest standards of safety and regulatory compliance.
The Causal Chain of Safety: Why Proper Disposal Matters
Core Principles of this compound Waste Management
Before delving into step-by-step procedures, it is crucial to understand the foundational principles that guide the disposal of this compound. These principles are designed to minimize risk to personnel and the environment.
-
Waste Minimization: The most effective disposal strategy begins with generating as little waste as possible. This can be achieved by carefully planning experiments, ordering only the necessary quantities of the compound, and reducing the scale of laboratory experiments whenever feasible.[11]
-
Segregation: Not all laboratory waste is created equal. Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure that each type of waste is disposed of in the most appropriate and cost-effective manner.[12][13] this compound waste should be segregated from non-hazardous waste and from other incompatible chemical waste.[13]
-
Containment: All waste containing this compound must be stored in appropriate, clearly labeled, and sealed containers to prevent leaks and spills.[9][10][13]
-
Documentation: Accurate and thorough documentation of hazardous waste is a regulatory requirement.[9] This includes labeling containers with the contents and accumulation start date.
Quantitative Data Summary for this compound Disposal
The following table summarizes key quantitative parameters for the safe management of this compound waste in a laboratory setting. These are based on general guidelines for hazardous waste management and should be adapted to local regulations.
| Parameter | Guideline | Rationale |
| Maximum Accumulation Volume (per Satellite Accumulation Area) | 55 gallons of hazardous waste | Prevents the storage of large quantities of hazardous materials in active research areas, minimizing risk.[11] |
| Maximum Accumulation Time | Up to 12 months from the accumulation start date | Ensures timely disposal of hazardous waste and prevents degradation of containers or their contents.[11] |
| pH Range for Aqueous Waste | Must be neutralized to a pH between 5.5 and 10.5 for drain disposal (if permissible by local regulations) | Prevents corrosion of plumbing and protects aquatic life from extreme pH levels. Note: Drain disposal of this compound is not recommended.[14] |
| Container Headspace | At least 10% of the container volume | Allows for expansion of the contents due to temperature changes and prevents spills when opening or moving the container. |
Experimental Protocol: Step-by-Step Disposal of this compound
This section provides a detailed, step-by-step methodology for the collection and disposal of waste containing this compound.
Part 1: Waste Collection at the Point of Generation
-
Personal Protective Equipment (PPE): Before handling any waste containing this compound, don appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15][16]
-
Solid Waste Collection:
-
Place all solid waste contaminated with this compound, such as contaminated gloves, pipette tips, and weighing papers, into a designated, leak-proof solid waste container lined with a chemically resistant bag.
-
This container must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, chemically compatible, and shatter-proof waste container with a secure, screw-top lid.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Label the liquid waste container with "Hazardous Waste," the name "this compound," and the approximate concentration and solvent composition.
-
-
Sharps Disposal:
-
Dispose of any sharps contaminated with this compound, such as needles or broken glass, in a designated, puncture-resistant sharps container.[12]
-
This container should also be labeled as "Hazardous Waste" with the name of the compound.
-
Part 2: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11][13]
-
Container Management:
-
Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Weekly Inspections: Inspect the SAA weekly for any signs of leaks, spills, or container degradation.[9][13]
Part 3: Final Disposal
-
Request for Pickup: Once a waste container is full or has been in the SAA for the maximum allowable time, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Professional Disposal: The EHS department will then ensure that the waste is transported to a licensed hazardous waste disposal facility for final treatment, typically via incineration.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these guidelines, researchers can ensure that their groundbreaking work in antimalarial drug discovery is conducted in a manner that protects both themselves and the world around them.
References
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
University of Washington. (n.d.). 4-Aminopyridine SOP. Retrieved from [Link]
- Miley, G. P., et al. (2016). Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies. Bioorganic & Medicinal Chemistry Letters, 26(7), 1749-1753.
-
Fisher Scientific. (2005, January 20). Material Safety Data Sheet 4-aminopyridine. Retrieved from [Link]
-
Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]
- Guggisberg, A. M., et al. (2018). Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 534-544.
- Guggisberg, A. M., et al. (2016). Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target. ACS Infectious Diseases, 2(2), 116-127.
-
SD Fine-Chem. (n.d.). 4-aminopyridine Safety Data Sheet. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet. Retrieved from [Link]
- Guggisberg, A. M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 534-544.
- Guggisberg, A. M., et al. (2018). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 534-544.
- Guggisberg, A. M., et al. (2017). Biological Studies and Target Engagement of the 2-C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs. ACS Infectious Diseases, 4(4), 534-544.
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
PubMed. (n.d.). Environmental hazards of interest to the forensic pathologist. Retrieved from [Link]
-
PubMed Central. (n.d.). Environmental pollution, a hidden culprit for health issues. Retrieved from [Link]
Sources
- 1. Determination of the active stereoisomer of the MEP pathway-targeting antimalarial agent this compound, and initial structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lobachemie.com [lobachemie.com]
- 8. Environmental pollution, a hidden culprit for health issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. mtu.edu [mtu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. acs.org [acs.org]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling the Investigational Antimalarial Compound MMV008138
Executive Directive: A Proactive Stance on Safety with Novel Compounds
This document provides essential safety protocols for handling MMV008138, a promising species-selective antimalarial agent that targets the Plasmodium falciparum IspD enzyme.[1][2] While its selectivity for the parasite's enzyme over the human equivalent suggests a favorable toxicological profile, this compound remains an investigational new chemical entity (NCE).[1][3] A comprehensive toxicological profile for occupational handling is not yet established.
Therefore, our core directive is to treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI). This approach mandates robust containment strategies where Personal Protective Equipment (PPE) serves as a critical final barrier to protect you, the researcher. This guide is built on the principle of minimizing exposure through a combination of engineering controls and rigorously applied PPE protocols. The causality behind each recommendation is explained to foster a deep, intuitive understanding of safe laboratory practices.
Part 1: The 'Why' - Understanding the Risk Profile
When handling novel compounds like this compound, the absence of a formal Occupational Exposure Limit (OEL) requires us to adopt a risk-based safety paradigm.[4][5] We must anticipate potential hazards based on the compound's chemical structure and its biological potency.
This compound belongs to a complex chemical class, but its structure contains features reminiscent of aminopyridines. The aminopyridine class of chemicals is known for its potential toxicity, including being harmful if swallowed or on contact with skin.[6] Therefore, as a precautionary measure, we will adopt handling protocols suitable for this class of compounds.
The primary pillar of safety is the use of engineering controls, such as certified chemical fume hoods or glove boxes, which are designed to contain the compound at the source.[7][8] PPE is the essential second layer of defense, protecting against exposure from spills, splashes, or residual contamination.
Part 2: Core PPE Requirements for Handling this compound
The level of PPE required is dictated by the specific procedure and the physical form of the compound being handled. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Physical State | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing/Aliquoting | Solid Powder | N95 Respirator (minimum) inside a ventilated enclosure | Double Nitrile Gloves | Safety Goggles with Side Shields | Disposable Lab Gown, Sleeve Protectors |
| Solubilization | Solid to Liquid | Not required if performed within a certified chemical fume hood | Double Nitrile Gloves | Safety Goggles with Side Shields | Disposable Lab Gown |
| Solution Handling | Liquid (Stock/Working) | Not required if performed within a certified chemical fume hood | Double Nitrile Gloves | Safety Goggles with Side Shields | Disposable Lab Gown |
| Cell Culture Dosing | Liquid (Dilute) | Not required if performed within a biosafety cabinet | Single Nitrile Gloves | Safety Glasses | Standard Lab Coat |
Causality Behind the Choices:
-
Respiratory Protection: The highest risk of inhalation occurs when handling the fine, static-prone solid powder. An N95 respirator within a ventilated balance enclosure or fume hood minimizes the risk of inhaling airborne particulates.
-
Hand Protection: A double-gloving technique with nitrile gloves is mandated for handling concentrated forms of this compound.[9] This provides a critical safeguard; the outer glove absorbs any direct contamination and can be removed safely, leaving a clean inner glove to protect you while you exit the work area or manage waste.
-
Eye and Face Protection: Chemical safety goggles provide a seal around the eyes to protect against splashes and fine powders. A standard lab coat is insufficient; a disposable gown provides better protection against contamination of personal clothing and can be easily disposed of as hazardous waste.[10]
Part 3: Essential Step-by-Step Protocols
Adherence to standardized procedures for donning and doffing PPE is as critical as the equipment itself. Improper removal of contaminated gear can lead to exposure.
PPE Selection and Handling Workflow
The following diagram outlines the logical workflow for ensuring appropriate protection when planning to work with this compound.
Sources
- 1. Biological Studies and Target Engagement of the 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1R,3S)-MMV008138 and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Studies and Target Engagement of the 2- C-Methyl-d-Erythritol 4-Phosphate Cytidylyltransferase (IspD)-Targeting Antimalarial Agent (1 R,3 S)-MMV008138 and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. schc.memberclicks.net [schc.memberclicks.net]
- 6. lobachemie.com [lobachemie.com]
- 7. pharmtech.com [pharmtech.com]
- 8. agnopharma.com [agnopharma.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
